Product packaging for m-PEG9-Hydrazide(Cat. No.:)

m-PEG9-Hydrazide

Cat. No.: B8103843
M. Wt: 470.6 g/mol
InChI Key: VJVJYEFIRYDZLU-UHFFFAOYSA-N
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Description

M-PEG9-Hydrazide is a useful research compound. Its molecular formula is C20H42N2O10 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42N2O10 B8103843 m-PEG9-Hydrazide

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N2O10/c1-24-4-5-26-8-9-28-12-13-30-16-17-32-19-18-31-15-14-29-11-10-27-7-6-25-3-2-20(23)22-21/h2-19,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVJYEFIRYDZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-Hydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methoxy-polyethylene glycol-hydrazide with nine repeating ethylene glycol units (m-PEG9-Hydrazide) is a heterobifunctional linker molecule integral to modern bioconjugation and drug delivery research. Its unique properties facilitate the stable yet selectively cleavable linkage of molecules, a critical feature in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and visualizations of its reaction mechanism and experimental workflows.

Core Properties and Specifications

This compound is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine units, which imparts hydrophilicity and favorable pharmacokinetic properties to the conjugated molecule. The terminal hydrazide group (-NH-NH2) provides a reactive handle for conjugation to carbonyl groups (aldehydes and ketones).

Data Presentation: Key Specifications of this compound

PropertyValueSource
Chemical Formula C20H42N2O10[1]
Molecular Weight 470.55 g/mol [1]
Appearance White to off-white solid or viscous liquid[2]
Purity Typically ≥95%[3][4]
Solubility Soluble in water, DMSO, DMF, and dichloromethane
Storage Conditions -20°C, desiccated to prevent hydrolysis

Reaction Mechanism: Hydrazone Bond Formation

The primary utility of this compound lies in its ability to react with aldehydes or ketones to form a stable hydrazone linkage. This reaction is particularly effective under mild acidic conditions (pH 5-7). The resulting hydrazone bond is stable at physiological pH (7.4) but is susceptible to hydrolysis in more acidic environments, such as those found within cellular endosomes and lysosomes. This pH-dependent lability is a key feature exploited for the controlled release of therapeutic payloads inside target cells.

Caption: Reaction of this compound with an aldehyde to form a hydrazone bond.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in the bioconjugation of this compound to a monoclonal antibody (mAb), a common application in the development of ADCs.

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of a mAb through mild oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol solution (1 M in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

  • Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of this compound to the Oxidized Antibody

This protocol details the reaction between the aldehyde-functionalized mAb and this compound to form a stable conjugate.

Materials:

  • Oxidized monoclonal antibody (from Protocol 1)

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Anhydrous DMSO or DMF (for preparing this compound stock solution)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF. It is recommended to prepare this fresh for each use.

  • Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.

  • Incubate the reaction for 2-4 hours at room temperature. The optimal reaction time may need to be determined empirically.

  • Purify the antibody conjugate to remove the excess this compound using size-exclusion chromatography (SEC).

  • Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as SDS-PAGE, mass spectrometry, and SEC.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols described above.

G cluster_workflow Experimental Workflow for Antibody Conjugation mAb Monoclonal Antibody (mAb) Oxidation Periodate Oxidation (NaIO4, RT, 30 min) mAb->Oxidation Quenching Quenching (Glycerol) Oxidation->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 Oxidized_mAb Oxidized mAb Purification1->Oxidized_mAb Conjugation Conjugation with this compound (RT, 2-4 hours) Oxidized_mAb->Conjugation Purification2 Purification (Size-Exclusion Chromatography) Conjugation->Purification2 Final_Product This compound-mAb Conjugate Purification2->Final_Product

Caption: Workflow for the conjugation of this compound to an antibody.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the broader life sciences. Its well-defined structure, hydrophilic PEG spacer, and reactive hydrazide functionality enable the creation of sophisticated bioconjugates with tailored properties for targeted delivery and controlled release. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various research applications.

References

In-Depth Technical Guide: m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-hydrazide with nine repeating ethylene glycol units (m-PEG9-Hydrazide), a bifunctional linker crucial for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a general experimental protocol for its application in bioconjugation, and illustrates relevant chemical transformations and workflows.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional PEG linker featuring a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group. The PEG chain, with its hydrophilic nature, enhances the solubility and biocompatibility of conjugated molecules, while the terminal hydrazide moiety allows for specific covalent linkage to carbonyl groups (aldehydes and ketones). This reaction forms a stable hydrazone bond, a cornerstone of many bioconjugation strategies.

The precise molecular weight and chemical formula of this compound can be deduced from its corresponding carboxylic acid precursor, m-PEG9-acid. The conversion of the carboxylic acid to a hydrazide via reaction with hydrazine is a standard synthetic route.

PropertyValueSource/Method
Chemical Name Methoxy(polyethylene glycol) hydrazideIUPAC Nomenclature
Synonyms m-PEG9-hydrazineCommon Abbreviation
Molecular Formula C20H42N2O10Deduced from m-PEG9-acid
Molecular Weight 470.56 g/mol Calculated
PEG Units (n) 9Nomenclature
Reactive Group Hydrazide (-CONHNH2)Chemical Structure
Target Functional Group Aldehyde, KetoneChemical Reactivity
Resulting Linkage HydrazoneReaction Product

Experimental Protocol: Bioconjugation via Hydrazone Ligation

This section provides a generalized methodology for the conjugation of m-PEG-Hydrazide to a protein that has been modified to contain aldehyde groups.

Materials and Reagents:
  • m-PEG-Hydrazide (e.g., this compound)

  • Aldehyde-modified protein (e.g., via periodate oxidation of glycoproteins)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5

  • Quenching solution (optional): e.g., an amine-containing buffer like Tris-HCl

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:
  • Preparation of Reactants:

    • Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the m-PEG-Hydrazide in the conjugation buffer immediately before use. A 10- to 50-fold molar excess of the PEG reagent over the protein is typically recommended.

  • Conjugation Reaction:

    • Add the dissolved m-PEG-Hydrazide to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction times may vary depending on the specific reactants and desired degree of PEGylation.

  • Quenching of the Reaction (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess PEG-hydrazide can be added.

  • Purification of the PEGylated Protein:

    • Remove the excess, unreacted m-PEG-Hydrazide and other reaction byproducts from the conjugated protein using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

Visualizing Chemical Logic and Workflows

The following diagrams, rendered using the DOT language, illustrate the key chemical reaction and a typical experimental workflow involving this compound.

G cluster_reactants Reactants cluster_products Products mPEG_Hydrazide This compound (R-NHNH₂) Reaction Hydrazone Ligation mPEG_Hydrazide->Reaction Aldehyde_Molecule Aldehyde-containing Molecule (R'-CHO) Aldehyde_Molecule->Reaction Hydrazone_Conjugate PEGylated Molecule (R-N=CH-R') Reaction->Hydrazone_Conjugate Water Water (H₂O) Reaction->Water

Caption: Reaction scheme of hydrazone bond formation.

G Start Start Prepare_Protein Prepare Aldehyde-modified Protein Solution Start->Prepare_Protein Prepare_PEG Prepare this compound Solution Start->Prepare_PEG Mix Mix Protein and PEG Solutions Prepare_Protein->Mix Prepare_PEG->Mix Incubate Incubate (2-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC or Dialysis) Incubate->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for bioconjugation.

An In-depth Technical Guide to m-PEG9-Hydrazide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-Hydrazide is a heterobifunctional molecule combining a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units with a terminal hydrazide group. This structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for bioconjugation through the hydrazide moiety. The hydrazide group reacts specifically with carbonyl compounds (aldehydes and ketones) under mild acidic conditions to form stable hydrazone linkages. This targeted reactivity makes this compound a valuable tool in drug delivery, protein modification, and the development of complex bioconjugates. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

Propertym-PEG4-HydrazideThis compound (Calculated)m-PEG-Hydrazide (General)
CAS Number 1449390-68-4[1]Not AvailableVaries with PEG length
Molecular Formula C10H22N2O5[1]C20H42N2O10Varies
Molecular Weight 250.3 g/mol [1]~486.55 g/mol Varies (e.g., 2kDa, 5kDa, 10kDa)[2][3]
Solubility Water, DMF, DCMExpected to be soluble in water and common organic solventsGenerally soluble in water and most polar solvents
Storage -20°CRecommended -20°C-20°C
Purity Typically >95%Typically >95%Typically >95%

Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent in several key areas of biopharmaceutical research and development:

  • Bioconjugation and Crosslinking: The primary application of this compound is the covalent linkage of molecules. The hydrazide group's reactivity towards aldehydes and ketones allows for the site-specific modification of proteins, peptides, and other biomolecules. This is particularly useful for attaching PEG chains (PEGylation) to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

  • Drug Delivery and Nanotechnology: this compound is employed in the development of drug delivery systems such as antibody-drug conjugates (ADCs) and nanoparticles. The hydrazone bond formed is stable at physiological pH but can be engineered to be cleavable under the acidic conditions found in endosomes or the tumor microenvironment, enabling targeted drug release. The PEG component enhances the biocompatibility and circulation time of these delivery vehicles.

  • PROTAC Development: As a PEG-based linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker provides the necessary spatial separation and favorable physicochemical properties for the PROTAC molecule.

  • Surface Modification: The hydrophilic nature of the PEG chain makes this compound suitable for modifying the surfaces of nanoparticles and other materials to reduce non-specific protein adsorption and improve biocompatibility.

Experimental Protocols

General Protocol for Hydrazone Formation with an Aldehyde-Containing Molecule

This protocol describes a general method for conjugating this compound to a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, nanoparticle)

  • Reaction Buffer: 0.1 M MES buffer, pH 4.5-5.5

  • Quenching reagent (optional): Sodium cyanoborohydride (for reduction to a stable alkyl hydrazide bond)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants: Dissolve the aldehyde-containing molecule in the reaction buffer. Separately, dissolve a 5- to 20-fold molar excess of this compound in the same buffer.

  • Initiate Reaction: Add the this compound solution to the solution of the aldehyde-containing molecule.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring (Optional): The reaction can be monitored by techniques such as HPLC or SDS-PAGE to assess the extent of conjugation.

  • Quenching and Stabilization (Optional): To form a more stable linkage, the resulting hydrazone can be reduced by adding a 10-fold molar excess of sodium cyanoborohydride and incubating for an additional 1-2 hours.

  • Purification: Remove excess this compound and other reagents by size exclusion chromatography, dialysis, or another appropriate purification method.

Visualizing Key Processes

Logical Relationship of this compound Applications

applications PEG9_Hydrazide This compound Bioconjugation Bioconjugation & Crosslinking PEG9_Hydrazide->Bioconjugation SurfaceMod Surface Modification PEG9_Hydrazide->SurfaceMod DrugDelivery Drug Delivery & Nanotechnology Bioconjugation->DrugDelivery PROTACs PROTAC Development Bioconjugation->PROTACs

Caption: Key application areas of this compound.

Experimental Workflow for Protein PEGylation

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Aldehyde-modified Protein Mix Mix in Acidic Buffer Protein->Mix PEG This compound PEG->Mix Incubate Incubate Mix->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Analyze (e.g., SDS-PAGE) Purify->Analyze

Caption: General workflow for protein PEGylation using this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

protac_pathway cluster_cellular Cellular Machinery PROTAC PROTAC (with PEG9 Linker) Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 Proteasome Proteasome Target->Proteasome Degradation E3->Target Ubiquitinates Ub Ubiquitin

Caption: Role of a PEG-linked PROTAC in protein degradation.

References

m-PEG9-Hydrazide: A Technical Guide to its Principle of Action in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-PEG9-Hydrazide is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its principle of action is centered on the formation of a pH-sensitive hydrazone bond with carbonyl groups (aldehydes or ketones) present on therapeutic payloads or targeting moieties. The polyethylene glycol (PEG) component, consisting of nine repeating ethylene glycol units, confers favorable pharmacokinetic properties such as enhanced solubility, reduced immunogenicity, and extended circulation half-life to the resulting conjugate. The acid-labile nature of the hydrazone linkage is a key feature, enabling the controlled release of the conjugated molecule in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. This technical guide provides an in-depth exploration of the core principles of this compound, including its mechanism of action, quantitative data on bond stability, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Principle of Action: The Hydrazone Bond

The primary mechanism of action of this compound lies in the chemoselective reaction between its terminal hydrazide group (-CONHNH₂) and a carbonyl group (aldehyde or ketone) on a target molecule. This condensation reaction, which occurs under mild acidic conditions (typically pH 4.5-6.0), results in the formation of a stable hydrazone bond (-C=N-NH-C=O).[1][2]

The formation of the hydrazone bond is a two-step process:

  • Nucleophilic attack: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the final hydrazone product.

The reaction rate is influenced by several factors, including pH and the electronic properties of the carbonyl compound. The fastest rates are generally observed at a pH of approximately 4.5, where the carbonyl group is protonated, but the hydrazine is not yet fully protonated.[1] Electron-withdrawing groups near the carbonyl group can increase the reaction rate.

A significant advantage of the hydrazone linkage is its pH-dependent stability. It remains relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions.[3][4] This property is exploited in drug delivery systems to trigger the release of a therapeutic agent in the acidic environment of a tumor or within the endo-lysosomal pathway of a target cell.

Quantitative Data: Hydrazone Bond Stability

The stability of the hydrazone bond is a critical parameter in the design of drug conjugates. It is significantly influenced by the structure of the parent aldehyde or ketone and the pH of the environment. The following table summarizes the hydrolytic stability of different types of hydrazone bonds.

Hydrazone TypepHHalf-life (t₁/₂)Reference
Aliphatic Aldehyde-derived5.5< 2 minutes
Aliphatic Aldehyde-derived7.4Variable (minutes to hours)
Aromatic Aldehyde-derived5.5> 48 hours
Aromatic Aldehyde-derived7.4> 72 hours

Note: This data is based on PEG-phosphatidylethanolamine (PEG-PE) conjugates and serves as a general guide. Actual stability will depend on the specific molecular structure of the conjugate.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone)

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5

  • Quenching Solution: 1 M Glycine, pH 7.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the Conjugation Buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the protein-PEG conjugate from unreacted PEG and by-products using SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Characterize the conjugate using SDS-PAGE to visualize the increase in molecular weight and confirm conjugation. Use mass spectrometry to determine the drug-to-antibody ratio (DAR) for ADCs.

Protocol for Assessing Hydrazone Bond Stability

This protocol describes a method to determine the stability of a hydrazone-linked conjugate at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Hydrazone-linked conjugate

  • Buffers at various pH values (e.g., pH 5.0, pH 6.0, pH 7.4)

  • RP-HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare solutions of the hydrazone-linked conjugate in the different pH buffers at a known concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by RP-HPLC. The intact conjugate and the cleaved components (payload and targeting moiety) should have different retention times.

  • Data Analysis: Quantify the peak areas corresponding to the intact conjugate and the cleaved components at each time point.

  • Half-life Calculation: Plot the percentage of intact conjugate versus time and calculate the half-life (t₁/₂) of the hydrazone bond at each pH.

Visualizations

Reaction Mechanism of this compound

Reaction_Mechanism cluster_reactants Reactants cluster_product Product mPEG_Hydrazide This compound (R-CONHNH₂) Hydrazone Hydrazone Conjugate (R-CONHN=C(R')R'') mPEG_Hydrazide->Hydrazone + Carbonyl Carbonyl-containing Molecule (R'-C(=O)-R'') Carbonyl->Hydrazone pH 4.5-6.0 - H₂O

Caption: Reaction of this compound with a carbonyl group to form a hydrazone bond.

General Workflow for an Antibody-Drug Conjugate (ADC)

ADC_Workflow ADC ADC in Circulation (pH 7.4) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload (Drug) Lysosome->Payload 4. Hydrazone Cleavage (Acidic pH) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Intracellular trafficking and payload release of an ADC with a pH-sensitive linker.

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC (POI Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedPOI Proteasome Proteasome UbiquitinatedPOI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Conclusion

This compound serves as a versatile and powerful tool in the development of targeted therapies. Its well-defined principle of action, based on the formation of a pH-labile hydrazone bond, allows for the creation of sophisticated drug delivery systems. The PEG component provides crucial benefits for in vivo applications. A thorough understanding of the factors influencing hydrazone bond formation and stability is paramount for the rational design of effective and safe bioconjugates. The protocols and visualizations provided in this guide offer a foundational framework for researchers and drug developers working with this important class of linker molecules.

References

m-PEG9-Hydrazide: A Technical Guide to Its Solubility Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility properties of m-PEG9-Hydrazide, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental settings.

Core Properties of this compound

This compound consists of a methoxy-terminated polyethylene glycol (PEG) chain with nine repeating ethylene oxide units, ending in a hydrazide moiety (-CONHNH₂). The PEG component imparts hydrophilicity, enhancing the water solubility of the molecule and any conjugate it is a part of.[1][2][3] The terminal hydrazide group is a reactive handle that specifically reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage.[4] This reaction is particularly useful for conjugating the PEG linker to glycoproteins or other molecules with oxidizable sugar moieties.[5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data from structurally similar short-chain PEG-hydrazide linkers provide a strong indication of its solubility profile. The hydrophilic nature of the PEG chain generally ensures good solubility in aqueous solutions and a range of organic solvents.

Below is a summary of solubility data for analogous PEG-hydrazide compounds:

CompoundSolventReported SolubilityReference
Azide PEG HydrazideWater~10 mg/mLNanocs Inc.
Azide PEG HydrazideDimethyl Sulfoxide (DMSO)~10 mg/mLNanocs Inc.
m-PEG4-HydrazideWaterSolubleBroadPharm
m-PEG4-HydrazideDimethylformamide (DMF)SolubleBroadPharm
m-PEG4-HydrazideDichloromethane (DCM)SolubleBroadPharm
Hydrazide PEG HydrazideWater, Chloroform, DMSOSolubleNanocs

It is important to note that the solubility of this compound can be influenced by factors such as temperature, pH, and the ionic strength of the buffer. For critical applications, it is recommended to empirically determine the solubility under the specific experimental conditions.

Experimental Protocol for Determining Aqueous Solubility

A reliable method for determining the aqueous solubility of this compound is the equilibrium solubility method. This involves creating a saturated solution and quantifying the concentration of the dissolved compound.

Materials:

  • This compound

  • Deionized water or buffer of choice

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., water or a specific buffer) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a thermostatic shaker. The equilibration time is typically 24-48 hours to ensure the solution is fully saturated.

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.

G A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation D Collect clear supernatant C->D Sampling E Dilute supernatant D->E Sample Preparation F Quantify concentration by HPLC E->F Analysis G Calculate solubility F->G Data Processing

Caption: Experimental workflow for determining aqueous solubility.

pH-Dependent Stability of the Hydrazone Linkage

The hydrazide group of this compound reacts with aldehydes or ketones to form a hydrazone bond. The stability of this linkage is pH-dependent. Generally, hydrazone bonds are relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions. This property is often exploited in drug delivery systems for the targeted release of a payload in the acidic environment of tumors or endosomes.

The diagram below illustrates the relationship between pH and the stability of the hydrazone bond.

G cluster_0 Environmental pH cluster_1 Hydrazone Bond Stability A Acidic pH (e.g., < 6) C Labile (Hydrolysis) A->C Promotes B Physiological pH (e.g., 7.4) D Stable B->D Favors

Caption: pH-dependent stability of the hydrazone linkage.

References

An In-depth Technical Guide to the Reaction of m-PEG9-Hydrazide with Ketones for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between methoxy-poly(ethylene glycol)9-hydrazide (m-PEG9-Hydrazide) and ketones. This reaction is a cornerstone of modern bioconjugation and drug delivery strategies, enabling the formation of pH-sensitive hydrazone linkages. This document details the reaction mechanism, influencing factors, stability profiles, and practical applications, supplemented with experimental protocols and quantitative data.

Introduction to Hydrazone Bioconjugation

The conjugation of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules and nanoparticles is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The reaction of a PEG-hydrazide with a ketone-bearing molecule results in the formation of a hydrazone bond, a type of imine linkage. This bond is particularly valuable in drug delivery due to its characteristic stability at physiological pH (around 7.4) and its susceptibility to hydrolysis under the mildly acidic conditions found in endosomes, lysosomes, or the tumor microenvironment.[1][2] This pH-dependent lability allows for the targeted release of conjugated payloads within specific cellular compartments or diseased tissues.[1][2]

This compound is a monofunctional PEG reagent with a terminal hydrazide group, making it a versatile tool for the site-specific modification of molecules containing a ketone moiety.[3] Its applications are extensive, ranging from the development of antibody-drug conjugates (ADCs) to the surface functionalization of nanoparticles for targeted drug delivery.

The Reaction Mechanism: Hydrazone Formation

The reaction between this compound and a ketone proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This initial attack forms an unstable tetrahedral intermediate called a carbinolamine. Subsequently, the carbinolamine undergoes dehydration (loss of a water molecule) to form the stable hydrazone C=N double bond. This reaction is generally catalyzed by mild acid.

Figure 1: Reaction mechanism of this compound with a ketone.

Factors Influencing the Reaction and Stability

The rate of hydrazone formation and the stability of the resulting bond are influenced by several factors:

  • pH: The reaction is typically fastest in a mildly acidic environment (pH 4.5-6). At lower pH, the hydrazide becomes protonated and non-nucleophilic, while at higher pH, the dehydration of the carbinolamine intermediate is slow. The stability of the hydrazone bond is also pH-dependent, with increased hydrolysis rates at lower pH.

  • Structure of the Ketone: Hydrazones derived from aromatic ketones are generally more stable than those from aliphatic ketones due to resonance stabilization. Steric hindrance around the carbonyl group can also affect the reaction rate.

  • Electronic Effects: Electron-withdrawing groups near the carbonyl or hydrazide can influence reaction rates and hydrazone stability.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, temperature must be controlled to avoid degradation of the reactants or products.

Quantitative Data on Hydrazone Formation and Stability

Table 1: Representative Second-Order Rate Constants for Hydrazone Formation at pH 7.4

Hydrazine DerivativeCarbonyl CompoundRate Constant (M⁻¹s⁻¹)
PhenylhydrazineButyraldehyde~0.3
Phenylhydrazine2-Butanone~0.01
2-CarboxyphenylhydrazineBenzaldehyde~0.2
2-Carboxyphenylhydrazine2-Butanone~0.016

Data adapted from kinetic studies on structurally varied aldehydes and ketones.

Table 2: Half-lives of PEG-PE Hydrazone Conjugates at 37°C

Hydrazone Linkage TypepH 7.4pH 5.5
Aliphatic Aldehyde-derived20 - 150 minutes< 2 minutes
Aromatic Aldehyde-derived> 72 hours> 48 hours

Data from stability studies of PEG-phosphatidylethanolamine (PE) conjugates.

Experimental Protocol: Conjugation of this compound to a Ketone-Containing Molecule

This protocol provides a general procedure for the conjugation of this compound to a ketone-functionalized molecule, such as a protein, peptide, or nanoparticle.

Materials:

  • This compound

  • Ketone-containing molecule

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 5.5

  • Quenching solution (optional): e.g., an excess of a small molecule ketone like acetone

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Dissolve Reactants: Dissolve the ketone-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL. Separately, dissolve this compound in the conjugation buffer to a concentration that allows for a 10-50 molar excess relative to the ketone-containing molecule.

  • Reaction Incubation: Add the this compound solution to the solution of the ketone-containing molecule. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or shaking.

  • Quenching (Optional): To stop the reaction, add an excess of a quenching solution to react with any unreacted this compound.

  • Purification: Remove the excess, unreacted this compound and byproducts from the reaction mixture.

    • For macromolecules: Use size-exclusion chromatography (SEC) with a resin appropriate for the size of the conjugate.

    • For nanoparticles: Use repeated centrifugation. Centrifuge the reaction mixture, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this process 3-5 times.

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation. Techniques such as SDS-PAGE (for proteins), mass spectrometry, or HPLC can be used to determine the degree of PEGylation.

Experimental_Workflow A Dissolve ketone-molecule in conjugation buffer (pH 5.5) C Mix solutions and incubate (2-4h at RT or overnight at 4°C) A->C B Dissolve this compound in conjugation buffer B->C D Optional: Quench reaction with excess small molecule ketone C->D E Purify conjugate (SEC or centrifugation) D->E F Characterize purified conjugate (SDS-PAGE, MS, HPLC) E->F

Figure 2: General experimental workflow for hydrazone conjugation.

Applications in Drug Development

The reaction between this compound and ketones is a powerful tool in drug development, with applications including:

  • pH-Sensitive Drug Delivery: Conjugating drugs to carriers via a hydrazone linkage allows for their release in the acidic environment of tumors or endosomes, enhancing therapeutic efficacy and reducing systemic toxicity.

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of a ketone handle onto an antibody allows for the precise attachment of a PEGylated cytotoxic drug via a hydrazone bond.

  • Surface Modification of Nanoparticles: PEG-hydrazides can be used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

Conclusion

The reaction of this compound with ketones to form a hydrazone linkage is a robust and versatile bioconjugation strategy. The pH-sensitive nature of the resulting bond makes it particularly well-suited for applications in targeted drug delivery where controlled release of a therapeutic agent is desired. By understanding the reaction mechanism, influencing factors, and appropriate experimental conditions, researchers can effectively utilize this chemistry to develop novel and more effective therapeutics and diagnostics.

References

An In-depth Technical Guide to m-PEG9-Hydrazide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-hydrazide with nine PEG units (m-PEG9-Hydrazide), a versatile reagent for bioconjugation. We will delve into its fundamental properties, reaction mechanisms, and practical applications, with a focus on providing actionable data and protocols for laboratory use.

Core Principles of this compound Bioconjugation

This compound is a carbonyl-reactive PEGylation reagent. Its primary application lies in the covalent modification of biomolecules, particularly glycoproteins, antibodies, and other molecules bearing or engineered to contain aldehyde or ketone functionalities. The core of this technology is the reaction between the hydrazide moiety of the PEG reagent and a carbonyl group on the target molecule, which forms a stable hydrazone bond.

Key Advantages of this compound:

  • Site-Specific Conjugation: By targeting carbohydrate moieties on glycoproteins, which can be selectively oxidized to generate aldehydes, this compound allows for conjugation away from the protein's active sites, thus preserving its biological function.

  • Improved Pharmacokinetics: The PEG component enhances the solubility and in vivo stability of the conjugated biomolecule, reduces its immunogenicity, and prolongs its circulation half-life.

  • pH-Sensitive Linkage: The resulting hydrazone bond is relatively stable at physiological pH but can be engineered to be cleavable under the acidic conditions found in endosomes and lysosomes, making it ideal for drug delivery applications.

Physicochemical Properties and Reaction Kinetics

Understanding the properties and reaction kinetics of this compound is crucial for designing and optimizing bioconjugation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight ~500 g/mol
Solubility Soluble in water and most polar organic solvents.
Reactive Group Hydrazide (-CONHNH₂)
Target Functional Group Aldehyde (-CHO) or Ketone (C=O)

Reaction Kinetics:

The formation of a hydrazone bond is a condensation reaction that proceeds via a two-step mechanism: nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction rate is pH-dependent, with optimal rates typically observed in the slightly acidic range (pH 5.0-6.5).

Table 2: Second-Order Rate Constants for Hydrazone Formation

Aldehyde/KetoneHydrazinepHSecond-Order Rate Constant (M⁻¹s⁻¹)
Aromatic AldehydePhenylhydrazine7.40.1 - 1.0
Aliphatic AldehydePhenylhydrazine7.41.0 - 10.0
Aromatic AldehydeAcylhydrazide7.4~0.01
Aliphatic AldehydeAcylhydrazide7.4~0.1

Note: Data is generalized from studies on similar compounds and serves as a reference. Actual rates will vary based on specific reaction conditions and the molecular context of the reactants.

pH-Dependent Stability of the Hydrazone Bond

A key feature of the hydrazone linkage is its pH-sensitive stability. This property is critical for applications such as controlled drug release in the acidic tumor microenvironment or within cellular compartments. The stability is significantly influenced by the structure of the parent aldehyde or ketone.

Table 3: pH-Dependent Stability of Hydrazone Bonds

Hydrazone TypepHHalf-life (t₁/₂)Application Relevance
From Aliphatic Aldehyde 7.420 - 150 minutesSuitable for applications requiring eventual cleavage at physiological pH.
5.5< 2 minutesIdeal for rapid release in acidic environments (e.g., endosomes).
From Aromatic Aldehyde 7.4> 72 hoursProvides high stability in circulation for long-acting bioconjugates.
5.5> 48 hoursSuitable for applications where stability is required even in mildly acidic conditions.

Experimental Protocols

Generation of Aldehyde Groups on Glycoproteins

This protocol describes the mild oxidation of carbohydrate moieties on glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (100 mM in water, freshly prepared)

  • Glycerol solution (1 M in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

  • Prepare the glycoprotein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add freshly prepared sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Determine the concentration of the oxidized glycoprotein using a standard protein assay.

Conjugation of this compound to an Aldehyde-Containing Glycoprotein

Materials:

  • Oxidized glycoprotein solution

  • This compound

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

  • Add the desired molar excess of the this compound stock solution to the oxidized glycoprotein solution. A typical starting point is a 20- to 50-fold molar excess of the PEG reagent over the glycoprotein.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the this compound-conjugated glycoprotein from unreacted PEG reagent and byproducts using size-exclusion chromatography or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterize the final conjugate for the degree of labeling, purity, and functional activity.

Characterization of this compound Conjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality and desired properties.

Table 4: Techniques for Characterization of this compound Conjugates

TechniquePurpose
UV-Vis Spectroscopy To determine the protein concentration and, if the PEG reagent is chromophoric, the degree of labeling (DOL).
SDS-PAGE To visualize the increase in molecular weight upon PEGylation and assess the heterogeneity of the conjugate.
Size-Exclusion Chromatography (SEC-HPLC) To determine the purity of the conjugate and detect any aggregation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the covalent attachment of the PEG moiety and determine the distribution of PEGylated species.
Functional Assays To assess the biological activity of the conjugated biomolecule (e.g., antigen binding for antibodies, enzymatic activity for enzymes).

Visualizing the Process: Diagrams

Reaction of this compound with an Aldehyde

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product mPEG9_Hydrazide This compound (R-CONHNH₂) Intermediate Carbinolamine Intermediate mPEG9_Hydrazide->Intermediate + Aldehyde Aldehyde-containing Biomolecule (Biomolecule-CHO) Aldehyde->Intermediate Hydrazone_Conjugate Hydrazone-linked Bioconjugate (Biomolecule-CH=N-NH-CO-R) Intermediate->Hydrazone_Conjugate - H₂O Water H₂O Intermediate->Water

Caption: Reaction of this compound with an aldehyde to form a hydrazone bond.

Experimental Workflow for Glycoprotein Bioconjugation

G Start Start: Glycoprotein Oxidation 1. Oxidation (NaIO₄) Start->Oxidation Purification1 2. Purification (Desalting) Oxidation->Purification1 Conjugation 3. Conjugation (this compound) Purification1->Conjugation Purification2 4. Purification (SEC/Dialysis) Conjugation->Purification2 Characterization 5. Characterization (SDS-PAGE, MS, etc.) Purification2->Characterization End End: Purified Conjugate Characterization->End

Caption: Workflow for glycoprotein labeling via hydrazide chemistry.

pH-Mediated Payload Release from an Antibody-Drug Conjugate (ADC)

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_stable ADC with Stable Hydrazone Linker Endocytosis Endocytosis ADC_stable->Endocytosis Endosome Endosome (pH 5.0-6.0) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Release Payload Release Lysosome->Release Hydrazone Cleavage

Caption: ADC internalization and pH-mediated payload release.

The Versatility of PEG Hydrazide Linkers: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the demand for versatile and precisely controllable linker technologies is paramount. Among these, polyethylene glycol (PEG) hydrazide linkers have emerged as a cornerstone technology, offering a unique combination of hydrophilicity, biocompatibility, and tunable reactivity.[1][2] The defining feature of these linkers is the hydrazide group (-CONHNH2), which reacts with aldehydes and ketones to form a hydrazone bond.[3][4] This reaction is particularly valuable for its ability to be performed under mild, aqueous conditions, making it suitable for sensitive biological molecules.[1]

A key characteristic of the hydrazone linkage is its pH-sensitivity; it remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property has been extensively exploited for the controlled release of therapeutic agents within target cells. This technical guide provides a comprehensive overview of the applications of PEG hydrazide linkers in research, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors.

Core Applications of PEG Hydrazide Linkers

The unique chemical properties of PEG hydrazide linkers have led to their widespread adoption in several key areas of biomedical research:

  • Antibody-Drug Conjugates (ADCs): PEG hydrazide linkers are instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The pH-labile hydrazone bond ensures that the drug remains conjugated and inactive in the bloodstream, only to be released upon internalization into the acidic environment of cancer cells. The PEG component of the linker enhances the solubility and stability of the ADC.

  • Site-Specific Protein Modification: For therapeutic proteins and antibodies, precise control over the conjugation site is crucial to preserve biological activity. PEG hydrazide linkers enable site-specific modification, often by targeting the carbohydrate moieties in the Fc region of antibodies. Mild oxidation of these sugars with sodium periodate creates aldehyde groups that are then specifically targeted by the hydrazide linker, leaving the antigen-binding sites untouched.

  • Drug Delivery and Nanoparticle Functionalization: The pH-responsive nature of the hydrazone bond is leveraged in various drug delivery systems. PEG hydrazide linkers are used to attach drugs to nanoparticles, liposomes, and polymers, facilitating targeted delivery and controlled release in acidic microenvironments such as tumors or inflamed tissues.

  • Hydrogel Formation: PEG hydrazide linkers are employed in the fabrication of biocompatible and biodegradable hydrogels. By reacting multi-arm PEG hydrazides with multi-arm PEG aldehydes or ketones, a crosslinked hydrogel network is formed via hydrazone bonds. These hydrogels can encapsulate drugs or cells and are often designed to be self-healing and injectable, releasing their payload as the hydrazone linkages hydrolyze.

Quantitative Data on Hydrazone Bond Stability and Drug Release

The stability of the hydrazone bond is a critical parameter that is influenced by the chemical structure of the reacting aldehyde/ketone and the surrounding pH. The following tables summarize key quantitative data from the literature.

Hydrazone Linker TypepHTemperature (°C)Half-life (t½)Reference(s)
Aliphatic Aldehyde-derived (AMBH crosslinker)7.437150 minutes
Aliphatic Aldehyde-derived (EMCH crosslinker)7.437120 minutes
Aliphatic Aldehyde-derived (MPBH crosslinker)7.43790 minutes
Aliphatic Aldehyde-derived (KMUH crosslinker)7.43720 minutes
Aromatic Aldehyde-derived7.437> 72 hours
Aromatic Aldehyde-derived5.537> 48 hours
Generic Hydrazone7.0N/A183 hours
Generic Hydrazone5.0N/A4.4 hours
Phenylketone-derived7.4 (in plasma)N/A~2 days

Table 1: Half-life of Representative Hydrazone Linkers at Different pH Values. This table illustrates the significant impact of both the chemical structure (aliphatic vs. aromatic aldehyde) and pH on the stability of the hydrazone bond. Aromatic aldehyde-derived hydrazones exhibit much greater stability.

Hydrogel CompositionpHDurationCumulative Drug Release (%)Reference(s)
5% 8-arm PEG-glyoxylic hydrazone (with Doxorubicin)7.440 days42.87%
5% 8-arm PEG-glyoxylic hydrazone (with Doxorubicin)6.440 days81.33%
3% Xanthan-PEG hydrazone (with Doxorubicin)7.430 days47.43%
3% Xanthan-PEG hydrazone (with Doxorubicin)5.530 days81.06%
4% Xanthan-PEG hydrazone (with Doxorubicin)7.430 days37.01%
4% Xanthan-PEG hydrazone (with Doxorubicin)5.530 days61.98%
5% Xanthan-PEG hydrazone (with Doxorubicin)7.430 days35.34%
5% Xanthan-PEG hydrazone (with Doxorubicin)5.530 days41.67%

Table 2: pH-Responsive Drug Release from PEG Hydrazide Hydrogels. This table demonstrates the enhanced release of doxorubicin from different hydrogel formulations at acidic pH, mimicking tumoral or endosomal environments.

Key Experimental Protocols

This section provides detailed methodologies for common applications of PEG hydrazide linkers.

Protocol 1: Site-Specific Antibody Conjugation via Glycan Oxidation

This protocol describes the conjugation of a PEG hydrazide linker to the carbohydrate moieties of an antibody.

Materials:

  • Antibody (e.g., IgG)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sodium periodate (NaIO4)

  • Glycerol or ethylene glycol

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.4)

  • Hydrazide-PEG-Drug conjugate

  • Size-exclusion chromatography (SEC) system

Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Antibody Oxidation:

    • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the oxidation buffer.

    • Add sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching the Reaction:

    • Quench the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 15-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.4) to remove excess periodate and quenching agent.

  • Conjugation Reaction:

    • Dissolve the Hydrazide-PEG-Drug conjugate in the conjugation buffer.

    • Add a 50- to 100-fold molar excess of the Hydrazide-PEG-Drug conjugate to the purified oxidized antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted Hydrazide-PEG-Drug conjugate and any aggregates.

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.

Protocol 2: Preparation of Doxorubicin-PEG Hydrazide Conjugate

This protocol outlines the synthesis of a doxorubicin-PEG hydrazide conjugate.

Materials:

  • Doxorubicin hydrochloride (DOX.HCl)

  • PEG-dihydrazide

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Lyophilizer

Methodology:

  • Reaction Setup:

    • Dissolve DOX.HCl in anhydrous DMF.

    • Add a molar excess of triethylamine to neutralize the hydrochloride and deprotonate the amino group of doxorubicin.

    • Dissolve PEG-dihydrazide in anhydrous DMF.

  • Conjugation:

    • Add the PEG-dihydrazide solution to the doxorubicin solution.

    • Stir the reaction mixture at room temperature for 16-24 hours in the dark.

  • Purification:

    • Purify the reaction mixture by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted doxorubicin, TEA, and DMF.

    • Freeze-dry the purified solution to obtain the DOX-PEG-hydrazide conjugate as a solid.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the product using techniques such as 1H NMR, FTIR, and HPLC.

Protocol 3: Formation of a Self-Healing PEG Hydrogel

This protocol describes the formation of a PEG hydrogel via hydrazone crosslinking.

Materials:

  • 8-arm PEG-hydrazine

  • 8-arm PEG-glyoxylic aldehyde

  • Phosphate buffered saline (PBS), pH 7.4

  • Phosphate buffer, pH 6.5

Methodology:

  • Precursor Solution Preparation:

    • Dissolve the 8-arm PEG-hydrazine in phosphate buffer (pH 6.5) to the desired concentration (e.g., 5% w/v).

    • Dissolve the 8-arm PEG-glyoxylic aldehyde in the same buffer to the desired concentration (e.g., 5% w/v).

  • Hydrogel Formation:

    • Mix the two precursor solutions in a 1:1 volume ratio.

    • Gently vortex or pipette to ensure thorough mixing.

    • Allow the mixture to stand at 37°C. Gelation should occur within minutes.

  • Characterization:

    • Characterize the mechanical properties of the hydrogel using rheometry to determine the storage modulus (G').

    • Evaluate the self-healing properties by subjecting the hydrogel to high strain followed by a recovery period and measuring the restoration of G'.

    • Assess the pH-responsive swelling by incubating the hydrogel in buffers of different pH (e.g., 5.5 and 7.4) and measuring the change in mass or volume.

Protocol 4: Analysis of PEG-Conjugates by HPLC

This protocol provides a general workflow for analyzing the purity of PEGylated proteins using HPLC.

Materials:

  • HPLC system with UV and/or mass spectrometry (MS) detector

  • Appropriate HPLC column (e.g., Size-Exclusion, Reversed-Phase)

  • Mobile phases tailored to the chosen HPLC method

Methodology (Example using Size-Exclusion Chromatography - SEC-HPLC):

  • System Setup:

    • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent).

    • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detector: UV at 214 nm or 280 nm.

  • Sample Preparation:

    • Dissolve the PEG-conjugate sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Monitor the chromatogram for peaks corresponding to the PEG-conjugate, unreacted protein, and free PEG linker.

    • Quantify the purity by calculating the relative peak areas.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes involving PEG hydrazide linkers.

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_oxidation Glycan Oxidation cluster_conjugation Conjugation cluster_analysis Purification & Analysis ab Monoclonal Antibody buffer_exchange Buffer Exchange (0.1M Sodium Acetate, pH 5.5) ab->buffer_exchange oxidation Oxidation with NaIO4 buffer_exchange->oxidation quench Quench with Glycerol oxidation->quench purify_ox_ab Purification (Desalting Column) quench->purify_ox_ab conjugation_reaction Hydrazone Bond Formation (pH 6.5-7.4, 2-4h RT) purify_ox_ab->conjugation_reaction peg_hydrazide Hydrazide-PEG-Drug peg_hydrazide->conjugation_reaction purify_adc ADC Purification (SEC) conjugation_reaction->purify_adc characterization Characterization (HIC, MS for DAR) purify_adc->characterization final_adc Purified ADC characterization->final_adc drug_release_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell adc_circulating ADC in Circulation (Hydrazone bond stable) receptor Tumor Antigen Receptor adc_circulating->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome drug_release Hydrazone Hydrolysis & Drug Release lysosome->drug_release cytotoxicity Drug induces Cell Death drug_release->cytotoxicity drug Free Drug drug_release->drug hydrogel_formation cluster_precursors Precursor Polymers cluster_process Crosslinking Process peg_hydrazine Multi-arm PEG-Hydrazine mixing Mixing in Buffer (pH 6.5, 37°C) peg_hydrazine->mixing peg_aldehyde Multi-arm PEG-Aldehyde peg_aldehyde->mixing crosslinking Hydrazone Bond Formation mixing->crosslinking hydrogel Crosslinked Hydrogel Network crosslinking->hydrogel

References

An In-depth Technical Guide to Hydrazone Bond Formation with Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characteristics, and applications of hydrazone bonds in the context of polyethylene glycol (PEG) chemistry. Hydrazone linkages are a cornerstone of modern bioconjugation and drug delivery, prized for their unique pH-sensitive nature, which allows for the controlled release of therapeutic agents and other molecules. This document details the underlying chemical principles, provides structured quantitative data, outlines detailed experimental protocols, and presents visual diagrams to facilitate a thorough understanding of this versatile conjugation strategy.

Core Principles of Hydrazone Bond Formation

Hydrazone bonds are formed through the condensation reaction between a hydrazide and an aldehyde or ketone, resulting in a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1] This reaction is reversible and its equilibrium can be influenced by factors such as pH and the structure of the reactants.[2]

The key feature of the hydrazone linkage is its susceptibility to acid-catalyzed hydrolysis.[3] While relatively stable at physiological pH (~7.4), the bond is readily cleaved in mildly acidic environments, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[3] This pH-dependent lability is the foundation for its widespread use in designing "smart" drug delivery systems that release their payload at the site of action.[3]

The stability of the hydrazone bond can be fine-tuned by altering the electronic and steric properties of the aldehyde/ketone and hydrazide precursors. Key structural factors influencing stability include:

  • Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes due to conjugation of the C=N double bond with the aromatic ring. This increased stability can be advantageous for applications requiring longer circulation times, while aliphatic aldehydes are preferred for more rapid drug release.

  • Electron-donating and Withdrawing Groups: Electron-donating groups on the aldehyde or ketone increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, rendering it less stable and more prone to hydrolysis.

  • Acylhydrazones vs. Alkylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile under acidic conditions. This characteristic makes them particularly well-suited for drug delivery applications that demand stability in circulation followed by rapid cleavage within acidic intracellular compartments.

Quantitative Data on Hydrazone Bond Stability

The stability of PEG-hydrazone conjugates is a critical parameter in the design of drug delivery systems. The following tables summarize quantitative data on the hydrolysis and stability of various hydrazone linkages under different pH conditions.

Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-Hydrazone-PE Conjugates at Physiological pH

Conjugate TypeHalf-life (minutes) at pH 7.4, 37°C
mPEG-butyraldehyde + Acyl hydrazide (3 C atoms)-
mPEG-butyraldehyde + Acyl hydrazide (5 C atoms)-
mPEG-butyraldehyde + Acyl hydrazide (10 C atoms)-

Data adapted from a study on PEG-PE conjugates, where the trend showed that an increase in the number of carbon atoms in the acyl hydrazide led to an increased rate of hydrolysis. Specific half-life values were not provided in the summary.

Table 2: Stability of Aromatic vs. Aliphatic Aldehyde-Derived PEG-Hydrazone-PE Conjugates

Hydrazone Linkage TypeConditionStability
Aliphatic Aldehyde-DerivedpH 5.5, 37°CHighly unstable; complete disappearance of the micelle peak within 2 minutes of incubation.
Aromatic Aldehyde-DerivedpH 7.4 and 5.5, 37°CHighly stable; half-life not reached even after 72 hours at pH 7.4 and 48 hours at pH 5.5.

Table 3: pH-Dependent Drug Release from Hydrazone-Linked Systems

SystempHCumulative Release (%)Time
Doxorubicin-loaded PEG Hydrogel (Glyoxylic Hydrazone)6.481.33%40 days
Doxorubicin-loaded PEG Hydrogel (Glyoxylic Hydrazone)7.442.87%40 days

Data from a study on PEG hydrogels for controlled doxorubicin delivery.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PEG-hydrazone conjugates.

General Protocol for PEG-Hydrazone Conjugation

This protocol describes a general method for conjugating a hydrazide-modified PEG to an aldehyde-containing molecule.

Materials:

  • Aldehyde-containing molecule

  • N3-PEG-Hydrazide (or other hydrazide-modified PEG)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0-7.4, or MES buffer, pH 5.5 for faster reaction.

  • Anhydrous DMSO (if needed for dissolving reagents)

  • Quenching solution (optional)

  • Purification system (e.g., dialysis tubing with appropriate MWCO, size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the N3-PEG-Hydrazide in the Reaction Buffer to a concentration that is 1.5 to 5-fold molar excess relative to the aldehyde-containing molecule. For sensitive biomolecules, a 10 to 50-fold molar excess may be used.

  • Conjugation Reaction:

    • Add the N3-PEG-Hydrazide solution to the aldehyde-containing molecule solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Reaction Quenching (Optional):

    • To stop the reaction, an optional quenching solution can be added to consume any unreacted aldehyde or hydrazide.

  • Purification:

    • Remove unreacted N3-PEG-Hydrazide and other small molecules by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (to confirm the mass of the conjugate) and UV-Vis spectroscopy (if either component has a chromophore).

Protocol for Stability Analysis of Hydrazone-Linked Conjugates by RP-HPLC

This protocol outlines a method to determine the stability of a hydrazone-linked conjugate at various pH values.

Materials:

  • Hydrazone-linked conjugate stock solution

  • pH Buffers (e.g., pH 5.0, 6.5, and 7.4)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked conjugate in a suitable organic solvent (e.g., DMSO).

    • In separate tubes for each time point and pH condition, dilute the stock solution with the appropriate pH buffer to a final concentration of 50-100 µg/mL. Ensure the initial organic solvent concentration is low (<5%) to not affect the buffer pH.

  • Incubation:

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube for each pH condition.

    • Immediately quench the hydrolysis reaction by adding an equal volume of cold mobile phase B or by freezing the sample at -20°C until analysis.

  • RP-HPLC Analysis:

    • Develop a gradient elution method that effectively separates the intact conjugate from its cleavage products.

    • Inject the samples onto the RP-HPLC system.

    • Monitor the peak area of the intact conjugate over time to determine the rate of hydrolysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to PEG-hydrazone chemistry.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product PEG_Hydrazide PEG-Hydrazide (R1-NH-NH2) Hydrazone PEG-Hydrazone (R1-N-N=C(R2)-R3) PEG_Hydrazide->Hydrazone + p1 Aldehyde Aldehyde/Ketone (R2-C(=O)-R3) Aldehyde->Hydrazone + Water H2O p2 Hydrazone->p2 Hydrolysis (Acidic pH) p1->Hydrazone Condensation (Mildly Acidic to Neutral pH)

Caption: Mechanism of reversible hydrazone bond formation.

Experimental_Workflow start Start: Reagent Preparation reagents 1. Dissolve PEG-Hydrazide 2. Dissolve Aldehyde/Ketone Molecule start->reagents conjugation Conjugation Reaction (Room Temperature, 2-4h) reagents->conjugation purification Purification (Dialysis or SEC) conjugation->purification characterization Characterization (HPLC, MS, NMR) purification->characterization stability Stability Analysis (Incubation at various pH, HPLC) characterization->stability end End: Characterized Conjugate stability->end

Caption: General experimental workflow for PEG-hydrazone conjugation.

Drug_Release_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell peg_drug PEG-Hydrazone-Drug Conjugate (Stable) endocytosis Endocytosis peg_drug->endocytosis endosome Endosome (pH 5.0-6.5) endocytosis->endosome release Hydrazone Bond Cleavage endosome->release Acidic Environment lysosome Lysosome (pH 4.5-5.0) endosome->lysosome drug Active Drug Release release->drug lysosome->release More Acidic

Caption: pH-triggered drug release from a PEG-hydrazone conjugate.

References

The Unparalleled Advantages of Monodisperse PEG Linkers in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of bioconjugation, the choice of a chemical linker is a critical determinant of a drug's efficacy, safety, and manufacturability. Among the various linker technologies, monodisperse polyethylene glycol (PEG) linkers have emerged as a superior class of molecules that offer precise control over the physicochemical and pharmacological properties of complex biologics like antibody-drug conjugates (ADCs). This in-depth technical guide explores the core benefits of monodisperse PEG linkers, supported by quantitative data and detailed experimental protocols, to illuminate their transformative impact on drug development.

The Fundamental Distinction: Monodisperse vs. Polydisperse PEG

Traditional PEGylation methods utilize polydisperse PEGs, which are mixtures of polymer chains with a range of molecular weights.[1] This inherent heterogeneity presents significant challenges in characterization, manufacturing, and ensuring batch-to-batch consistency of the final drug product.[1][2] In contrast, monodisperse PEG linkers are single, discrete chemical entities with a precisely defined molecular weight and chain length.[3][4] This fundamental difference in purity has profound implications for drug design and performance.

The homogeneity of monodisperse PEGs, with a polydispersity index (PDI) of 1.0, ensures the production of a uniform drug conjugate with a consistent drug-to-antibody ratio (DAR). This uniformity simplifies analytical characterization, enhances reproducibility, and mitigates the risks associated with heterogeneous drug products.

Core Benefits of Monodisperse PEG Linkers

The adoption of monodisperse PEG linkers in drug development offers a multitude of advantages that directly address the challenges associated with both small molecule drugs and complex biologics.

Enhanced Pharmacokinetics and Therapeutic Index

Monodisperse PEG linkers significantly improve the pharmacokinetic (PK) profile of therapeutic agents. The hydrophilic PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic volume. This "stealth" effect reduces renal clearance and shields the conjugate from proteolytic enzymes and uptake by the reticuloendothelial system, thereby extending its circulation half-life. This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, enhancing its therapeutic efficacy and widening the therapeutic window.

Increased Drug Loading and Solubility

A significant challenge in the development of ADCs is the aggregation caused by hydrophobic payloads, which can limit the achievable drug-to-antibody ratio (DAR). Hydrophilic monodisperse PEG linkers effectively mask the hydrophobicity of the payload, improving the solubility and stability of the ADC. This enables the conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation, leading to a more potent therapeutic. Clinical data indicate that while ADCs with very high DARs (over ~6) are cleared quickly due to hydrophobicity, optimized DARs of 2-4 strike a balance of potency and half-life.

Reduced Immunogenicity

The PEG chain can shield potential epitopes on the drug or the antibody from the immune system, thereby reducing the immunogenicity of the bioconjugate. While anti-PEG antibodies have been documented, studies suggest that well-defined, monodisperse PEG linkers can help mitigate this risk compared to their polydisperse counterparts.

Improved Manufacturing and Quality Control

The defined structure of monodisperse PEG linkers simplifies the synthesis, purification, and characterization of the final drug product. This leads to improved batch-to-batch consistency and a more straightforward regulatory path. The uniform molecular weight of the PEG makes analytical characterization much easier, which is crucial for meeting cGMP requirements for commercialization.

Quantitative Impact of Monodisperse PEG Linkers

The advantages of monodisperse PEG linkers are not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the measurable impact of these linkers on key performance metrics of ADCs.

ParameterADC with Non-PEG LinkerADC with Monodisperse PEG8 LinkerFold ImprovementReference
Solubility < 2 mg/mL> 20 mg/mL> 10-fold
Aggregation (after 7 days in serum) > 30%< 5%> 6-fold reduction

Table 1: Impact of a Monodisperse PEG8 Linker on ADC Solubility and Aggregation. This data illustrates how the incorporation of a monodisperse PEG linker can dramatically improve the biophysical properties of an ADC, transforming a poorly soluble and aggregation-prone candidate into a viable therapeutic.

PEG Linker LengthPlasma Half-life (hours)In Vivo Efficacy (% Tumor Growth Inhibition)
No PEG1830%
PEG43555%
PEG85275%
PEG126885%
PEG247582%

Table 2: Influence of Monodisperse PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table demonstrates a clear trend where increasing the length of the monodisperse PEG linker leads to a longer plasma half-life and improved in vivo antitumor efficacy. However, there can be a trade-off with in vitro potency, necessitating optimization for each specific ADC.

Visualizing the Role of Monodisperse PEG Linkers

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the concepts and workflows discussed.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_internalization Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting NonTargetCell Non-Target Cell ADC->NonTargetCell Reduced non-specific uptake Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Figure 1: General mechanism of action of an Antibody-Drug Conjugate (ADC).

PEG_Benefit_Workflow cluster_problem Challenges in Drug Development cluster_solution Monodisperse PEG Linker Solution cluster_outcome Improved Therapeutic Profile Problem1 Poor Solubility Solution Incorporate Monodisperse PEG Linker Problem1->Solution Problem2 Aggregation Problem2->Solution Problem3 Rapid Clearance Problem3->Solution Problem4 Immunogenicity Problem4->Solution Outcome1 Enhanced Solubility & Stability Solution->Outcome1 Outcome2 Improved Pharmacokinetics Solution->Outcome2 Outcome3 Reduced Immunogenicity Solution->Outcome3 Outcome4 Higher Drug-to-Antibody Ratio (DAR) Solution->Outcome4

Figure 2: Logical workflow illustrating the benefits of monodisperse PEG linkers.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs incorporating monodisperse PEG linkers.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Purpose: To determine the average number of drug molecules conjugated to each antibody and to assess the distribution of different drug-loaded species.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in the high-salt mobile phase.

  • Injection and Elution: 20-50 µg of the ADC sample is injected onto the column. A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the different DAR species.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Purpose: To quantify the percentage of high molecular weight aggregates in the ADC preparation.

Methodology:

  • Column and Mobile Phase: A SEC column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Injection: 20-50 µg of the ADC sample is injected onto the column.

  • Isocratic Elution: The sample is eluted isocratically with the mobile phase.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates. The percentage of aggregation is calculated by dividing the area of the aggregate peaks by the total area of all peaks.

In Vivo Efficacy Study in a Xenograft Mouse Model

Purpose: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.

Methodology:

  • Cell Line and Animal Model: A suitable cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into treatment groups: vehicle control, naked antibody, and ADCs with different PEG linker lengths at a specified dose (e.g., 3 mg/kg).

  • Dosing: The treatment is administered intravenously at a set schedule (e.g., once every two weeks).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The adoption of monodisperse PEG linkers represents a significant advancement in drug development, offering a powerful tool to create more homogeneous, stable, and effective bioconjugates. The precise control over linker length translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the field of targeted therapies continues to evolve, the rational design and implementation of monodisperse PEG linkers will be instrumental in unlocking the full potential of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for m-PEG9-Hydrazide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG9-Hydrazide, a discrete polyethylene glycol (dPEG®) linker, in bioconjugation. This heterobifunctional reagent enables the covalent attachment of a nine-unit PEG spacer to biomolecules containing or modified to contain an aldehyde or ketone group. The primary application of this chemistry is the PEGylation of proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.

Principle of this compound Bioconjugation

The core of this compound chemistry lies in the reaction between the hydrazide moiety (-CONHNH₂) and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction, known as a hydrazone ligation, forms a stable carbon-nitrogen double bond (a hydrazone bond). The reaction is most efficient under mildly acidic conditions (pH 5.0-7.0), which facilitate the dehydration of the hemiaminal intermediate.[1]

The methoxy-terminated PEG chain provides a discrete-length spacer that can enhance the hydrophilicity of the modified molecule. This defined length ensures batch-to-batch consistency and a homogenous final product, which is a significant advantage over traditional, polydisperse PEG reagents.[2]

Key Applications

  • PEGylation of Glycoproteins and Antibodies: The carbohydrate moieties of glycoproteins and antibodies can be gently oxidized with sodium periodate to generate aldehyde groups, which then serve as reactive handles for conjugation with this compound.[3][4][5] This site-specific modification, particularly in the Fc region of antibodies, can preserve the antigen-binding activity.

  • Modification of Peptides and Proteins: Aldehyde or ketone groups can be introduced into peptides and proteins at specific sites through enzymatic or chemical methods, allowing for controlled PEGylation.

  • Drug Delivery and Development: The hydrazone bond is known for its pH-dependent stability, being relatively stable at physiological pH (7.4) but susceptible to hydrolysis under more acidic conditions found in endosomes and lysosomes. This property can be exploited for the pH-sensitive release of drugs in targeted delivery systems. This compound is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for bioconjugation reactions involving hydrazide linkers. Note that optimal conditions can vary depending on the specific biomolecule and reaction setup.

Table 1: Reaction Conditions for Hydrazone Bond Formation

ParameterRecommended RangeNotes
pH 5.0 - 7.0The reaction is catalyzed by mild acid. A pH of 5.5 is a common starting point.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive biomolecules, requiring longer reaction times.
Reaction Time 2 - 48 hoursDependent on temperature, pH, and reactant concentrations.
Molar Excess of this compound 10- to 50-foldThe optimal molar ratio should be determined empirically for each specific application.
Catalyst (Optional) Aniline (1-10 mM)Aniline can significantly increase the rate of hydrazone formation, especially at neutral pH.

Table 2: pH-Dependent Stability of Hydrazone Bonds

Hydrazone TypepHHalf-life (t₁/₂)Stability Profile
From Aliphatic Aldehyde 7.4Minutes to HoursModerately stable at physiological pH, but readily cleavable under acidic conditions.
5.5< 2 minutesRapidly hydrolyzed in acidic environments.
From Aromatic Aldehyde 7.4> 72 hoursHighly stable at physiological pH due to resonance stabilization.
5.5> 48 hoursSignificantly more stable to acid hydrolysis compared to aliphatic hydrazones.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the mild oxidation of the carbohydrate side chains on a monoclonal antibody to create reactive aldehyde groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol solution (1 M in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Antibody_Oxidation_Workflow mAb 1. mAb in Reaction Buffer add_NaIO4 2. Add Sodium Periodate (1-2 mM) mAb->add_NaIO4 incubate 3. Incubate in Dark (30 min, RT) add_NaIO4->incubate quench 4. Quench with Glycerol (15 mM) incubate->quench desalt 5. Buffer Exchange (Desalting Column) quench->desalt oxidized_mAb Oxidized mAb with Aldehyde Groups desalt->oxidized_mAb

Workflow for generating aldehyde groups on an antibody.
Protocol 2: Conjugation of this compound to an Aldehyde-Modified Antibody

This protocol details the reaction of this compound with the generated aldehydes on the mAb.

Materials:

  • Aldehyde-modified mAb (from Protocol 1) in conjugation buffer (0.1 M sodium acetate, pH 5.5)

  • This compound

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified mAb solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purify the mAb-PEG conjugate to remove unreacted this compound and other small molecules using SEC or dialysis.

  • Characterize the final conjugate to determine the degree of PEGylation, purity, and aggregation.

PEG_Conjugation_Workflow oxidized_mAb 1. Aldehyde-Modified mAb in Buffer add_PEG 2. Add this compound (10-50x molar excess) oxidized_mAb->add_PEG incubate 3. Incubate (2-4h RT or O/N 4°C) add_PEG->incubate purify 4. Purify Conjugate (SEC or Dialysis) incubate->purify final_product Purified mAb-PEG Conjugate purify->final_product

Workflow for this compound conjugation to an antibody.

Characterization of the Bioconjugate

It is crucial to characterize the final this compound conjugate to ensure the desired product has been obtained.

Table 3: Recommended Characterization Techniques

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the mass of the conjugate and determine the degree of PEGylation.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and detect any aggregation.
UV-Vis Spectroscopy To determine the protein concentration.
Functional Assays To confirm that the biological activity of the protein (e.g., antibody-antigen binding) is retained after conjugation.

Troubleshooting

  • Low Conjugation Efficiency:

    • Confirm the generation of aldehydes on the biomolecule.

    • Optimize the pH of the conjugation reaction (a pH range of 5.0-6.0 is often optimal).

    • Increase the molar excess of this compound.

    • Increase the reaction time or temperature.

    • Consider adding a catalyst like aniline.

  • Protein Aggregation:

    • Perform the conjugation and purification steps at 4°C.

    • Ensure the final conjugate is stored in a suitable buffer.

  • Instability of the Hydrazone Bond:

    • If increased stability is required, the hydrazone bond can be reduced to a more stable hydrazine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). Note that this will make the linkage non-cleavable under acidic conditions.

Chemical Reaction Pathway

The following diagram illustrates the two-step process of antibody PEGylation using this compound.

Reaction_Pathway cluster_step1 Step 1: Aldehyde Generation cluster_step2 Step 2: Hydrazone Formation Antibody_Glycan Antibody with Glycan (Diol) Oxidized_Antibody Antibody with Aldehyde Group Antibody_Glycan->Oxidized_Antibody Oxidation Oxidized_Antibody2 Antibody with Aldehyde Group Oxidized_Antibody->Oxidized_Antibody2 NaIO4 NaIO₄ PEG_Hydrazide This compound PEG_Conjugate PEGylated Antibody (Hydrazone Linkage) Oxidized_Antibody2->PEG_Conjugate Conjugation

Chemical pathway for antibody PEGylation.

References

Site-Specific Protein PEGylation with m-PEG9-Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals.[1][2] Benefits of PEGylation include improved solubility, increased in vivo half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[2][3] However, traditional PEGylation methods often lack site-specificity, leading to heterogeneous mixtures of PEGylated proteins with varying numbers and locations of PEG attachment, which can compromise biological activity.[4]

Site-specific PEGylation addresses this challenge by attaching PEG to a predetermined location on the protein, ensuring a homogeneous product with preserved function. This application note provides detailed protocols for the site-specific PEGylation of proteins using m-PEG9-Hydrazide. This method relies on the chemoselective reaction between a hydrazide moiety on the PEG reagent and a carbonyl group (aldehyde or ketone) introduced onto the target protein. This hydrazone linkage is stable under physiological conditions.

Two primary strategies for introducing the reactive aldehyde group onto the protein are detailed:

  • Enzymatic Introduction of an "Aldehyde Tag": This elegant method utilizes the Formylglycine Generating Enzyme (FGE) to convert a cysteine residue within a specific consensus sequence (Cys-X-Pro-X-Arg) to a formylglycine (fGly) residue, which contains an aldehyde group.

  • Chemical Oxidation of an N-terminal Serine or Threonine: This chemical approach employs sodium periodate to selectively oxidize the N-terminal serine or threonine of a protein to generate an aldehyde group.

These protocols will guide researchers through the process of generating an aldehyde-containing protein, performing the PEGylation reaction with this compound, and purifying and characterizing the final PEGylated conjugate.

Reaction Principle

The core of this PEGylation strategy is the formation of a stable hydrazone bond between the hydrazide group of this compound and an aldehyde group on the target protein.

Protein Protein-CHO (Aldehyde-tagged Protein) PEG_Protein Protein-CH=N-NH-PEG9 (PEGylated Protein) Protein->PEG_Protein Hydrazone bond formation (pH 5.5-7.0) PEG m-PEG9-NH-NH2 (this compound) PEG->PEG_Protein

Caption: Reaction scheme of this compound with an aldehyde-tagged protein.

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein via FGE

This protocol describes the generation of a protein with a site-specific aldehyde group by co-expressing the target protein containing an aldehyde tag (CxPxR) with the Formylglycine Generating Enzyme (FGE).

Materials:

  • Expression vector containing the gene of interest with a C-terminal or N-terminal aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for FGE.

  • Appropriate bacterial (e.g., E. coli) or mammalian (e.g., CHO) expression system.

  • Lysis buffer (specific to the expression system and protein).

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for protein purification.

  • Phosphate-buffered saline (PBS).

Workflow:

cluster_0 Protein Expression and Aldehyde Tag Generation A Co-transformation of target protein and FGE vectors B Induction of protein expression A->B C Cell lysis and clarification B->C D Purification of aldehyde- tagged protein C->D

Caption: Workflow for generating an aldehyde-tagged protein using FGE.

Procedure:

  • Co-expression: Co-transform the expression vectors for the aldehyde-tagged target protein and FGE into the chosen expression host.

  • Protein Expression: Induce protein expression according to the specific requirements of your expression system. For optimal FGE activity, ensure the availability of copper in the culture medium, as FGE is a copper-dependent enzyme.

  • Cell Lysis and Purification: Harvest the cells and lyse them using an appropriate lysis buffer. Purify the aldehyde-tagged protein from the cell lysate using standard chromatography techniques corresponding to the affinity tag on the protein (e.g., IMAC for His-tagged proteins).

  • Buffer Exchange: Exchange the purified protein into a suitable buffer for PEGylation, such as 100 mM sodium acetate, pH 5.5.

Protocol 2: Generation of N-terminal Aldehyde via Oxidation

This protocol is suitable for proteins that have a serine or threonine at their N-terminus.

Materials:

  • Purified protein with an N-terminal Serine or Threonine.

  • Sodium periodate (NaIO₄).

  • 100 mM Sodium acetate buffer, pH 5.5.

  • Desalting column or dialysis tubing.

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 5 mg/mL in 100 mM sodium acetate buffer, pH 5.5.

  • Oxidation Reaction: Prepare a fresh 20 mM solution of sodium periodate in 100 mM sodium acetate buffer, pH 5.5. Add the periodate solution to the protein solution at a 1:1 volume ratio.

  • Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature in the dark.

  • Quenching and Buffer Exchange: Immediately after incubation, remove the excess sodium periodate and exchange the buffer to 100 mM sodium acetate, pH 5.5, using a desalting column or dialysis. The resulting protein now contains an N-terminal glyoxylyl aldehyde.

Protocol 3: PEGylation with this compound

This protocol describes the conjugation of this compound to the aldehyde-containing protein.

Materials:

  • Aldehyde-containing protein (from Protocol 1 or 2).

  • This compound.

  • 100 mM Sodium acetate buffer, pH 5.5.

  • DMSO (if this compound is not readily soluble in the reaction buffer).

  • Reducing agent (e.g., sodium cyanoborohydride), optional for stabilizing the hydrazone bond.

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or directly in the reaction buffer.

  • PEGylation Reaction: In a reaction vessel, combine the aldehyde-containing protein with a 20-50 fold molar excess of this compound in 100 mM sodium acetate buffer, pH 5.5.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • (Optional) Reduction: To form a more stable alkyl hydrazide linkage, a reducing agent such as sodium cyanoborohydride can be added to the reaction mixture.

  • Quenching: The reaction can be quenched by buffer exchange into a neutral pH buffer.

Protocol 4: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, un-PEGylated protein, and other reaction components. Ion-exchange chromatography is often the most effective method.

Materials:

  • PEGylation reaction mixture.

  • Ion-exchange chromatography column (e.g., Cation-exchange like SP-Sepharose or Anion-exchange like Q-Sepharose, depending on the pI of the protein).

  • Equilibration buffer for IEX.

  • Elution buffer for IEX (containing a salt gradient, e.g., NaCl).

  • Size-exclusion chromatography (SEC) column for final polishing and buffer exchange.

Workflow:

cluster_1 Purification of PEGylated Protein E Load PEGylation reaction mixture onto IEX column F Elute with salt gradient E->F G Collect and pool fractions containing mono-PEGylated protein F->G H Final polishing and buffer exchange by SEC G->H

Caption: Workflow for the purification of the PEGylated protein.

Procedure:

  • Ion-Exchange Chromatography (IEX):

    • Equilibrate the IEX column with the appropriate buffer.

    • Load the PEGylation reaction mixture onto the column. The PEG chains shield the protein's surface charges, causing the PEGylated protein to elute at a different salt concentration than the un-PEGylated protein.

    • Elute the bound proteins using a linear salt gradient.

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the pure mono-PEGylated protein.

  • Size-Exclusion Chromatography (SEC):

    • Pool the fractions containing the pure mono-PEGylated protein.

    • Concentrate the pooled fractions if necessary.

    • Apply the concentrated sample to an SEC column for final polishing to remove any aggregates and for buffer exchange into the desired final storage buffer.

Protocol 5: Characterization of the PEGylated Protein

Characterization is crucial to confirm the success of the PEGylation, its site-specificity, and the homogeneity of the product.

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the un-PEGylated protein.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the exact mass of the PEGylated protein, confirming the covalent attachment of the PEG moiety.

  • Peptide Mapping/Mass Spectrometry (LC-MS/MS): To confirm the site of PEGylation. The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. The PEGylated peptide will have a characteristic mass shift.

  • Size-Exclusion Chromatography (SEC): To assess the homogeneity and aggregation state of the final product.

  • Biological Activity Assay: To ensure that the PEGylation has not compromised the biological function of the protein.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the PEGylation experiments.

Table 1: PEGylation Reaction Efficiency

Protein BatchMethod of Aldehyde GenerationProtein Conc. (mg/mL)This compound:Protein Molar RatioPEGylation Yield (%)
Batch 1FGE520:1
Batch 2FGE550:1
Batch 3N-terminal Oxidation520:1
Batch 4N-terminal Oxidation550:1

PEGylation yield can be determined by densitometry of SDS-PAGE gels or by peak integration from analytical chromatography.

Table 2: Characterization of Purified PEGylated Protein

SampleApparent MW (SDS-PAGE)Mass (ESI-MS)Purity (SEC)Biological Activity (% of Unmodified)
Unmodified Protein100%
PEGylated Protein

Troubleshooting

IssuePossible CauseSuggestion
Low PEGylation Yield Inefficient aldehyde generation.Optimize FGE co-expression conditions (e.g., ensure copper availability) or oxidation reaction time and periodate concentration.
Suboptimal PEGylation reaction conditions.Vary the pH of the reaction buffer (5.5-7.0), increase the molar excess of this compound, or extend the reaction time.
Heterogeneous Product Incomplete reaction.Increase reaction time or molar excess of PEG reagent.
Non-specific PEGylation.Ensure the absence of other reactive carbonyls on the protein. For N-terminal oxidation, ensure the protein does not have internal glycans that could be oxidized.
Poor Recovery After Purification Protein precipitation.Optimize buffer conditions (pH, ionic strength, additives).
Inappropriate chromatography resin.Screen different IEX resins and buffer systems.

Conclusion

Site-specific PEGylation using this compound offers a robust method for producing homogeneous, well-defined protein-PEG conjugates. By following the detailed protocols for aldehyde generation, PEGylation, purification, and characterization, researchers can effectively enhance the therapeutic potential of their protein candidates. The choice between the enzymatic FGE method and the chemical oxidation method will depend on the specific protein and the available molecular biology tools. Careful optimization of each step is crucial for achieving high yields of a pure, biologically active PEGylated protein.

References

Application Notes and Protocols for m-PEG9-Hydrazide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC.[1][] Polyethylene glycol (PEG) linkers, such as m-PEG9-Hydrazide, have gained prominence due to their ability to enhance the solubility, stability, and pharmacokinetic properties of ADCs.[3][4][5]

The this compound linker features a methoxy-capped polyethylene glycol chain of nine ethylene glycol units, terminating in a hydrazide functional group. This hydrazide moiety enables the site-specific conjugation to an antibody via a stable hydrazone bond, typically formed with an aldehyde group introduced into the antibody's carbohydrate region. This application note provides a detailed protocol for the use of this compound in the development of ADCs, including antibody modification, conjugation, and characterization.

Principle of the Method

The conjugation of a drug payload to an antibody using this compound is a two-step process:

  • Antibody Modification : Aldehyde groups are introduced into the carbohydrate moieties of the antibody, most commonly in the Fc region. This is achieved through the mild oxidation of vicinal diols in the sugar residues using sodium periodate (NaIO₄). This site-specific modification preserves the integrity of the antigen-binding sites in the Fab regions.

  • Hydrazone Bond Formation : The hydrazide group of the this compound linker reacts with the newly formed aldehyde groups on the antibody to form a stable hydrazone bond. The drug payload is typically pre-functionalized with a compatible reactive group to attach to the other end of the PEG linker. However, for the purpose of this protocol, we will focus on the antibody-linker conjugation.

Experimental Protocols

Materials and Equipment
  • Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • This compound

  • Sodium periodate (NaIO₄)

  • Anhydrous DMSO

  • Glycerol or ethylene glycol

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • UV-Vis spectrophotometer

  • HPLC system with Size-Exclusion (SEC) and Hydrophobic Interaction (HIC) columns

Protocol 1: Antibody Oxidation

This protocol describes the generation of aldehyde groups on the antibody.

  • Antibody Preparation : Prepare a solution of the antibody at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Oxidation Reaction :

    • Prepare a fresh solution of sodium periodate (e.g., 100 mM) in the same acetate buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quenching the Reaction :

    • Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.

    • Incubate for 10 minutes at 4°C.

  • Purification of Oxidized Antibody :

    • Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This removes excess sodium periodate and quenching agent.

Protocol 2: Conjugation of this compound to Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the hydrazide linker.

  • Preparation of this compound Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction :

    • Add a 20- to 50-fold molar excess of the this compound solution to the purified oxidized antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature, protected from light. Longer incubation times can increase the degree of labeling.

  • Purification of the Antibody-Linker Conjugate :

    • Purify the resulting ADC from unreacted linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the ADC.

ParameterMethodPurposeTypical Values
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC)To determine the average number of drug-linker molecules conjugated to each antibody.2-4 for optimal balance of potency and pharmacokinetics.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.>95% monomeric ADC is desirable.
Identity and Integrity Mass Spectrometry (MS)To confirm the molecular weight of the ADC and verify the successful conjugation.Expected mass = Mass of mAb + (Mass of Linker-Drug x DAR)
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.Should be comparable to the unconjugated antibody.
In vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)To determine the potency of the ADC against target cancer cell lines.IC50 values in the nanomolar to picomolar range.

Experimental Workflow and Signaling Pathway Diagrams

ADC_Conjugation_Workflow Experimental Workflow for ADC Synthesis using this compound cluster_antibody_prep Antibody Preparation cluster_oxidation Antibody Oxidation cluster_conjugation Conjugation cluster_purification Purification & Characterization A Monoclonal Antibody B Add Sodium Periodate (NaIO4) A->B Start C Incubate (4°C, 30 min, dark) B->C D Quench with Glycerol C->D E Purify (Desalting Column) D->E G Add Hydrazide Linker to Oxidized Antibody E->G F Prepare this compound Solution F->G H Incubate (RT, 2h - overnight) I Purify ADC (SEC/HIC) H->I J Characterize ADC (DAR, Purity, etc.) I->J

Caption: Workflow for this compound ADC conjugation.

Hydrazone_Formation Hydrazone Bond Formation between Antibody and this compound Antibody Antibody (Fc Region Glycan) R-CH(OH)-CH(OH)-R' Oxidized_Antibody Oxidized Antibody R-CHO + OHC-R' Antibody->Oxidized_Antibody NaIO4 ADC Antibody-Linker Conjugate R-CH=N-NH-CO-PEG9-OCH3 Oxidized_Antibody->ADC PEG_Hydrazide This compound H2N-NH-CO-PEG9-OCH3 PEG_Hydrazide->ADC

Caption: Chemistry of hydrazone bond formation.

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate ADC ADC in Circulation Binding ADC Binds to Target Antigen on Cancer Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (e.g., via linker cleavage) Lysosome->Release Apoptosis Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: ADC mechanism of action in a target cell.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Drug-to-Antibody Ratio (DAR) - Inefficient antibody oxidation. - Insufficient molar excess of hydrazide linker. - Suboptimal reaction time or pH.- Confirm the activity of the sodium periodate. - Increase the molar excess of the this compound linker. - Increase the incubation time for the conjugation reaction. The optimal pH for hydrazone formation is around 4.5, but for sensitive antibodies, the reaction is often performed at a physiological pH (6.0-7.4).
High Levels of Aggregation - Hydrophobicity of the payload. - High DAR. - Improper storage or handling.- The use of hydrophilic PEG linkers like this compound is intended to mitigate this. - Optimize the conjugation to achieve a lower DAR (typically 2-4). - Ensure proper buffer conditions and storage at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term).
Reduced Antigen Binding - Steric hindrance from the conjugated linker-drug. - Modification of critical amino acids in the antigen-binding site.- The site-specific nature of Fc glycan conjugation is designed to minimize this. If issues persist, consider a linker with a different length or geometry. - Confirm that the oxidation conditions are mild and specific to the carbohydrate moieties.

Conclusion

The this compound linker offers a robust and versatile platform for the development of next-generation ADCs. Its hydrophilic PEG spacer can improve the biopharmaceutical properties of the conjugate, while the hydrazide group allows for site-specific conjugation to the antibody. The detailed protocols and characterization strategies provided in this application note serve as a comprehensive guide for researchers and scientists working to design and synthesize novel ADCs with enhanced therapeutic potential. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for the successful development of safe and effective antibody-drug conjugates.

References

Application Notes and Protocols for Nanoparticle Surface Modification Using m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, enhancing biocompatibility, stability, and enabling targeted delivery. Methoxy-polyethylene glycol-hydrazide (m-PEG-Hydrazide), specifically with a nine-unit PEG chain (m-PEG9-Hydrazide), is a valuable tool for achieving these modifications. The terminal hydrazide group reacts with aldehyde or ketone moieties on the nanoparticle surface to form a stable hydrazone linkage. This bond is notably pH-sensitive, allowing for triggered drug release in acidic environments characteristic of tumor microenvironments or endosomal compartments.

These application notes provide a comprehensive guide to the use of this compound for nanoparticle surface modification, including detailed experimental protocols, characterization techniques, and data interpretation.

Principle of Hydrazone Ligation

The core of this surface modification strategy is the chemoselective reaction between the hydrazide group (-CONHNH2) of this compound and a carbonyl group (aldehyde, -CHO, or ketone, -C=O) on the nanoparticle surface. This reaction, known as hydrazone ligation, forms a covalent hydrazone bond (-C=N-NH-CO-). The reaction is typically carried out in a mildly acidic buffer (pH 5.0-6.0) to facilitate the reaction. The resulting hydrazone linkage is stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions, making it an ideal linker for pH-responsive drug delivery systems.[1]

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups onto the Nanoparticle Surface

Prior to conjugation with this compound, the nanoparticle surface must be functionalized with aldehyde groups. The following is a general protocol for introducing aldehyde groups on nanoparticles that have surface hydroxyl or amine groups.

Materials:

  • Nanoparticles with surface hydroxyl or amine groups

  • Sodium periodate (for hydroxyl-containing nanoparticles)

  • Glutaraldehyde (for amine-containing nanoparticles)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Washing Buffer: Deionized water or appropriate buffer

  • Centrifuge and centrifuge tubes

Procedure for Hydroxyl-Containing Nanoparticles (e.g., Dextran, Chitosan):

  • Dispersion: Disperse the nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL.

  • Oxidation: Add an aqueous solution of sodium periodate to the nanoparticle suspension. The molar ratio of periodate to the repeating units of the polymer on the nanoparticle surface should be optimized, but a starting point of a 1:1 molar ratio is recommended.

  • Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the aldehyde-functionalized nanoparticles by repeated centrifugation and resuspension in the washing buffer to remove excess periodate and byproducts.

Procedure for Amine-Containing Nanoparticles (e.g., Chitosan, Polylysine):

  • Dispersion: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-10 mg/mL.[2]

  • Activation: Add an excess of glutaraldehyde solution (e.g., 2.5% final concentration) to the nanoparticle suspension.[2]

  • Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring.[2]

  • Washing: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and resuspend the nanoparticles in fresh PBS. Repeat this washing step three times to remove excess glutaraldehyde.[2]

Protocol 2: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles

Materials:

  • Aldehyde-functionalized nanoparticles

  • This compound

  • Conjugation Buffer: 0.1 M MES buffer, pH 5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Buffer: PBS, pH 7.4

  • Centrifugal filtration units with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Suspension: Disperse the aldehyde-functionalized nanoparticles in the conjugation buffer to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • This compound Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filtration unit.

    • Wash the nanoparticles by centrifuging and resuspending the pellet in the purification buffer.

    • Repeat this process 3-4 times to remove unreacted this compound and byproducts.

  • Storage: Resuspend the final purified this compound conjugated nanoparticles in a buffer of choice and store at 4°C.

Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to evaluate the properties of the modified nanoparticles.

Protocol 3: Physicochemical Characterization

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter of 10-20 nm is expected after PEGylation. The PDI should ideally be below 0.3 to indicate a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

    • Measure the zeta potential using a suitable instrument.

  • Expected Outcome: A shift in the zeta potential towards neutral is expected after PEGylation, as the PEG layer shields the surface charge of the nanoparticle core. For example, a shift from -30 mV to a range of -5 to -15 mV is common.

3. Confirmation of Conjugation:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Procedure:

    • Lyophilize the nanoparticle samples (unmodified and PEGylated).

    • Acquire the FTIR spectra of the samples.

  • Expected Outcome: The appearance of characteristic PEG peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹, in the spectrum of the modified nanoparticles confirms successful conjugation.

4. Quantification of PEGylation:

  • Technique: Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC)

  • TGA Procedure:

    • Heat a known amount of the lyophilized nanoparticle sample under a controlled atmosphere.

    • The weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of conjugated PEG.

  • HPLC Procedure:

    • Displace the PEG from the nanoparticle surface using a suitable reagent (e.g., dithiothreitol for gold nanoparticles).

    • Separate and quantify the released PEG using a calibrated HPLC system with a suitable detector (e.g., charged aerosol detector).

  • Expected Outcome: PEGylation efficiency can vary, but values in the range of 50-90% are often reported for similar systems.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with a PEG-hydrazide linker. Note that these are representative values, and actual results will vary depending on the nanoparticle type, size, and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesCharacterization Method
Hydrodynamic Diameter (nm) Varies (e.g., 100-200 nm)Increase of 10-20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) Varies (e.g., -30 mV)Shift towards neutral (e.g., -5 to -15 mV)Electrophoretic Light Scattering (ELS)
PEGylation Efficiency (%) N/A50-90%TGA, HPLC

Table 2: pH-Responsive Drug Release from Hydrazone-Linked Nanoparticles

pHCumulative Drug Release (%) after 24hCumulative Drug Release (%) after 48h
7.4 (Physiological) ~10-20%~20-30%
6.5 (Tumor Microenvironment) ~40-60%~60-80%
5.0 (Endosomal/Lysosomal) ~70-90%> 90%

Note: This data is representative of the pH-responsive release profile expected from hydrazone-linked drug delivery systems. Actual release kinetics will depend on the specific drug, nanoparticle formulation, and the exact structure of the hydrazone bond.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization cluster_2 PEGylation cluster_3 Purification & Characterization NP Nanoparticles with Surface -OH or -NH2 Oxidation Oxidation (e.g., Periodate) or Activation (e.g., Glutaraldehyde) NP->Oxidation Aldehyde_NP Aldehyde-Functionalized Nanoparticles Oxidation->Aldehyde_NP Conjugation Hydrazone Ligation (pH 5.5) Aldehyde_NP->Conjugation PEG_Hydrazide This compound PEG_Hydrazide->Conjugation PEG_NP This compound Modified Nanoparticles Conjugation->PEG_NP Purification Purification (Centrifugal Filtration) PEG_NP->Purification Characterization Characterization (DLS, Zeta, FTIR, TGA) Purification->Characterization

Caption: Experimental workflow for nanoparticle surface modification with this compound.

Logical Relationship: pH-Responsive Drug Release

G NP_Drug Drug-Loaded This compound NP Systemic_Circulation Systemic Circulation (pH 7.4) NP_Drug->Systemic_Circulation Stable Hydrazone Bond Tumor_Microenvironment Tumor Microenvironment or Endosome (pH < 6.5) Systemic_Circulation->Tumor_Microenvironment EPR Effect Drug_Release Drug Release Tumor_Microenvironment->Drug_Release Hydrazone Bond Cleavage

Caption: Mechanism of pH-triggered drug release from hydrazone-linked nanoparticles.

Signaling Pathway Example: Targeting the VEGF Pathway

For a drug delivery system designed to inhibit angiogenesis in cancer, the nanoparticles could be loaded with a tyrosine kinase inhibitor (TKI) that targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Tyrosine Kinase Inhibitor (Drug from NP) TKI->VEGFR Inhibition

Caption: Inhibition of the VEGF signaling pathway by a nanoparticle-delivered TKI.

References

Application Notes and Protocols for Labeling Glycoproteins with m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for the specific labeling of glycoproteins using m-PEG9-Hydrazide. This technique is a powerful tool for various applications, including proteomics, drug development, and diagnostics, enabling the attachment of a polyethylene glycol (PEG) chain to the carbohydrate moieties of glycoproteins.

Principle of the Reaction

The labeling of glycoproteins with this compound is a two-step process rooted in well-established bioorthogonal chemistry.[1][2] This method offers site-specific modification by targeting the glycan portion of the protein, thereby minimizing the risk of altering the protein's native structure and function, which can occur when targeting amino acid residues.[2]

The core principle involves:

  • Oxidation: The process begins with the mild oxidation of cis-diol groups present in the sugar residues (e.g., sialic acid) of the glycoprotein.[2] This is typically achieved using sodium meta-periodate (NaIO₄), which selectively cleaves the C-C bond of the diol, generating reactive aldehyde groups.[2] The reaction conditions can be controlled to target specific sugar residues; for instance, lower concentrations of periodate primarily oxidize terminal sialic acids.

  • Hydrazone Formation: The newly formed aldehyde groups are then targeted by the hydrazide moiety of the this compound molecule. The hydrazide undergoes a nucleophilic attack on the aldehyde, resulting in the formation of a stable hydrazone bond. This reaction is efficient at a slightly acidic to neutral pH (pH 5.5-7.4). The inclusion of a catalyst, such as aniline, can significantly increase the efficiency of hydrazone bond formation.

Applications in Research and Drug Development

The ability to specifically attach a PEG linker to glycoproteins has numerous applications:

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic properties of therapeutic proteins. It can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and an extended circulating half-life.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of glycoproteins, which is particularly beneficial for formulation and delivery.

  • Reduced Immunogenicity: PEGylation can shield antigenic epitopes on the glycoprotein surface, thereby reducing its immunogenicity.

  • Probes for Imaging and Diagnostics: The this compound linker can be further functionalized with imaging agents (e.g., fluorophores) or other reporter molecules for use in diagnostic assays and cellular imaging studies.

  • Glycoproteomic Studies: This labeling strategy is integral to glycoproteomic workflows for the enrichment and identification of glycoproteins from complex biological samples. Labeled glycoproteins can be captured on a solid support for subsequent analysis by mass spectrometry.

Quantitative Data Summary

The efficiency of glycoprotein labeling can be influenced by several factors, including the concentration of the glycoprotein and labeling reagent, pH, temperature, and incubation time. The "Degree of Labeling" (DOL), which represents the average number of this compound molecules conjugated to each glycoprotein molecule, is a key metric for assessing the reaction's success. While specific quantitative data for this compound is not extensively published in a comparative format, the following table provides a summary of expected outcomes based on typical hydrazide labeling experiments with varying conditions.

Parameter Condition 1 (Low Efficiency) Condition 2 (Moderate Efficiency) Condition 3 (High Efficiency) Reference
Glycoprotein Concentration 1 mg/mL5 mg/mL10 mg/mL
This compound Concentration 1 mM5 mM10 mM
Sodium Periodate Concentration 1 mM10 mM20 mM
pH 7.46.55.5
Aniline Catalyst AbsentPresentPresent
Incubation Time (Labeling) 2 hours4 hoursOvernight
Expected Degree of Labeling (DOL) 1-23-5>5

Experimental Protocols

Protocol for Labeling of Purified Glycoproteins

This protocol details the steps for labeling a purified glycoprotein with this compound.

Materials:

  • Glycoprotein solution (1-10 mg/mL)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 100 mM Phosphate Buffer, pH 7.4

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Aniline (optional, as a catalyst)

  • Desalting column (e.g., Sephadex G-25)

  • Amber or light-protected microcentrifuge tubes

Procedure:

Part 1: Oxidation of Glycoprotein

  • Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in cold Oxidation Buffer.

  • Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer. This step should be performed in the dark or in amber vials as sodium periodate is light-sensitive.

  • Add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM. For more selective oxidation of sialic acid residues, a final concentration of 1 mM can be used.

  • Incubate the reaction for 30 minutes at 0-4°C in the dark.

  • Stop the oxidation reaction and remove excess periodate by passing the solution through a desalting column pre-equilibrated with Labeling Buffer. The oxidized glycoprotein is now ready for labeling.

Part 2: Hydrazide Labeling of Oxidized Glycoprotein

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 25-50 mM.

  • Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM. The optimal molar ratio of this compound to glycoprotein should be determined empirically.

  • (Optional) If using a catalyst, add aniline to the reaction mixture to a final concentration of 10 mM.

  • Incubate the reaction for 2 hours to overnight at room temperature.

  • Remove unreacted this compound by passing the solution through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol for Labeling of Cell Surface Glycoproteins

This protocol is designed for labeling glycoproteins on the surface of living cells.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold

  • Sodium meta-periodate (NaIO₄) solution (1-10 mM in ice-cold PBS, pH 6.5, freshly prepared)

  • Quenching Solution (e.g., 1 mM glycerol or 50 mM glycine in PBS)

  • This compound solution in PBS, pH 7.4 (if dissolved in DMSO, ensure final DMSO concentration is <2%)

  • Lysis Buffer (for downstream analysis)

Procedure:

  • Wash cells three times with ice-cold PBS, pH 6.5.

  • Resuspend the cells in the freshly prepared NaIO₄ solution and incubate for 15-30 minutes on ice in the dark.

  • Quench the reaction by adding an equal volume of Quenching Solution and incubate for 5 minutes on ice.

  • Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

  • Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature. The optimal conditions should be determined empirically.

  • Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.

  • The labeled cells are now ready for downstream applications such as cell lysis for western blotting or mass spectrometry, or direct analysis by flow cytometry.

Visualizations

Chemical Reaction Pathway

G Mechanism of Glycoprotein Labeling with this compound cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Hydrazone Formation Glycoprotein Glycoprotein with cis-diol Oxidized_Glycoprotein Glycoprotein with Aldehyde Groups Glycoprotein->Oxidized_Glycoprotein NaIO₄ Labeled_Glycoprotein PEGylated Glycoprotein (Hydrazone bond) Oxidized_Glycoprotein->Labeled_Glycoprotein mPEG9_Hydrazide This compound mPEG9_Hydrazide->Labeled_Glycoprotein pH 5.5-7.4 (Aniline catalyst)

Caption: Chemical pathway for glycoprotein labeling.

Experimental Workflow for Glycoprotein Analysis

G Workflow for this compound Labeling and Analysis cluster_downstream Downstream Applications Start Glycoprotein Sample (Purified Protein or Cells) Oxidation 1. Oxidation with NaIO₄ Start->Oxidation Labeling 2. Labeling with this compound Oxidation->Labeling Purification 3. Purification of Labeled Glycoprotein Labeling->Purification Analysis 4. Downstream Analysis Purification->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Flow_Cytometry Flow Cytometry / Imaging Analysis->Flow_Cytometry

Caption: General experimental workflow.

Signaling Pathway Example: P-glycoprotein in Multidrug Resistance

G Understanding Pgp glycosylation is crucial as it can affect its drug efflux function. [16, 19] Labeling with this compound allows for studying Pgp's expression and localization. cluster_cell Cancer Cell cluster_analysis Analysis of Pgp Glycosylation Drug_in Drug (e.g., Doxorubicin) Pgp P-glycoprotein (Pgp) (a glycoprotein) Drug_in->Pgp Binds to Pgp Drug_out Drug Efflux Pgp->Drug_out Transports Drug Out ADP ADP + Pi Pgp->ADP Pgp_labeling Labeling of Pgp with This compound Pgp->Pgp_labeling ATP ATP ATP->Pgp Provides Energy Pgp_quantification Quantification of Pgp Expression/Localization Pgp_labeling->Pgp_quantification

Caption: P-glycoprotein signaling and analysis.

References

Application Notes and Protocols: pH Optimization for Hydrazone Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the pH for hydrazone bond formation, a critical conjugation chemistry in drug development, bioconjugation, and material science. This document outlines the pH-dependent nature of hydrazone ligation, offers detailed experimental protocols for pH screening, and presents quantitative data to inform reaction setup.

Introduction to Hydrazone Ligation

Hydrazone ligation is a robust and versatile biorthogonal reaction that involves the condensation of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone bond. A key feature of this reaction is its reversibility and pH sensitivity, which can be strategically exploited. The hydrazone linkage is typically stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions, a characteristic that is highly advantageous for designing pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes[1][2].

The rate of hydrazone bond formation is significantly influenced by the reaction pH. Generally, the reaction exhibits a bell-shaped pH-rate profile, with the optimal pH typically falling within the range of 4 to 6[3]. This is due to a mechanistic trade-off: at low pH, the hydrazine nucleophile becomes protonated and less reactive, while at high pH, the acid-catalyzed dehydration of the hemiaminal intermediate becomes the rate-limiting step[3]. However, many biological applications necessitate performing the ligation at or near neutral pH (7.4), where the reaction can be notoriously slow[4]. To address this challenge, catalysts such as aniline and its derivatives have been developed to accelerate the reaction at physiological pH.

Factors Influencing Hydrazone Bond Formation and Stability

Several factors beyond pH can influence the kinetics and stability of hydrazone bonds:

  • Electronic Properties of Reactants: Electron-withdrawing groups on the aldehyde or ketone can increase the reaction rate. The structure of the hydrazine also plays a role, with different substituents affecting nucleophilicity and reaction kinetics.

  • Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable to acid hydrolysis than those formed from aliphatic aldehydes due to the conjugation of the C=N bond with the aromatic ring.

  • Catalysts: Aniline and its derivatives can act as nucleophilic catalysts, significantly increasing the rate of hydrazone formation, especially at neutral pH.

  • Plasma Components: In biological media, plasma proteins and other molecules can catalyze the hydrolysis of hydrazone bonds, leading to lower stability compared to buffer solutions at the same pH.

Quantitative Data on Hydrazone Formation and Stability

The following tables summarize key quantitative data on the kinetics of hydrazone formation and the stability of the resulting bond under various pH conditions.

Table 1: Second-Order Rate Constants for Hydrazone Formation

ReactantspHCatalyst (Concentration)Rate Constant (k, M⁻¹s⁻¹)Reference
6-Hydrazinopyridyl peptide + Benzaldehyde4.5None3.0 ± 0.3
Aldehyde/Ketone + Hydrazine (General)NeutralUncatalyzed≤ 0.01
Aldehyde/Ketone + Hydrazine (General)NeutralAniline-catalyzed10¹ - 10³
Butyraldehyde + Hydrazine with neighboring COOH7.4None24
Various Aldehydes/Ketones + Hydrazines7.4None2 - 20

Table 2: Stability of Hydrazone Bonds (Half-life, t½)

Hydrazone TypepHTemperature (°C)Half-life (t½)Reference
Aliphatic Aldehyde-based PEG-HZ-PE Conjugates5.537< 2 minutes (complete disappearance)
Aromatic Aldehyde-based PEG-HZ-PE Conjugates7.437Not attained after 72 hours
Aromatic Aldehyde-based PEG-HZ-PE Conjugates5.537Not attained after 48 hours
Pyrrole-based Hydrazone7.437Stable
Pyrrole-based Hydrazone2.037Susceptible to hydrolysis
Pyrrole-based Hydrazone9.037Susceptible to hydrolysis

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of Hydrazone Formation

This protocol outlines a method for screening different pH conditions to determine the optimal pH for a specific hydrazone ligation.

Materials:

  • Aldehyde or ketone reactant

  • Hydrazine or hydrazide reactant

  • Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • A series of buffers with varying pH values (e.g., acetate, phosphate, borate buffers covering a range from pH 4 to 8)

  • Weak acid catalyst (e.g., acetic acid), if required

  • Aniline catalyst (optional, for reactions at neutral pH)

  • Reaction vessels (e.g., microcentrifuge tubes or vials)

  • Stirring apparatus

  • Analytical instrument for monitoring reaction progress (e.g., LC-MS, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the aldehyde or ketone reactant (1.0 equivalent) in the chosen solvent to create a stock solution of known concentration.

    • Dissolve the hydrazine derivative (1.0 - 1.2 equivalents) in the same solvent to create a separate stock solution.

    • If using an aniline catalyst, prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Set up Reactions at Different pH Values:

    • In separate reaction vessels, add the appropriate buffer for each pH point to be tested.

    • Add the aldehyde/ketone stock solution to each vessel.

    • Initiate the reactions by adding the hydrazine/hydrazide stock solution to each vessel.

    • If investigating the effect of a weak acid catalyst, add a catalytic amount (e.g., 1-2 drops of acetic acid) to a subset of reactions. For buffered solutions, the buffer itself may provide sufficient acid catalysis.

    • For reactions at or near neutral pH, a parallel set of experiments can be run with the addition of an aniline catalyst to assess its rate-enhancing effect.

  • Reaction Incubation and Monitoring:

    • Stir the reaction mixtures at room temperature or a controlled temperature.

    • At various time points, withdraw aliquots from each reaction vessel.

    • Quench the reaction if necessary (e.g., by dilution or addition of a quenching agent).

    • Analyze the aliquots using a suitable analytical method (LC-MS or HPLC) to quantify the formation of the hydrazone product and the consumption of reactants.

  • Data Analysis:

    • Plot the concentration of the hydrazone product versus time for each pH value.

    • Determine the initial reaction rate for each pH.

    • Identify the pH that yields the highest reaction rate and product yield.

Protocol 2: Assessing the Stability of a Hydrazone-Linked Compound at Different pH Values

This protocol provides a general method for evaluating the hydrolytic stability of a purified hydrazone conjugate in various pH environments.

Materials:

  • Purified hydrazone-linked compound

  • Buffers at desired pH values (e.g., pH 5.0, 6.0, and 7.4 to mimic endosomal and physiological conditions). Common buffer systems include acetate or citrate for acidic pH and phosphate-buffered saline (PBS) for pH 7.4.

  • Organic solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of the compound.

  • Incubator or water bath set to a physiological temperature (37°C).

  • Analytical instrument for quantification (e.g., HPLC or LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of the hydrazone-linked compound in an appropriate organic solvent.

  • Incubation in Different pH Buffers:

    • In separate tubes, add a small volume of the stock solution to each of the pre-warmed (37°C) pH buffers. The final concentration of the organic solvent should be low to minimize its effect on stability.

    • Gently mix to ensure homogeneity.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

    • Immediately analyze the samples by HPLC or LC-MS to quantify the amount of intact hydrazone compound remaining.

  • Data Analysis:

    • Plot the percentage of the intact hydrazone compound as a function of time for each pH condition.

    • Calculate the half-life (t½) of the hydrazone bond at each pH to determine its stability profile.

Visualizations

Hydrazone Bond Formation Mechanism

Hydrazone_Formation cluster_pH Influence of pH Reactants Aldehyde/Ketone + Hydrazine Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Protonated_Hydrazine Protonated Hydrazine (Unreactive) Reactants->Protonated_Hydrazine Low pH Product Hydrazone + H₂O Intermediate->Product Acid-Catalyzed Dehydration Product->Intermediate Hydrolysis Low_pH Low pH (<4) Optimal_pH Optimal pH (4-6) High_pH High pH (>7)

Caption: Mechanism of hydrazone bond formation and the influence of pH.

Experimental Workflow for pH Optimization

pH_Optimization_Workflow start Start: Define Reactants prep_solutions Prepare Stock Solutions (Aldehyde/Ketone & Hydrazine) start->prep_solutions setup_reactions Set up Reactions in Buffers (e.g., pH 4, 5, 6, 7, 8) prep_solutions->setup_reactions incubation Incubate at Controlled Temperature setup_reactions->incubation sampling Collect Aliquots at Time Intervals incubation->sampling analysis Analyze via LC-MS or HPLC sampling->analysis data_processing Plot [Product] vs. Time Calculate Reaction Rates analysis->data_processing conclusion Determine Optimal pH data_processing->conclusion

Caption: Workflow for experimental pH optimization of hydrazone ligation.

References

Application Notes and Protocols for Site-Specific Antibody PEGylation via Aldehyde Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic antibodies, or PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, improved stability, and reduced immunogenicity. However, random PEGylation, often targeting lysine residues, can lead to heterogeneous products with inconsistent performance and potential loss of antigen-binding affinity.

Site-specific PEGylation addresses these challenges by attaching PEG chains at defined locations on the antibody, ensuring a homogeneous product with a precise drug-to-antibody ratio (DAR). One powerful approach for site-specific conjugation is the introduction of a bio-orthogonal aldehyde handle onto the antibody. This aldehyde group can then be selectively targeted by PEG derivatives containing aminooxy or hydrazide functional groups, forming stable oxime or hydrazone linkages, respectively.

This document provides detailed protocols for two primary methods of generating aldehydes on antibodies: enzymatic modification using an "aldehyde tag" and chemical oxidation of native glycans. It also includes protocols for the subsequent PEGylation reaction and purification of the final conjugate.

Methods for Aldehyde Generation on Antibodies

There are two predominant, robust methods for introducing aldehyde functionalities onto an antibody for site-specific PEGylation:

  • Enzymatic Conversion via Formylglycine-Generating Enzyme (FGE): This chemoenzymatic method involves genetically encoding a short peptide sequence, known as an "aldehyde tag," into the antibody's polypeptide chain. The most common tag is the five-amino-acid consensus sequence, CXPXR.[1] When the antibody is expressed in cells co-expressing the formylglycine-generating enzyme (FGE), the cysteine residue within the tag is oxidized to a Cα-formylglycine (fGly), which contains a unique aldehyde group.[1][2] This allows for precise control over the location and stoichiometry of the introduced aldehyde.

  • Chemical Oxidation of Glycans: Immunoglobulin G (IgG) antibodies possess conserved N-linked glycans in the Fc region.[3][4] The sugar moieties of these glycans, particularly sialic acid or terminal galactose, contain cis-diol groups that can be gently oxidized using sodium periodate (NaIO₄) to create aldehyde groups. This method leverages the native structure of the antibody, directing modification away from the antigen-binding Fab regions.

Data Presentation: Comparison of Aldehyde Generation Methods

The choice of method depends on factors such as the desired location of PEGylation, the need for absolute site-specificity, and the expression system used. The following table summarizes key quantitative parameters associated with each method.

ParameterEnzymatic (FGE/Aldehyde Tag)Chemical (Periodate Oxidation)
Site-Specificity High (at the genetically encoded tag)Region-specific (Fc glycans)
Aldehyde/Ab Ratio Precisely controlled (e.g., 2 for tags on each heavy chain)Variable (1-8+), dependent on reaction conditions
fGly Conversion Efficiency Typically >85-98%N/A
Typical Reagents FGE (co-expressed), Copper (II) Sulfate (optional supplement)Sodium periodate (NaIO₄)
Impact on Antigen Binding Generally minimal to none, as the tag can be placed away from CDRs.Generally minimal, as modification is in the Fc region. However, harsh conditions can reduce avidity.
Homogeneity of Product HighModerate to High

Experimental Workflows and Signaling Pathways

Workflow for Aldehyde Generation and PEGylation

The overall process involves generating the aldehyde handle on the antibody, followed by conjugation with an aldehyde-reactive PEG molecule, and finally, purification of the conjugate.

G cluster_0 Method 1: Enzymatic (Aldehyde Tag) cluster_1 Method 2: Chemical (Glycan Oxidation) cluster_2 Conjugation & Purification a1 Gene Design (Insert CXPXR tag) a2 Co-expression with FGE in Mammalian Cells a1->a2 a3 Cys to fGly Conversion (Aldehyde Generation) a2->a3 a4 Antibody Purification a3->a4 c1 Aldehyde-Modified Ab a4->c1 b1 Purified Antibody b2 Periodate Oxidation (NaIO4) b1->b2 b3 Quench Reaction b2->b3 b4 Buffer Exchange b3->b4 b4->c1 c2 Add Hydrazide/Aminooxy-PEG c1->c2 c3 Hydrazone/Oxime Formation c2->c3 c4 Purify PEGylated Antibody (e.g., SEC, IEX) c3->c4

References

Application Notes and Protocols for m-PEG9-Hydrazide as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[2] Polyethylene glycol (PEG) linkers, in particular, are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[3]

This document provides detailed application notes and protocols for the use of m-PEG9-Hydrazide as a versatile linker in the development of PROTACs. The hydrazide functional group offers a convenient handle for conjugation to various ligands, typically through the formation of a stable hydrazone or amide bond. The nine-unit PEG chain provides a flexible spacer of a defined length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation.

Physicochemical Properties of this compound

The physicochemical properties of the this compound linker contribute significantly to the overall characteristics of the resulting PROTAC.

PropertyValueReference
Molecular Formula C20H42N2O10[4]
Molecular Weight 470.55 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Reactivity The hydrazide group reacts with aldehydes, ketones, and carboxylic acids.

General Principles of PROTAC Synthesis with a PEG Linker

The synthesis of PROTACs incorporating a PEG linker is typically a modular process. This involves the synthesis or acquisition of the POI ligand (warhead) and the E3 ligase ligand, each with a suitable functional group for conjugation to the bifunctional PEG linker. Common synthetic strategies include amide bond formation and "click chemistry."

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively removes the target protein from the cell, offering a powerful alternative to traditional inhibition.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and evaluation of PROTACs utilizing an this compound linker. These should be considered as starting points and may require optimization for specific target proteins and ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the POI ligand or the E3 ligase ligand) with the this compound linker.

Workflow Diagram:

Amide_Coupling_Workflow Start Start: Carboxylic Acid-functionalized Ligand + this compound Activation Activate Carboxylic Acid (e.g., HATU, HOBt) Start->Activation Coupling Amide Bond Formation (DIPEA, DMF) Activation->Coupling Purification1 Purification (e.g., HPLC) Coupling->Purification1 Intermediate Ligand-PEG9-Hydrazide Intermediate Purification1->Intermediate Second_Coupling Couple to Second Ligand (e.g., via aldehyde/ketone) Intermediate->Second_Coupling Purification2 Final Purification (e.g., HPLC) Second_Coupling->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Caption: Workflow for PROTAC synthesis via amide coupling.

Reagents and Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-PEG9-hydrazide intermediate.

  • This intermediate can then be reacted with the second ligand (e.g., an aldehyde or ketone-functionalized ligand) to form a hydrazone bond, or the terminal hydrazide can be further modified for other conjugation chemistries.

  • Purify the final PROTAC product using preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Workflow Diagram:

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat cells with PROTAC (various concentrations) Start->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis Quantification Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Quantify band intensity) Detection->Analysis End End: Determine DC50 and Dmax Analysis->End

Caption: Workflow for Western Blot analysis.

Reagents and Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the PROTAC to the target protein and the E3 ligase, and can be adapted to assess the formation of the ternary complex.

Workflow Diagram:

FP_Assay_Workflow Start Start: Prepare reagents Fluorescent_Probe Synthesize/obtain fluorescently labeled ligand (probe) Start->Fluorescent_Probe Binding_Assay Perform binding assay: - Probe + Protein - Probe + Protein + PROTAC (competitor) Fluorescent_Probe->Binding_Assay Measurement Measure fluorescence polarization Binding_Assay->Measurement Data_Analysis Analyze data: - Determine Ki for binary binding - Determine cooperativity (α) for ternary binding Measurement->Data_Analysis End End: Quantify binding affinities Data_Analysis->End

Caption: Workflow for Fluorescence Polarization assay.

Reagents and Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Fluorescently labeled ligand for either the POI or the E3 ligase (fluorescent probe)

  • PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Affinity (PROTAC to POI):

    • Prepare a solution of the fluorescently labeled POI ligand and the purified POI in the assay buffer.

    • Add increasing concentrations of the PROTAC to the wells of a 384-well plate.

    • Add the POI/probe mixture to each well.

    • Incubate at room temperature for a specified time.

    • Measure the fluorescence polarization.

    • Calculate the binding affinity (Ki) from the competition curve.

  • Binary Binding Affinity (PROTAC to E3 Ligase):

    • Follow the same procedure as above, but use a fluorescently labeled E3 ligase ligand and the purified E3 ligase complex.

  • Ternary Complex Formation and Cooperativity:

    • To assess ternary complex formation, one can measure the binding of the PROTAC to one protein in the presence of a saturating concentration of the other protein.

    • For example, measure the binding of the PROTAC to the POI in the presence of the E3 ligase.

    • The change in binding affinity can be used to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced.

Data Presentation

Table 1: In Vitro Degradation of Target Protein by Compound X

Cell LineDC50 (nM)Dmax (%)
Cell Line A5095
Cell Line B7590

Table 2: Binding Affinities of Compound X

Binding PartnerKi (nM)
Target Protein100
E3 Ligase (VHL)250

Table 3: Ternary Complex Cooperativity of Compound X

Ternary ComplexCooperativity (α)
POI-Compound X-VHL2.5

Conclusion

The this compound linker is a valuable tool for the construction of PROTACs. Its defined length, flexibility, and the reactive hydrazide handle facilitate the synthesis of potent protein degraders. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers entering the field of targeted protein degradation. Successful PROTAC development relies on a systematic approach to linker design and thorough biological evaluation, and the principles outlined here provide a solid foundation for these efforts.

References

Application Notes and Protocols for Peptide PEGylation with m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing solubility, extending circulating half-life, reducing immunogenicity, and minimizing enzymatic degradation.[1] This document provides a detailed, step-by-step guide for the PEGylation of peptides containing a C-terminal carboxylic acid or side chains with carboxylic acid groups (e.g., aspartic acid, glutamic acid) using methoxy-PEG9-hydrazide (m-PEG9-Hydrazide).

The described protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid groups of the peptide, enabling a reaction with the hydrazide moiety of this compound to form a stable hydrazone linkage.[1] The reaction is performed under mild, slightly acidic conditions to favor the specific conjugation chemistry.[1][2] Subsequent purification and characterization steps are detailed to ensure the isolation and verification of the desired PEGylated peptide.

Experimental Protocols

Materials and Reagents
  • Peptide: Lyophilized peptide with an available carboxylic acid group (C-terminus, Asp, or Glu residue).

  • This compound: High-purity methoxy-PEG9-hydrazide.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Zero-length carbodiimide crosslinker.

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional): To improve coupling efficiency and stability of the active intermediate.

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0).

  • Quenching Solution: Hydroxylamine solution or 2-mercaptoethanol.

  • Purification Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Mass Spectrometry Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA).[3]

  • Equipment:

    • Analytical balance

    • pH meter

    • Magnetic stirrer and stir bars

    • Reaction vials

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

    • Lyophilizer

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

Step-by-Step PEGylation Protocol
  • Peptide and Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare a fresh stock solution of EDC (and optional NHS/Sulfo-NHS) in the Reaction Buffer immediately before use.

  • Activation of Peptide Carboxylic Acid:

    • In a reaction vial, add the dissolved peptide.

    • Add EDC to the peptide solution at a 5-10 fold molar excess relative to the peptide. If using NHS or Sulfo-NHS, add it at a similar molar excess to EDC.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add this compound to the activated peptide solution. A 1.5 to 5-fold molar excess of this compound over the peptide is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution. For example, add hydroxylamine to a final concentration of 10 mM or 2-mercaptoethanol to quench any unreacted EDC.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Peptide by RP-HPLC:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the RP-HPLC system.

    • Use a C18 column and a linear gradient of Solvent A to Solvent B to separate the PEGylated peptide from unreacted peptide, excess this compound, and other reaction byproducts. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at 214 nm or 280 nm (if the peptide contains aromatic residues).

    • Collect fractions corresponding to the PEGylated peptide peak.

  • Desalting and Lyophilization:

    • Pool the fractions containing the pure PEGylated peptide.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator or a gentle stream of nitrogen.

    • Desalt the aqueous solution using a desalting column or by another round of lyophilization if the buffer salts are volatile.

    • Lyophilize the purified PEGylated peptide to obtain a stable powder.

Characterization of the PEGylated Peptide
  • Purity Analysis by RP-HPLC:

    • Analyze the lyophilized product using the same RP-HPLC method as for purification to determine its purity. The PEGylated peptide should elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

  • Molecular Weight Confirmation by MALDI-TOF Mass Spectrometry:

    • Prepare the sample by mixing the purified PEGylated peptide solution with the HCCA matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum. A successful PEGylation will result in a mass shift corresponding to the mass of the this compound moiety (approximately 443.5 Da) plus the mass of the peptide, minus the mass of water (18 Da) lost during condensation. The spectrum of the PEGylated peptide will show a distribution of peaks corresponding to the different isotopic compositions.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical peptide PEGylation experiment.

ParameterUnmodified PeptidePEGylated Peptide
RP-HPLC Retention Time (min) 25.321.8
Molecular Weight (Observed, Da) 1500.71926.2
Molecular Weight (Expected, Da) 1500.71926.2
Purity (by HPLC, %) >98%>95%
Yield (%) N/A65%

Visualizations

Experimental Workflow Diagram

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Peptide Solution Activation Peptide Activation Peptide->Activation PEG_Hydrazide This compound Solution Conjugation Conjugation PEG_Hydrazide->Conjugation EDC_NHS EDC/NHS Solution EDC_NHS->Activation Activation->Conjugation 15-30 min Quenching Quenching Conjugation->Quenching 2-4h or Overnight Purification RP-HPLC Purification Quenching->Purification Characterization Characterization (HPLC, MALDI-TOF) Purification->Characterization Final_Product Lyophilized PEGylated Peptide Characterization->Final_Product

Caption: Workflow for peptide PEGylation with this compound.

This guide provides a comprehensive framework for the successful PEGylation of peptides using this compound. Researchers should note that optimization of reaction conditions, such as molar ratios of reagents, pH, and reaction time, may be necessary for different peptides to achieve the desired PEGylation efficiency and product purity.

References

Application Notes and Protocols for Surface Functionalization of Medical Devices using m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocompatibility of medical devices is a critical factor in their clinical success. Unmodified device surfaces can trigger adverse biological responses, including protein adsorption, immune reactions, and biofilm formation. Surface functionalization with Polyethylene Glycol (PEG) is a widely adopted strategy to mitigate these issues. PEGylation creates a hydrophilic, neutral layer that effectively reduces nonspecific protein and cell interactions, thereby enhancing the biocompatibility of the device.

This document provides detailed application notes and protocols for the surface functionalization of medical devices using methoxy-PEG9-Hydrazide (m-PEG9-Hydrazide). This heterobifunctional linker allows for the covalent attachment of PEG chains to device surfaces that have been pre-functionalized with carbonyl or carboxyl groups. The hydrazide moiety of this compound reacts specifically with aldehydes and ketones, or with carboxyl groups after activation, to form stable hydrazone or amide bonds, respectively. This process results in a dense layer of PEG on the device surface, significantly improving its in-vivo performance.

Principle of Surface Functionalization with this compound

The covalent attachment of this compound to a medical device surface is a two-step process. First, the surface of the device is activated to introduce reactive functional groups. Second, the this compound is covalently coupled to these activated sites.

Step 1: Surface Activation to Introduce Carboxyl or Aldehyde Groups

Many medical device materials, such as polymers and metals, do not inherently possess reactive groups for conjugation. Therefore, a surface activation step is necessary. Common methods include:

  • Plasma Treatment: Exposure to oxygen or carbon dioxide plasma can introduce a variety of oxygen-containing functional groups, including carboxyl groups (-COOH), onto the surface of polymers.[1][2]

  • Chemical Oxidation: Strong oxidizing agents can be used to generate carboxyl groups on polymer surfaces.[3] For materials with existing hydroxyl groups, oxidation with reagents like sodium periodate can generate aldehyde groups.

Step 2: Covalent Coupling of this compound

The hydrazide group (-CONHNH2) of this compound can react with:

  • Aldehyde or Ketone Groups: Direct reaction to form a stable hydrazone linkage.

  • Carboxyl Groups: Requires activation with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS), to form a stable amide bond.[4][5]

The following diagram illustrates the overall workflow for surface functionalization.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: PEGylation cluster_2 Step 3: Characterization & Evaluation Medical_Device Medical Device Activated_Surface Surface with Carboxyl/Aldehyde Groups Medical_Device->Activated_Surface Plasma Treatment or Chemical Oxidation PEGylated_Device PEGylated Medical Device Activated_Surface->PEGylated_Device Hydrazone/Amide Bond Formation mPEG9_Hydrazide This compound mPEG9_Hydrazide->PEGylated_Device Analysis Surface Analysis (XPS, AFM) Biological Assays (Protein Adsorption, Cell Adhesion) PEGylated_Device->Analysis Performance Testing

Figure 1: Experimental workflow for surface functionalization.

Experimental Protocols

Protocol 1: Surface Activation of a Polymeric Medical Device via Plasma Treatment

This protocol describes the introduction of carboxyl groups onto a polymer surface using oxygen plasma.

Materials:

  • Polymeric medical device or substrate

  • Plasma cleaner/etcher

  • High-purity oxygen gas

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Cleaning: Thoroughly clean the device surface by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the device under a stream of nitrogen.

  • Plasma Treatment: Place the cleaned, dry device into the chamber of the plasma cleaner.

  • Evacuation: Evacuate the chamber to the base pressure recommended by the manufacturer.

  • Oxygen Introduction: Introduce high-purity oxygen gas into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply radio frequency (RF) power to ignite the oxygen plasma. The specific power and treatment time will need to be optimized for the particular material and desired density of functional groups. A typical starting point is 50-100 W for 1-5 minutes.

  • Venting and Removal: After the treatment, turn off the RF power and the oxygen supply. Vent the chamber to atmospheric pressure and remove the device.

  • Post-Treatment Rinsing: Rinse the device with DI water to remove any loosely bound material and then dry with nitrogen. The activated surface should be used immediately for the next step.

Protocol 2: Covalent Coupling of this compound to a Carboxylated Surface using EDC/NHS Chemistry

This protocol details the attachment of this compound to a surface functionalized with carboxyl groups.

Materials:

  • Carboxylated medical device (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DI water to a final concentration of 10-50 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and Sulfo-NHS (e.g., 25 mg/mL) in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immerse the carboxylated device in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the buffer containing the device. A typical molar ratio of EDC:Sulfo-NHS is 2:1 to 5:1 relative to the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form a more stable Sulfo-NHS ester.

  • Washing: Quickly wash the device twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling of this compound:

    • Immediately immerse the activated device in the this compound solution (prepared in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Transfer the device to the Quenching Solution and incubate for 30 minutes to block any unreacted active esters.

  • Final Washing: Wash the device extensively with PBST followed by DI water to remove any non-covalently bound PEG.

  • Drying and Storage: Dry the PEGylated device under a stream of nitrogen and store in a clean, dry environment.

The signaling pathway for this chemical reaction is illustrated below.

G Carboxyl_Group Surface Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxyl_Group->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Sulfo-NHS Ester O_Acylisourea->NHS_Ester + Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct hydrolysis Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond Stable Amide Bond (-CO-NH-R) NHS_Ester->Amide_Bond + mPEG9_Hydrazide This compound (R-NH2) mPEG9_Hydrazide->Amide_Bond G PEGylated_Surface Successful this compound Functionalization Reduced_Protein_Adsorption Reduced Protein Adsorption PEGylated_Surface->Reduced_Protein_Adsorption Leads to Reduced_Cell_Adhesion Reduced Cell Adhesion PEGylated_Surface->Reduced_Cell_Adhesion Leads to Improved_Biocompatibility Improved Biocompatibility Reduced_Protein_Adsorption->Improved_Biocompatibility Contributes to Reduced_Cell_Adhesion->Improved_Biocompatibility Contributes to

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG9-Hydrazide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG9-Hydrazide.

Troubleshooting Guide

Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions for troubleshooting your this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH of the reaction buffer. Optimize the reaction pH. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5-6.0.[1][2][3] For biomolecules sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended or a catalyst added.[2]
Suboptimal reactant concentration. Increase the concentration of one or both reactants if possible. As a bimolecular reaction, the rate is dependent on the concentration of both the hydrazide and the carbonyl compound.[2] A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
Degradation of starting materials. Ensure the aldehyde or ketone has not been oxidized. Use fresh or properly stored reagents.
Inefficient catalysis. While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Consider using a catalyst like aniline or its more efficient derivatives, such as m-phenylenediamine (mPDA).
Presence of Side Products Oxidation of the aldehyde. If the aldehyde is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Non-specific reactions. Ensure the purity of your starting materials. Unwanted side reactions can occur with impurities.
Product Instability Hydrolysis of the hydrazone bond. The hydrazone bond is susceptible to hydrolysis under acidic conditions. If the product is intended for use in acidic environments, consider the stability of the hydrazone bond. Hydrazones from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. For greater stability, consider forming an oxime bond, which is significantly more resistant to hydrolysis.
Instability in biological media. Be aware that components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH. If stability in plasma is critical, it is recommended to characterize the conjugate's stability in the relevant biological matrix.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of the this compound reaction?

A1: The reaction between this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction that forms a hydrazone bond. The hydrazide functional group (-CONHNH2) of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N-NH- linkage of the hydrazone.

Q2: How does pH influence the rate of hydrazone formation?

A2: The reaction rate is highly dependent on pH. A bell-shaped curve is often observed for the rate versus pH profile. At a slightly acidic pH (typically 4-6), the reaction is favored because the carbonyl oxygen is protonated, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazide. However, at very low pH (below 3-4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the reaction.

Q3: When is a catalyst necessary for this compound reactions?

A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. A catalyst is recommended, especially when working with low concentrations of reactants or when a faster reaction time is desired. Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation at neutral pH.

Q4: How can I purify the resulting PEGylated conjugate?

A4: The purification of PEGylated proteins can be challenging. Several chromatography techniques can be employed:

  • Size Exclusion Chromatography (SEC): This method is effective for separating native and PEGylated proteins due to the significant increase in molecular size after PEGylation. It can also remove low molecular weight by-products.

  • Ion Exchange Chromatography (IEX): This is a very effective method for separating proteins based on the extent of PEGylation, as the PEG chains can shield the electrostatic charges on the protein surface.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary method to IEX for purifying PEGylated proteins.

  • Reverse Phase Chromatography (RPC): RPC is often used on an analytical scale for identifying PEGylation sites and separating positional isomers.

Experimental Protocols

General Protocol for this compound Conjugation
  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer. For biomolecules, a common buffer is 100 mM sodium phosphate, 150 mM NaCl at pH 7.2-7.4. For small molecules, 100 mM sodium acetate at pH 4.7 can be used.

    • Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde/ketone is commonly used.

  • Conjugation Reaction:

    • Add the this compound solution to the aldehyde or ketone-containing substrate solution.

    • If using a catalyst, add it to the reaction mixture (e.g., 10-50 mM aniline).

    • Allow the reaction to proceed at room temperature or 37°C with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactants and conditions.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using an appropriate chromatographic technique as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_substrate Dissolve Aldehyde/ Ketone Substrate mix Mix Reactants (& Catalyst) prep_substrate->mix prep_peg Dissolve this compound prep_peg->mix incubate Incubate mix->incubate monitor Monitor Reaction (HPLC/LC-MS) incubate->monitor purify Purify Conjugate (SEC/IEX) monitor->purify

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism reactants This compound + Aldehyde/Ketone intermediate Tetrahedral Intermediate (Carbinolhydrazine) reactants->intermediate Nucleophilic Attack product Hydrazone Conjugate + H2O intermediate->product Dehydration

Caption: Chemical reaction mechanism of hydrazone formation.

troubleshooting_flowchart start Low Yield in Reaction? check_ph Is pH optimal (4.5-6.0)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_conc Are reactant concentrations adequate? check_ph->check_conc Yes adjust_ph->check_conc inc_conc Increase reactant concentrations check_conc->inc_conc No check_catalyst Is a catalyst being used? check_conc->check_catalyst Yes inc_conc->check_catalyst add_catalyst Add catalyst (e.g., aniline) check_catalyst->add_catalyst No check_reagents Are starting materials pure and not degraded? check_catalyst->check_reagents Yes add_catalyst->check_reagents use_fresh_reagents Use fresh/purified reagents check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes use_fresh_reagents->success

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: m-PEG9-Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG9-Hydrazide conjugation reactions. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of this compound conjugation?

A1: The conjugation reaction involves the formation of a hydrazone bond between the hydrazide group (-NHNH₂) of this compound and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction, known as hydrazone ligation, is a chemoselective process that results in the elimination of a water molecule.[1][2]

Q2: What are the optimal reaction conditions for hydrazone formation?

A2: Hydrazone ligation is most efficient in a slightly acidic environment, typically at a pH range of 5 to 7.[3][4] This pH range strikes a balance between the acid-catalyzed dehydration of the intermediate and preventing the protonation of the hydrazide, which would render it unreactive.[5]

Q3: How stable is the resulting hydrazone bond?

A3: The stability of the hydrazone bond is pH-dependent. It is generally stable at a physiological pH of 7.4 but is susceptible to hydrolysis under acidic conditions (pH < 6). This characteristic is often exploited for the controlled release of drugs in the acidic microenvironments of tumors or within cellular endosomes. Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization.

Q4: Can catalysts be used to improve conjugation efficiency?

A4: Yes, aniline and its derivatives are commonly used as catalysts to accelerate hydrazone ligation, especially at neutral pH where the reaction rate is otherwise slow. Aniline catalysis can increase reaction rates significantly, enabling efficient conjugation at lower reactant concentrations.

Q5: What are common applications of this compound conjugation?

A5: This chemistry is widely used for the site-specific PEGylation of glycoproteins after oxidizing their carbohydrate moieties to generate aldehydes. It is also a cornerstone in the development of antibody-drug conjugates (ADCs), where the pH-sensitive hydrazone bond allows for targeted drug release. Other applications include the functionalization of nanoparticles and the development of diagnostic tools.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer is outside the optimal pH 5-7 range.Optimize the reaction pH. Perform small-scale trial reactions at different pH values (e.g., 5.0, 6.0, 7.0) to determine the best condition for your specific molecule.
Inactive Reagents: The this compound or the aldehyde/ketone-containing molecule has degraded.Use fresh, high-quality reagents. Store this compound at -20°C or lower and protect it from moisture.
Steric Hindrance: The carbonyl group on the target molecule is not easily accessible.Increase the reaction time or temperature (e.g., incubate at room temperature for 4-24 hours). Consider using a longer PEG linker to overcome steric barriers.
Insufficient Molar Excess: The molar ratio of PEG-hydrazide to the target molecule is too low.Increase the molar excess of the this compound linker, for example, to a 50- or 100-fold molar excess.
Precipitation of Reagents Low Solubility: One or both of the reactants are not fully soluble in the reaction buffer.Add a water-miscible organic co-solvent like DMSO or DMF, up to 10% (v/v), to improve solubility. Ensure the final concentration of the reagents is below their solubility limit.
Degradation of Biomolecule Harsh Reaction Conditions: The pH or temperature of the reaction is detrimental to the stability of the target biomolecule (e.g., a protein).Use a milder pH closer to neutral (e.g., pH 7.0) in combination with a catalyst like aniline to maintain a reasonable reaction rate. Alternatively, reduce the reaction temperature and compensate by extending the incubation time.
Hydrolysis of Hydrazone Bond Acidic Buffer Conditions: The purification or storage buffer is too acidic, leading to the cleavage of the newly formed bond.After conjugation, purify the conjugate using a buffer at or near physiological pH (7.4). Store the final conjugate in a neutral buffer.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Aldehyde-Containing Protein

1. Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
  • This compound
  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
  • Quenching solution (optional)
  • Purification system (e.g., Size Exclusion Chromatography - SEC)

2. Procedure:

  • Prepare Protein Solution: Dissolve the aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
  • Prepare PEG Solution: Immediately before use, dissolve this compound in the Reaction Buffer.
  • Initiate Conjugation: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution.
  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The optimal time may vary and should be determined empirically.
  • Monitor Reaction (Optional): The reaction progress can be monitored by taking aliquots at different time points and analyzing them via SDS-PAGE or HPLC.
  • Purify Conjugate: Remove unreacted PEG-hydrazide and other small molecules by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or dialysis. Ion-exchange chromatography (IEX) can also be effective for separating PEGylated proteins from their un-PEGylated counterparts.

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

1. Materials:

  • Samples from the conjugation reaction (t=0, intermediate time points, final reaction mixture)
  • Unconjugated protein control
  • SDS-PAGE gels, running buffer, and loading dye
  • Protein molecular weight markers
  • Staining solution (e.g., Coomassie Brilliant Blue)

2. Procedure:

  • Sample Preparation: Mix aliquots of the reaction mixture with loading dye.
  • Electrophoresis: Load the samples, the unconjugated protein control, and the molecular weight marker onto the SDS-PAGE gel. Run the gel according to standard procedures.
  • Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and then de-stain to visualize the protein bands.
  • Analysis: Successful PEGylation is indicated by a shift in the molecular weight of the protein band. The PEGylated protein will migrate slower than the unconjugated protein. The intensity of the bands can be used to estimate the percentage of conjugated protein.

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products r1 This compound (R-NH-NH2) p1 Hydrazone Bond Formation (pH 5-7) r1->p1 r2 Target Molecule with Aldehyde (R'-CHO) r2->p1 pr1 PEGylated Conjugate (R-N=CH-R') p1->pr1 Forms pr2 Water (H2O) p1->pr2 Byproduct

Caption: Chemical reaction pathway for hydrazone bond formation.

G prep 1. Prepare Reactants - Aldehyde-Molecule - this compound react 2. Mix and Incubate - pH 5-7 - Room Temperature, 2-4h prep->react monitor 3. Monitor Reaction (Optional via SDS-PAGE/HPLC) react->monitor purify 4. Purify Conjugate (SEC or IEX) react->purify monitor->react Continue Incubation analyze 5. Analyze Final Product - Purity (HPLC) - Identity (Mass Spec) purify->analyze

Caption: General experimental workflow for PEG-Hydrazide conjugation.

References

avoiding side reactions with m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG9-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?

A1: The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is pH-dependent. The optimal pH range is typically between 5.0 and 7.0.[1] Acid catalysis facilitates the dehydration of the tetrahedral intermediate, which is often the rate-limiting step. However, at a pH that is too low (e.g., below 4.5), the hydrazide can become protonated and non-nucleophilic, which will slow down or inhibit the reaction.[2] For many biological applications, the reaction can be carried out at physiological pH (7.4), although the rate may be slower.[3]

Q2: How can I increase the rate of the hydrazone formation reaction?

A2: To increase the reaction rate, you can:

  • Optimize the pH: Ensure the reaction is performed within the optimal pH range of 5.0-7.0.

  • Use a catalyst: Aniline can be used as a nucleophilic catalyst to significantly accelerate hydrazone formation, with rate increases of up to 40-fold at neutral pH.

  • Increase reagent concentration: As with most bimolecular reactions, increasing the concentration of the reactants will increase the reaction rate.

  • Consider co-solvents: The use of polar, aprotic co-solvents like DMSO or DMF may help to accelerate the reaction.

Q3: Is the hydrazone bond formed with this compound stable?

A3: The stability of the hydrazone bond is influenced by several factors, including pH and the structure of the aldehyde/ketone. Generally, hydrazone bonds are more stable than Schiff bases formed with simple amines. However, the linkage is pH-sensitive and can undergo hydrolysis, especially under acidic conditions. Conjugates derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. For applications requiring a highly stable linkage, the hydrazone bond can be reduced to a more stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Q4: Can this compound react with carboxylic acids?

A4: Yes, the hydrazide group can react with carboxylic acids to form a stable diacylhydrazide linkage. This reaction typically requires activation of the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency Suboptimal pH: The reaction buffer is outside the optimal pH range of 5.0-7.0.Verify the pH of your reaction buffer. Adjust to pH 5.0-7.0 for optimal results.
Inefficient Aldehyde/Ketone Formation: If you are generating the carbonyl group in situ (e.g., by periodate oxidation of a sugar), the oxidation step may be incomplete.Optimize the oxidation reaction conditions (e.g., periodate concentration, reaction time). Quenching the oxidation reaction is crucial to prevent side reactions.
Low Reactant Concentration: The concentration of one or both reactants is too low.Increase the concentration of your biomolecule and/or the this compound.
Slow Reaction Kinetics: The intrinsic reaction rate is slow under the current conditions.Add a catalyst like aniline (e.g., 10-100 mM) to accelerate the reaction.
Product Instability / Hydrolysis Acidic Conditions: The hydrazone bond is susceptible to hydrolysis at low pH.If the final application is in an acidic environment, consider reducing the hydrazone bond with sodium cyanoborohydride to form a more stable linkage.
Aliphatic Aldehyde: Conjugates formed with aliphatic aldehydes are generally less stable than those formed with aromatic aldehydes.If stability is a concern, consider using an aromatic aldehyde for the conjugation.
Low Concentration Storage: Storing the conjugate at very low concentrations can favor the hydrolysis equilibrium.Store the purified hydrazone conjugate at a concentration of >50 µM.
Side Product Formation Oxidation of Hydrazide: The hydrazide moiety can be susceptible to oxidation, especially in solution.Prepare this compound solutions fresh. Store the solid reagent protected from light and moisture.
Non-specific Reactions: If using a coupling agent like EDC to conjugate to a carboxylic acid, side reactions with other nucleophiles can occur.Optimize the reaction conditions (e.g., pH, concentration of coupling agents) to favor the desired reaction.

Experimental Protocol: Conjugation of this compound to an Aldehyde-Containing Protein

This protocol provides a general procedure for the conjugation of this compound to a protein with an available aldehyde group.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0

  • (Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO)

  • Quenching solution (if applicable, for stopping the reaction)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the Conjugation Buffer to a concentration that will achieve the desired molar excess (e.g., 10-50 fold molar excess over the protein).

  • Conjugation Reaction:

    • Add the prepared this compound solution to the protein solution.

    • (Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess this compound, or by proceeding directly to purification.

  • Purification: Remove excess this compound and other small molecules from the reaction mixture using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectrophotometry.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aldehyde_Ketone Aldehyde/ Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Ketone->Tetrahedral_Intermediate + this compound mPEG9_Hydrazide This compound mPEG9_Hydrazide->Tetrahedral_Intermediate Oxidized_Hydrazide Oxidized Hydrazide (Inactive) mPEG9_Hydrazide->Oxidized_Hydrazide Oxidation Hydrazone_Product Hydrazone Product (PEGylated Molecule) Tetrahedral_Intermediate->Hydrazone_Product - H2O (Acid Catalyzed) Hydrolysis Hydrolysis (Reversible) Hydrazone_Product->Hydrolysis + H2O (Acidic conditions) Hydrolysis->Aldehyde_Ketone Hydrolysis->mPEG9_Hydrazide Troubleshooting_Workflow start Low Conjugation Yield? check_ph Is pH between 5.0-7.0? start->check_ph Yes check_stability Is product unstable? start->check_stability No adjust_ph Adjust pH to 5.0-7.0 check_ph->adjust_ph No check_reagents Are reagents fresh? Concentrations adequate? check_ph->check_reagents Yes adjust_ph->check_reagents prepare_fresh Prepare fresh reagents Increase concentration check_reagents->prepare_fresh No add_catalyst Consider adding aniline catalyst check_reagents->add_catalyst Yes prepare_fresh->add_catalyst success Successful Conjugation add_catalyst->success reduce_bond Reduce hydrazone bond with NaCNBH3 check_stability->reduce_bond Yes check_stability->success No store_properly Store >50 µM at neutral pH reduce_bond->store_properly store_properly->success

References

Technical Support Center: Purification of m-PEG9-Hydrazide Conjugates by SEC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG9-Hydrazide conjugates using Size Exclusion Chromatography (SEC). This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Purification of PEGylated conjugates by SEC can present unique challenges. The following table summarizes common issues, their potential causes, and recommended solutions to streamline your workflow and improve purification outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Peak Tailing Secondary Interactions: The PEG chain or the conjugate may be interacting with the SEC column stationary phase.[1]- Optimize Mobile Phase: Increase the ionic strength of the mobile phase (e.g., add 150-300 mM NaCl).[2] Consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[2][3] - Column Selection: Use a column with a hydrophilic coating or a matrix known for low protein binding to minimize secondary interactions.[1]
Inappropriate Column Pore Size: The selected column's pore size may not be optimal for the size difference between the conjugate and impurities.- Select Appropriate Pore Size: Choose a column with a pore size that provides the best separation in the molecular weight range of your conjugate and the unreacted this compound. For very large proteins or PEGylated conjugates (>200 kDa), pore sizes of 500–1000 Å may be suitable.
Distorted or Broad Peak Shapes Sample Overload: Injecting too much sample can lead to poor peak shape and reduced resolution.- Reduce Sample Load: Decrease the concentration or volume of the sample injected onto the column.
Slow Dissolution: PEGs can sometimes dissolve slowly, leading to sample heterogeneity.- Ensure Complete Dissolution: Gently heat the sample to ensure the PEGylated conjugate is fully dissolved before injection.
Low Recovery of Conjugate Non-specific Adsorption: The conjugate may be adsorbing to the column matrix.- Use Low-Binding Materials: Employ SEC columns with matrices known for low protein and PEG binding. - Mobile Phase Modifiers: As with peak tailing, adding arginine or increasing salt concentration in the mobile phase can help reduce adsorption.
Unexpected Elution Times Conformational Changes: The hydrodynamic radius of the conjugate may differ from theoretical calculations due to the PEG chain's conformation. PEGylated proteins have an increased hydrodynamic size.- Empirical Determination: Calibrate the column with relevant protein and PEG standards to create a standard curve for accurate molecular weight estimation.
Column Conditioning: Improper column equilibration can affect run-to-run reproducibility.- Thorough Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection until a stable baseline is achieved. Conditioning a column with trifluoroacetic acid (TFA) in the mobile phase might be necessary in some cases.
Presence of Aggregates Sample Handling/Storage: The conjugate may form aggregates due to improper handling or storage conditions.- Optimize Storage Conditions: Store the conjugate in a suitable buffer and at the recommended temperature. Avoid repeated freeze-thaw cycles. - Sample Preparation: Filter the sample through a 0.22 µm filter before injection to remove any particulates.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind purifying this compound conjugates by SEC?

A1: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. The porous beads in the SEC column temporarily trap smaller molecules, causing them to elute later. Larger molecules, such as the this compound conjugate, cannot enter the pores and therefore travel through the column more quickly, eluting first. This allows for the effective separation of the larger conjugate from smaller, unreacted this compound and other low molecular weight impurities.

Q2: How do I select the right SEC column for my this compound conjugate purification?

A2: Column selection is critical for successful purification. Key factors to consider include:

  • Pore Size: The pore size of the column packing material should be chosen based on the molecular weight of your conjugate. For many therapeutic proteins (15–80 kDa), a pore size of 150–200 Å is often suitable, while monoclonal antibodies (~150 kDa) may require 200–300 Å pores. For larger PEGylated proteins, columns with pore sizes ranging from 500 Å to 1000 Å may be more appropriate.

  • Stationary Phase Chemistry: To minimize non-specific interactions that can lead to peak tailing and low recovery, opt for columns with a hydrophilic surface chemistry.

  • Column Dimensions: Longer columns generally provide better resolution, while wider columns allow for larger sample loading.

Q3: What is a typical mobile phase for SEC purification of PEGylated conjugates?

A3: A common mobile phase consists of a buffered saline solution, such as phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4). The inclusion of salt (e.g., 150-300 mM NaCl) is crucial to minimize secondary ionic interactions between the analyte and the stationary phase. In some cases, additives like arginine can further reduce non-specific binding.

Q4: How can I confirm that the unreacted this compound has been successfully removed?

A4: The collected fractions should be analyzed by a secondary method. This can include:

  • UV-Vis Spectroscopy: If the conjugate has a chromophore (e.g., a protein or peptide) and the this compound does not, you can monitor the absorbance at a specific wavelength (e.g., 280 nm).

  • Mass Spectrometry (MS): To confirm the identity and purity of the conjugate in the collected fractions.

  • High-Performance Liquid Chromatography (HPLC): A separate analytical SEC or reverse-phase HPLC run can be used to assess purity.

Q5: Can I reuse my SEC column? If so, what is the proper procedure for cleaning and storage?

A5: Yes, SEC columns can typically be reused multiple times with proper care. After each use, the column should be thoroughly washed with the mobile phase followed by a cleaning solution recommended by the manufacturer. For long-term storage, consult the manufacturer's instructions, but it is common to store columns in a solution that prevents microbial growth, such as 20% ethanol.

Experimental Protocol: SEC Purification of a Model this compound Protein Conjugate

This protocol provides a general methodology for the purification of an this compound conjugated protein. Optimization may be required based on the specific characteristics of the conjugate.

1. Materials and Reagents

  • SEC Column (select based on the molecular weight of the conjugate)

  • HPLC or chromatography system with a UV detector

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, with 300 mM NaCl

  • Crude this compound conjugate reaction mixture

  • 0.22 µm syringe filters

  • Fraction collection tubes

2. Experimental Workflow Diagram

SEC_Workflow prep Sample Preparation equil Column Equilibration prep->equil Prepare sample while column equilibrates inject Sample Injection equil->inject Inject filtered sample separate Chromatographic Separation inject->separate Elute with mobile phase collect Fraction Collection separate->collect Collect fractions based on UV signal analyze Fraction Analysis collect->analyze Analyze fractions for purity and identity pool Pool & Concentrate analyze->pool Pool pure fractions

Caption: A typical experimental workflow for the purification of this compound conjugates by SEC.

3. Detailed Methodology

  • Column Equilibration:

    • Install the selected SEC column onto the chromatography system.

    • Equilibrate the column with the mobile phase (PBS, pH 7.4, 300 mM NaCl) at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical-scale column) until a stable baseline is observed on the UV detector. This may require flushing the column with at least two to three column volumes of the mobile phase.

  • Sample Preparation:

    • Ensure the crude conjugate reaction mixture is fully solubilized.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.

  • Sample Injection and Separation:

    • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

    • Continue to run the mobile phase at the set flow rate.

  • Fraction Collection:

    • Monitor the elution profile using the UV detector (e.g., at 280 nm for proteins).

    • The this compound conjugate, being the largest species, is expected to elute first.

    • Begin collecting fractions as the first peak begins to elute. Collect fractions of a consistent volume throughout the elution of all peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, analytical SEC, or mass spectrometry) to identify the fractions containing the pure conjugate, free of unreacted this compound.

  • Pooling and Concentration:

    • Pool the fractions that contain the purified conjugate.

    • If necessary, concentrate the pooled sample using an appropriate method such as ultrafiltration.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for troubleshooting common issues during SEC purification.

Troubleshooting_Logic start Start SEC Purification check_chrom Evaluate Chromatogram start->check_chrom good_res Good Resolution & Good Peak Shape? check_chrom->good_res good_rec Good Recovery? good_res->good_rec Yes poor_res Poor Resolution / Peak Tailing good_res->poor_res No success Purification Successful good_rec->success Yes low_rec Low Recovery good_rec->low_rec No sol_res Optimize Mobile Phase (Salt, Arginine) Select Different Column (Pore Size, Chemistry) poor_res->sol_res sol_rec Add Modifiers to Mobile Phase Use Low-Binding Column low_rec->sol_rec sol_res->start sol_rec->start

Caption: A decision tree for troubleshooting common SEC purification problems.

References

Technical Support Center: Dialysis Protocol for m-PEG9-Hydrazide Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive dialysis protocol and troubleshooting advice for the efficient removal of unreacted m-PEG9-Hydrazide from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and why is it important for dialysis?

A1: The molecular weight of this compound is approximately 485.5 g/mol . Knowing the precise molecular weight is critical for selecting a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO). This ensures the retention of your larger molecule of interest (e.g., protein, antibody, nanoparticle) while allowing the smaller, unreacted this compound to diffuse out.

Q2: How do I select the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

A2: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your macromolecule of interest and significantly larger than the molecule you want to remove. For removing this compound (MW ≈ 485.5 Da), a dialysis membrane with a 2K to 3.5K MWCO is typically recommended, provided your molecule of interest is substantially larger.

Q3: My protein is precipitating during dialysis. What can I do?

A3: Protein precipitation during dialysis can be caused by several factors, including unfavorable buffer conditions (pH, ionic strength), low temperature, or high protein concentration. To troubleshoot this, you can:

  • Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability.

  • Consider performing the dialysis at room temperature if your protein is stable at that temperature.

  • Reduce the initial protein concentration before dialysis.

  • Add stabilizing agents, such as glycerol or specific salts, to the dialysis buffer.[1]

Q4: My sample volume increased significantly after dialysis. How can I prevent this?

A4: A significant increase in sample volume is likely due to osmosis, where water moves from the dialysis buffer into your sample because of a higher solute concentration inside the dialysis tubing. To mitigate this, ensure that the osmolarity of your sample and the dialysis buffer are as close as possible. If your sample contains high concentrations of solutes other than the this compound, consider a stepwise dialysis with gradually decreasing solute concentrations in the buffer.

Q5: How can I confirm that the this compound has been successfully removed?

A5: The successful removal of this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on the dialyzed sample.

Experimental Protocol: Dialysis for Removal of Unreacted this compound

This protocol outlines the steps for removing unreacted this compound from a typical protein conjugation reaction.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 2K or 3.5K)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4)

  • Large beaker or container for the dialysis buffer

  • Magnetic stir plate and stir bar

  • Your sample containing the macromolecule and unreacted this compound

Procedure:

  • Hydrate the Dialysis Membrane: Submerge the dialysis tubing or cassette in the dialysis buffer for at least 30 minutes to hydrate the membrane and remove any preservatives.

  • Prepare the Sample: Load your sample into the hydrated dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes. Securely close the ends of the tubing with clips.

  • Set up the Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of fresh, cold (4°C, if your protein is stable at this temperature) dialysis buffer. The buffer volume should be at least 200-500 times the volume of your sample.[2]

  • Stir Gently: Place the beaker on a magnetic stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate the diffusion of the unreacted this compound out of the sample.

  • Buffer Changes: For efficient removal, perform several buffer changes. A typical schedule is:

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer.

    • Dialyze for another 2-4 hours.

    • Change the buffer again and dialyze overnight (12-16 hours) at 4°C.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently open the bag and transfer your purified sample to a clean tube.

Data Presentation

ParameterRecommendationRationale
This compound Molecular Weight ~485.5 g/mol Essential for selecting the appropriate MWCO.
Dialysis Membrane MWCO 2K - 3.5K DaAllows for the efficient removal of the small this compound while retaining larger macromolecules.
Dialysis Buffer Volume ≥200x sample volumeMaintains a steep concentration gradient to drive the diffusion of the unreacted PEG.[2]
Dialysis Temperature 4°C or Room TemperatureDependent on the stability of the macromolecule of interest.
Number of Buffer Changes 3-4Ensures near-complete removal of the unreacted PEG.
Stirring Gentle, continuousFacilitates efficient diffusion and prevents localized equilibrium.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_analysis Analysis & Troubleshooting Start Start Dialysis SelectMWCO Select Appropriate MWCO (2-3.5K) Start->SelectMWCO HydrateMembrane Hydrate Dialysis Membrane SelectMWCO->HydrateMembrane LoadSample Load Sample into Membrane HydrateMembrane->LoadSample Dialyze Dialyze against Large Buffer Volume with Stirring LoadSample->Dialyze BufferChange1 Change Buffer (after 2-4h) Dialyze->BufferChange1 BufferChange2 Change Buffer & Dialyze Overnight BufferChange1->BufferChange2 RecoverSample Recover Sample BufferChange2->RecoverSample CheckPurity Check Purity (e.g., HPLC, MS) RecoverSample->CheckPurity Success Successful Removal CheckPurity->Success PEG Removed Failure Incomplete Removal/ Issues CheckPurity->Failure PEG Remains Troubleshoot Troubleshoot: - Check MWCO - Increase Dialysis Time - Increase Buffer Changes - Check for Precipitation Failure->Troubleshoot Troubleshoot->Start Repeat Dialysis

Caption: Troubleshooting workflow for removing unreacted this compound.

References

Technical Support Center: m-PEG9-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of m-PEG9-Hydrazide in conjugation reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for reacting this compound with an aldehyde or ketone?

The optimal pH for hydrazone formation is typically around 4.5.[1] However, for applications involving sensitive biological molecules like proteins, the reaction is often performed at a physiological pH of 7.0-7.4.[2][3] While the reaction rate may be slower at neutral pH, this is often a necessary compromise to maintain the integrity and activity of the biomolecule.[1] For reactions involving glycoproteins that have been oxidized to create aldehyde groups, a common buffer for the conjugation step is 0.1 M Sodium Phosphate, pH 7.0.[2]

Q2: How can I increase the rate of the this compound conjugation reaction at physiological pH?

To enhance the reaction rate at a neutral or physiological pH, a catalyst such as aniline can be used. Aniline has been shown to significantly increase the rate of hydrazone and oxime formation. The addition of aniline to the coupling buffer can improve labeling efficiency by nearly 50%.

Q3: How stable is the hydrazone bond formed in the reaction?

The stability of the hydrazone bond is pH-dependent and also influenced by the structure of the carbonyl compound (aldehyde or ketone). The bond is generally more stable at neutral pH and becomes more susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature exploited in drug delivery systems, where the hydrazone linker is designed to be stable at the physiological pH of blood (7.4) but cleavable in the acidic environment of endosomes (pH 5.5–6.2) or lysosomes (pH 4.5–5.0). Hydrazones formed from aromatic aldehydes tend to be more stable than those formed from aliphatic aldehydes.

Q4: Can the hydrazone bond be made more stable if cleavage is not desired?

Yes, the stability of the hydrazone linkage can be increased by reducing the bond using a reducing agent like sodium borohydride (NaBH₄). This converts the hydrazone into a more stable secondary amine linkage.

Q5: What are some common side reactions or issues to be aware of?

A primary concern is the potential for hydrolysis of the hydrazone bond, especially if the conjugate is stored in an acidic buffer. If working with proteins, harsh oxidation conditions to generate aldehydes can lead to the oxidation of critical amino acid residues, potentially causing a loss of antibody activity. It is also important to consider that catalysts for the bond-forming reaction can also catalyze the reverse reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH.Adjust the reaction pH. For many applications, a pH between 6.0 and 7.4 is a good starting point. If possible with your molecule, a more acidic pH (around 4.5) may improve the yield.
Slow reaction rate at neutral pH.Add a catalyst like aniline to the reaction buffer to increase the reaction rate.
Insufficient incubation time.Increase the reaction time. Reactions at neutral pH may require longer incubation periods.
Hydrolysis of the hydrazone bond.Ensure the purification and storage buffers are at or above neutral pH (e.g., PBS pH 7.4).
Loss of Protein/Antibody Activity Oxidation of sensitive amino acids.If generating aldehydes via oxidation, use milder conditions (e.g., lower concentration of sodium periodate) to ensure specificity to the glycan portions of the protein.
Steric hindrance from the PEG chain.If the conjugated PEG molecule is blocking an active site, consider using a linker with a different length or geometry.
Precipitation or Aggregation of the Conjugate Hydrophobicity of the conjugated molecule.The PEG spacer in this compound is designed to enhance solubility. If aggregation persists, consider using a linker with a longer PEG chain.
Improper buffer conditions during storage.Store the final conjugate in a suitable buffer, such as PBS, and consider long-term storage at -20°C or -80°C.

Quantitative Data on Hydrazone Formation and Stability

The following tables summarize quantitative data from studies on hydrazone bond formation and stability under various buffer conditions. Note that these studies may not have used this compound specifically, but the data provides valuable insights into the general behavior of hydrazone linkages.

Table 1: Effect of pH on Hydrazone Formation Rate

pHForward Rate Constant (M⁻¹s⁻¹)Notes
7.315.5 ± 1.3Maximal hydrazone formation observed at this pH in a study with PEG-hydrazine.
8.1Decreased rate relative to pH 7.3The rate of hydrazone formation decreased as the pH was increased above physiological pH.

Table 2: pH-Dependent Stability of Hydrazone Linkages

pHHalf-life (t₁/₂)Molecule/Linkage
7.2183 hoursAuristatin E-monoclonal antibody conjugate.
5.04.4 hoursAuristatin E-monoclonal antibody conjugate.
7.420 - 150 minutesAliphatic aldehyde-derived PEG-PE conjugates.
5.5< 2 minutesAliphatic aldehyde-derived PEG-PE conjugates.
7.4> 72 hoursAromatic aldehyde-derived PEG-PE conjugates.
5.5> 48 hoursAromatic aldehyde-derived PEG-PE conjugates.

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde-Containing Molecule

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules involved.

  • Buffer Preparation : Prepare a conjugation buffer. A common choice is 0.1 M sodium phosphate buffer with a pH between 6.0 and 7.4. For improved reaction rates, an aniline-containing buffer can be used.

  • Molecule Preparation : Dissolve the aldehyde or ketone-containing molecule in the conjugation buffer.

  • This compound Solution : Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the conjugation buffer).

  • Reaction : Add the this compound solution to the aldehyde/ketone-containing molecule solution. The molar ratio will depend on the specific application and may require optimization.

  • Incubation : Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 2 hours to overnight, depending on the pH and presence of a catalyst.

  • Purification : Purify the conjugate to remove unreacted this compound and other reagents. Size-exclusion chromatography (SEC) or dialysis are common methods.

Protocol for Generating Aldehydes on Glycoproteins for Hydrazide Conjugation

This protocol describes the mild oxidation of sugar residues on a glycoprotein to generate reactive aldehyde groups.

  • Buffer Exchange : Prepare the glycoprotein in an oxidation buffer, such as 0.1 M sodium acetate, pH 5.5.

  • Oxidation : Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer. Add the periodate solution to the glycoprotein solution. A final concentration of 1-10 mM periodate is typical.

  • Incubation : Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quenching : Stop the reaction by adding a quenching agent like glycerol or ethylene glycol.

  • Purification : Remove excess periodate and byproducts using a desalting column or dialysis, exchanging the buffer to the one intended for the subsequent hydrazide conjugation (e.g., 0.1 M Sodium Phosphate, pH 7.0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Glycoprotein oxidation Oxidation (Generate Aldehydes) protein->oxidation 1. Add to periodate Sodium Periodate (Oxidation Buffer, pH 5.5) periodate->oxidation 2. Oxidize peg_hydrazide This compound conjugation Conjugation (Hydrazone Formation) peg_hydrazide->conjugation 4. Add oxidation->conjugation 3. Aldehyde-Protein (Conjugation Buffer, pH 7.0) purify Purification (e.g., SEC) conjugation->purify 5. Purify final_product Purified PEG-Glycoprotein Conjugate purify->final_product 6. Isolate

Caption: Workflow for conjugating this compound to a glycoprotein.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH optimal (4.5-5.5 or 6.0-7.4)? start->check_ph Yes add_catalyst Consider adding aniline catalyst. check_ph->add_catalyst No (pH is neutral) adjust_ph Adjust pH. check_ph->adjust_ph No (pH is not optimal) increase_time Increase reaction time. add_catalyst->increase_time check_stability Check for hydrolysis. Is storage buffer pH > 7.0? increase_time->check_stability success Yield Improved adjust_ph->success adjust_storage Adjust storage buffer. check_stability->adjust_storage No check_stability->success Yes adjust_storage->success

References

Technical Support Center: Optimizing m-PEG9-Hydrazide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio for m-PEG9-Hydrazide labeling of proteins and glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound labeling?

A1: The labeling chemistry relies on the reaction between a hydrazide group on the this compound molecule and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction, known as a hydrazone ligation, forms a stable covalent hydrazone bond. For glycoproteins, aldehydes are typically generated by mild oxidation of cis-diol groups in the sugar moieties.

Q2: Why is optimizing the molar ratio of this compound to the target molecule crucial?

A2: Optimizing the molar ratio is critical for several reasons:

  • Labeling Efficiency: A sufficient molar excess of the PEG reagent is necessary to drive the reaction to completion. However, an excessively high ratio can lead to increased background and difficulty in removing unreacted PEG.

  • Preservation of Biological Activity: While PEGylation can enhance stability and solubility, excessive modification may lead to a loss of biological function, particularly if labeling occurs near active or binding sites.

  • Preventing Aggregation: An optimal PEGylation level can prevent protein aggregation. However, improper labeling can sometimes induce aggregation.

  • Batch-to-Batch Consistency: A well-defined molar ratio ensures reproducible labeling results across different experiments.

Q3: What is a typical starting molar excess of this compound for labeling?

A3: A common starting point is a 10- to 50-fold molar excess of this compound to the target protein or glycoprotein. However, the optimal ratio is highly dependent on the specific properties of the target molecule and should be determined empirically.

Q4: How do I determine the optimal molar ratio for my specific protein?

A4: The optimal molar ratio is best determined by performing a series of labeling reactions with varying molar excesses of this compound (e.g., 10:1, 20:1, 50:1, 100:1) and evaluating the degree of labeling (DOL) and the retention of biological activity for each condition.

Q5: What are the key reaction conditions to consider besides the molar ratio?

A5: Several parameters influence labeling efficiency:

  • pH: The formation of the hydrazone bond is most efficient at a slightly acidic pH, typically between 5.5 and 6.5.

  • Temperature: Reactions are often carried out at room temperature for 2-4 hours or at 4°C overnight.

  • Catalyst: The addition of a catalyst, such as aniline, can increase the reaction rate.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they can compete with the hydrazide for reaction with the aldehydes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Ineffective oxidation of the glycoprotein.Ensure the sodium periodate solution is fresh and protected from light. Optimize the periodate concentration (typically 1-10 mM) and reaction time (30-60 minutes at room temperature or 2 hours at 4°C).
Suboptimal pH for hydrazone bond formation.Perform the labeling reaction in a buffer with a pH between 5.5 and 6.5.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the target molecule. Perform a titration experiment to find the optimal excess.
Presence of competing nucleophiles in the buffer.Ensure all buffers are free from primary amines (e.g., Tris, glycine) or other nucleophilic contaminants.
High Polydispersity or Aggregation of the Final Product Over-labeling of the protein.Reduce the molar excess of this compound. Decrease the reaction time or temperature.
Suboptimal purification.Use an appropriate purification method, such as size-exclusion chromatography (SEC), to effectively separate the PEGylated protein from unreacted PEG and aggregates.
Loss of Biological Activity PEGylation at or near the active site.If possible, use a site-specific labeling strategy. For glycoproteins, labeling via the glycan moieties is generally preferred to preserve the integrity of the protein's functional domains.[1]
Denaturation of the protein during labeling.Ensure that the reaction conditions (pH, temperature, buffer composition) are compatible with the stability of your protein.

Experimental Protocols

Protocol 1: Optimization of Molar Ratio for this compound Labeling

This protocol describes a general method for determining the optimal molar ratio of this compound to a glycoprotein.

1. Oxidation of the Glycoprotein:

  • Prepare a solution of the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.

  • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Remove the excess sodium periodate by buffer exchange into a suitable coupling buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.

2. Labeling with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the coupling buffer).

  • Divide the oxidized glycoprotein solution into several aliquots.

  • Add different molar excesses of the this compound stock solution to each aliquot (e.g., 10:1, 20:1, 50:1, 100:1 molar ratio of PEG to protein).

  • Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Add a catalyst like aniline to a final concentration of 10 mM to enhance the reaction rate.

3. Purification and Analysis:

  • Purify the PEGylated glycoprotein from unreacted this compound using size-exclusion chromatography (SEC) or dialysis.

  • Determine the degree of labeling (DOL) for each reaction condition using a suitable method (see Protocol 2).

  • Assess the biological activity of the purified conjugates using an appropriate assay.

  • Analyze the samples for aggregation using techniques like dynamic light scattering (DLS) or SEC.

4. Determination of the Optimal Molar Ratio:

  • Compare the DOL, biological activity, and aggregation levels for each molar ratio.

  • The optimal molar ratio is the one that provides a satisfactory DOL while maintaining high biological activity and minimal aggregation.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of PEG molecules conjugated to each protein molecule. It can be determined using several methods, including:

A. SDS-PAGE Analysis:

  • Run samples of the unlabeled protein and the purified PEGylated protein on an SDS-PAGE gel.

  • The PEGylated protein will show a shift in molecular weight compared to the unlabeled protein. The extent of the shift can provide a qualitative or semi-quantitative measure of the DOL.

B. Mass Spectrometry:

  • Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS.

  • The mass difference between the PEGylated and unlabeled protein can be used to calculate the average number of attached PEG molecules.

C. UV-Vis Spectroscopy (for PEG reagents with a chromophore):

  • If the this compound contains a UV-active group, the DOL can be calculated by measuring the absorbance at the appropriate wavelength and using the Beer-Lambert law.

D. 1H NMR Spectroscopy:

  • Acquire 1H NMR spectra of the purified bioconjugate.[2][3]

  • The degree of PEGylation can be determined by comparing the integral of a characteristic protein peak with the integral of the PEG methylene protons.[2][3]

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_analysis Step 3: Analysis Glycoprotein Glycoprotein Oxidized_Glycoprotein Oxidized Glycoprotein (Aldehyde-functionalized) Glycoprotein->Oxidized_Glycoprotein NaIO4, pH 5.5 NaIO4 Sodium Periodate PEGylated_Protein PEGylated Glycoprotein Oxidized_Glycoprotein->PEGylated_Protein Hydrazone Ligation pH 5.5-6.5 mPEG9_Hydrazide This compound mPEG9_Hydrazide->PEGylated_Protein Purification Purification (SEC/Dialysis) PEGylated_Protein->Purification DOL_Analysis DOL Analysis (SDS-PAGE, MS) Purification->DOL_Analysis Activity_Assay Biological Activity Assay Purification->Activity_Assay

Caption: Experimental workflow for this compound labeling of glycoproteins.

molar_ratio_optimization cluster_ratios Vary Molar Ratio (PEG:Protein) cluster_evaluation Evaluate Outcomes start Start: Oxidized Glycoprotein ratio1 10:1 start->ratio1 ratio2 20:1 start->ratio2 ratio3 50:1 start->ratio3 ratio4 100:1 start->ratio4 dol Degree of Labeling (DOL) ratio1->dol activity Biological Activity ratio1->activity aggregation Aggregation ratio1->aggregation ratio2->dol ratio2->activity ratio2->aggregation ratio3->dol ratio3->activity ratio3->aggregation ratio4->dol ratio4->activity ratio4->aggregation decision Optimal Ratio? dol->decision activity->decision aggregation->decision decision->start No, adjust conditions end End: Optimized Protocol decision->end Yes

Caption: Logical workflow for optimizing the molar ratio in this compound labeling.

References

Technical Support Center: Aniline as a Catalyst for m-PEG9-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aniline as a catalyst in reactions involving m-PEG9-Hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the role of aniline in this compound reactions?

A1: Aniline acts as a nucleophilic catalyst to accelerate the formation of a hydrazone bond between this compound and an aldehyde or ketone.[1][2] The reaction, known as hydrazone ligation, can be slow at neutral pH without a catalyst.[3] Aniline speeds up the reaction by forming a more reactive intermediate with the carbonyl compound (aldehyde or ketone), which is then readily attacked by the hydrazide.

Q2: Why is my reaction with this compound slow, even with aniline?

A2: Several factors can contribute to slow reaction rates:

  • Reactant concentration: Low concentrations of either the this compound or the carbonyl-containing molecule will slow down the reaction.

  • pH of the reaction buffer: Hydrazone formation is most efficient in a slightly acidic buffer (pH 5.0-6.5). At neutral pH, the reaction can be sluggish.

  • Nature of the carbonyl group: Ketones are generally less reactive than aldehydes, leading to slower reaction kinetics.[4]

  • Steric hindrance: The bulky nature of the m-PEG9 chain or substituents near the carbonyl group can impede the reaction.

  • Aniline concentration: The concentration of aniline can significantly impact the reaction rate.[5]

Q3: What is the optimal concentration of aniline to use?

A3: The optimal concentration of aniline can vary depending on the specific reactants and conditions. A typical starting concentration is 10-20 mM. However, concentrations up to 100 mM have been used to achieve faster reaction rates. It's important to note that aniline has limited solubility in aqueous buffers (approximately 100 mM).

Q4: Are there alternatives to aniline that are more effective?

A4: Yes, several aniline derivatives and other aromatic amines have been shown to be more effective catalysts. For example, m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline, partly due to its higher aqueous solubility, which allows for its use at higher concentrations. Other effective catalysts include p-substituted electron-rich aniline derivatives.

Q5: How can I monitor the progress of my this compound conjugation reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate the starting materials from the conjugated product and quantify their relative amounts.

  • Mass Spectrometry (MS): To confirm the identity of the product by its molecular weight.

  • SDS-PAGE (for protein conjugations): A noticeable shift in the molecular weight of the protein after conjugation with this compound can be observed.

Q6: What are the common challenges in purifying the this compound conjugate?

A6: The primary challenge is the removal of unreacted this compound and the aniline catalyst from the final product. Due to the size of the PEG chain, there can be an overlap in size between the desired conjugate and excess reagents, making purification by standard size-exclusion chromatography difficult.

Q7: What purification methods are recommended for this compound conjugates?

A7: The choice of purification method depends on the properties of the molecule to which the PEG is being conjugated:

  • Dialysis: Effective for removing small molecules like aniline and unreacted this compound from large biomolecules like proteins. A molecular weight cut-off (MWCO) of at least 3.5 kDa is recommended.

  • Tangential Flow Filtration (TFF): A more rapid method for buffer exchange and removal of small molecule impurities from larger conjugates.

  • Reverse-Phase HPLC (RP-HPLC): Can be used for smaller molecule conjugates where there is sufficient difference in hydrophobicity between the starting materials and the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect pH of the reaction buffer. 2. Inactive aldehyde or ketone. 3. Insufficient catalyst concentration. 4. Low reaction temperature.1. Adjust the pH to 5.0-6.5 using a suitable buffer (e.g., acetate or phosphate). 2. Check the integrity of the carbonyl compound. 3. Increase the aniline concentration (up to 100 mM). Consider using a more efficient catalyst like mPDA. 4. Increase the reaction temperature to 37°C.
Slow Reaction Rate 1. Low reactant concentrations. 2. Reaction involves a less reactive ketone. 3. Steric hindrance.1. Increase the concentration of one or both reactants. 2. Increase the catalyst concentration and reaction time. Consider a more potent catalyst. 3. If possible, modify the linker length or attachment site to reduce steric hindrance.
Multiple Products or Side Reactions 1. Presence of other reactive functional groups. 2. Instability of the hydrazone bond at inappropriate pH.1. Protect other reactive groups on your molecule before conjugation. 2. Maintain the pH of the purified product in the neutral range (pH 7.0-7.4) to ensure the stability of the hydrazone linkage.
Difficulty in Removing Excess this compound 1. Inappropriate purification method. 2. Insufficient resolution of the chromatography column.1. For large biomolecules, use dialysis or TFF with an appropriate MWCO. 2. For smaller molecules, optimize the RP-HPLC gradient and column chemistry for better separation.
Difficulty in Removing Aniline 1. Aniline is trapped within the purified product matrix.1. Perform extensive dialysis or multiple diafiltration volumes with a suitable buffer.

Data Presentation

Table 1: Comparison of Catalysts for Hydrazone/Oxime Ligation

CatalystRelative Efficiency (Compared to Aniline)Maximum Aqueous SolubilityReference
Aniline1x~100 mM
m-Phenylenediamine (mPDA)~2x (at equal concentrations), up to 15x (at higher concentrations)>500 mM

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed this compound Conjugation to an Aldehyde-Containing Protein
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.0.

  • Reactant Preparation:

    • Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in the reaction buffer at a 10-20 fold molar excess to the protein.

    • Prepare a 200 mM stock solution of aniline in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the protein solution and the this compound solution.

    • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule aldehyde or by proceeding directly to purification.

  • Purification: Purify the conjugate using dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

Protocol 2: Purification of a Protein-m-PEG9-Hydrazide Conjugate by Dialysis
  • Dialysis Membrane Preparation: Prepare a dialysis membrane (e.g., 10 kDa MWCO) according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis cassette or tubing.

  • Dialysis: Immerse the dialysis unit in a large volume of purification buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of unreacted reagents and catalyst.

  • Sample Recovery: Recover the purified conjugate from the dialysis unit.

  • Analysis: Analyze the purity of the conjugate by SDS-PAGE and confirm the conjugation by MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_buffer Prepare Reaction Buffer (pH 6.0) prep_protein Dissolve Aldehyde-Protein prep_buffer->prep_protein prep_peg Dissolve this compound prep_buffer->prep_peg prep_aniline Prepare Aniline Stock prep_buffer->prep_aniline mix Combine Reactants & Catalyst incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Progress (SDS-PAGE, MS) incubate->monitor purify Purify (Dialysis/TFF) monitor->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for aniline-catalyzed this compound conjugation.

troubleshooting_guide start Low or No Product? ph_check Is pH 5.0-6.5? start->ph_check conc_check Are reactant/catalyst concentrations adequate? ph_check->conc_check Yes adjust_ph Adjust pH ph_check->adjust_ph No carbonyl_check Is the carbonyl (aldehyde/ketone) active? conc_check->carbonyl_check Yes increase_conc Increase concentrations or use a better catalyst conc_check->increase_conc No check_carbonyl Verify carbonyl integrity carbonyl_check->check_carbonyl No success Problem Solved carbonyl_check->success Yes adjust_ph->success increase_conc->success check_carbonyl->success

Caption: Troubleshooting decision tree for low product yield in this compound reactions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability and lead to aggregation.

  • PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation.

  • Poor Reagent Quality: Impurities in PEG reagents can contribute to unintended cross-linking and aggregation.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can visualize high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.

  • Turbidity Measurements: An increase in the absorbance of a solution, measured by a spectrophotometer, can indicate the formation of insoluble aggregates.

Q3: What are stabilizing excipients and how do they prevent aggregation?

Stabilizing excipients are additives that can be included in the reaction buffer to enhance protein stability and prevent aggregation. They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose): These molecules are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.

  • Amino Acids (e.g., Arginine, Glycine): Arginine can suppress protein-protein interactions and has been shown to reduce the formation of thermally and dilution-induced protein particles.[1]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents reduce surface tension and can prevent aggregation at interfaces (e.g., air-water, solid-liquid).[2]

Troubleshooting Guides

Issue 1: Significant precipitation or aggregation is observed during the PEGylation reaction.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow start Problem: Protein Aggregation During PEGylation step1 Step 1: Optimize Reaction Conditions start->step1 step2 Step 2: Add Stabilizing Excipients step1->step2 If aggregation persists end_success Success: Aggregation Minimized step1->end_success Aggregation resolved step3 Step 3: Control Reaction Rate step2->step3 If aggregation persists step2->end_success Aggregation resolved step4 Step 4: Consider Alternative PEGylation Strategy step3->step4 If aggregation persists step3->end_success Aggregation resolved step4->end_success Aggregation resolved end_fail Persistent Aggregation: Consult further resources step4->end_fail If aggregation persists Activity_Loss_Workflow start Problem: Loss of Protein Activity Post-PEGylation step1 Analyze PEGylation Sites start->step1 step2 Consider Site-Specific PEGylation step1->step2 If active site is modified step3 Optimize PEG Properties step2->step3 end_success Success: Activity Retained step3->end_success Sortase_PEGylation Protein Protein-LPXTG Intermediate Protein-LPXT-SrtA (Acyl Intermediate) Protein->Intermediate + Sortase A PEG_Gly PEG-(Gly)n SortaseA Sortase A SortaseA->Intermediate Product Protein-LPXT-(Gly)n-PEG (PEGylated Protein) SortaseA->Product Intermediate->Product + PEG-(Gly)n

References

Technical Support Center: Characterization of m-PEG9-Hydrazide Reaction Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG9-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of reaction impurities and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene glycol (PEG) reagent with a terminal hydrazide group (-CONHNH2). The methoxy group (m-) at one end of the PEG chain renders it monofunctional, preventing cross-linking reactions. The PEG9 portion indicates nine repeating ethylene glycol units, which imparts hydrophilicity and can improve the pharmacokinetic properties of conjugated molecules. The primary application of this compound is in bioconjugation, where the hydrazide group reacts with aldehydes or ketones on target molecules, such as proteins, peptides, or small molecule drugs, to form a stable hydrazone linkage. This is particularly useful for site-specific modification of glycoproteins after periodate oxidation of their carbohydrate moieties.

Q2: What are the most common impurities found in this compound reagents?

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual starting materials or intermediates from the introduction of the hydrazide group may be present.

  • PEG Diol: The presence of the corresponding PEG diol (HO-PEG9-OH) as an impurity can lead to undesired cross-linking if it gets activated and reacts with the target molecule.

  • Higher and Lower PEG Oligomers: The PEG raw material may contain a distribution of PEG chain lengths around the nominal value of nine.

  • Degradation Products: PEG chains can undergo auto-oxidation, leading to the formation of reactive impurities such as formaldehyde, acetaldehyde, formic acid, and acetic acid.[1][2] These can react with the target molecule, leading to unintended modifications.

Q3: What are the potential side reactions of the hydrazide group during conjugation?

The hydrazide functional group is generally selective for aldehydes and ketones. However, under certain conditions, side reactions can occur:

  • Reaction with Carboxylic Acids: In the presence of a carbodiimide activator (like EDC), hydrazides can react with carboxylic acids.[3]

  • Oxidation: The hydrazide group can be oxidized, which may lead to loss of reactivity or the formation of undesired byproducts.

  • Intramolecular Reactions: Depending on the structure of the target molecule, the hydrazide may participate in intramolecular cyclization or rearrangement reactions.

  • Reaction with other functional groups: While less common, the nucleophilic hydrazide could potentially react with highly activated esters or other electrophilic centers on the target molecule.

Q4: How does pH affect the stability of the hydrazone bond formed with this compound?

The stability of the hydrazone bond is pH-dependent. Generally, acylhydrazones formed from hydrazides are stable at neutral pH (around 7.4) but are susceptible to hydrolysis under acidic conditions (pH < 6).[4][5] This property is often exploited in drug delivery systems for pH-triggered release of a payload in the acidic environment of endosomes or tumors. The rate of hydrolysis can be influenced by the structure of the aldehyde or ketone it reacts with; for example, hydrazones formed with aromatic aldehydes are generally more stable than those formed with aliphatic aldehydes.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Possible Causes:

  • Suboptimal Reaction pH: Hydrazone formation is most efficient in a slightly acidic buffer (pH 5-7). At lower pH, the hydrazide may be protonated and less nucleophilic. At higher pH, the reaction rate may decrease.

  • Degradation of this compound: Improper storage (exposure to moisture or oxygen) can lead to degradation of the reagent.

  • Inactive Aldehyde/Ketone on Target Molecule: The carbonyl group on the target molecule may not be sufficiently reactive or accessible. For glycoproteins, oxidation may have been incomplete.

  • Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing the bulky PEG chain from accessing it.

Troubleshooting Steps:

  • Optimize Reaction pH: Perform small-scale reactions at different pH values within the 4.5-7.0 range to find the optimal condition.

  • Use Fresh Reagent: Use a fresh vial of this compound. If unsure about the quality of an older batch, perform a quality control check (e.g., by NMR or HPLC).

  • Verify Carbonyl Content: Use an analytical method to quantify the number of aldehyde or ketone groups on your target molecule before conjugation.

  • Increase Molar Excess of PEG Reagent: A higher molar excess of this compound can help drive the reaction to completion.

  • Increase Reaction Time or Temperature: Monitor the reaction over time to determine if it is simply slow. A modest increase in temperature (e.g., from 4°C to room temperature) may improve the reaction rate.

Issue 2: Presence of Unexpected Impurities in the Final Conjugate

Possible Causes:

  • Reaction with PEG Degradation Products: Reactive impurities like formaldehyde from the PEG reagent can modify the target molecule.

  • Side Reactions of the Hydrazide Group: As mentioned in the FAQs, the hydrazide may have reacted with other functional groups on the target molecule.

  • Instability of the Hydrazone Bond: The formed hydrazone bond might be unexpectedly labile under the reaction or purification conditions.

  • Aggregation of the Conjugate: The final product may contain aggregates that appear as impurities in analytical separations.

Troubleshooting Steps:

  • Characterize the PEG Reagent: Before conjugation, analyze the this compound for the presence of common PEG degradation products.

  • Purification of the Conjugate: Employ appropriate chromatographic techniques (e.g., size-exclusion chromatography followed by ion-exchange or reversed-phase chromatography) to separate the desired conjugate from impurities.

  • Stability Assessment: Analyze the stability of the purified conjugate under different pH and temperature conditions to understand its degradation profile.

  • Mass Spectrometry Analysis: Use mass spectrometry (e.g., LC-MS) to identify the mass of the unexpected impurities, which can provide clues to their identity.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound impurities in the search results, the following table provides a general overview of hydrazone bond stability based on related compounds.

Hydrazone TypepH ConditionHalf-lifeReference
Aliphatic Aldehyde-derived HydrazonepH 5.5< 2 minutes
Aliphatic Aldehyde-derived HydrazonepH 7.4Varies (minutes to hours)
Aromatic Aldehyde-derived HydrazonepH 7.4 & 5.5> 72 hours & > 48 hours
Glycoconjugate HydrazonespH 4.0 - 6.03 hours to 300 days

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
  • Protein Preparation: If starting with a glycoprotein, oxidize the carbohydrate moieties to generate aldehydes using a mild oxidizing agent like sodium periodate. Purify the oxidized protein to remove excess reagents.

  • Reaction Buffer Preparation: Prepare a conjugation buffer, typically at a pH between 5.0 and 7.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the conjugation buffer to a desired stock concentration.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the aldehyde-containing protein solution. Incubate the reaction at room temperature or 4°C with gentle mixing for 2-24 hours. The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent that reacts with unreacted aldehydes can be added.

  • Purification: Purify the PEGylated protein conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted PEG reagent, followed by ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of PEGylation.

Protocol 2: Purity Assessment of this compound Conjugate by RP-HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector and a C4 or C18 reversed-phase column suitable for protein separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Develop a linear gradient to separate the unconjugated protein, the PEGylated conjugate, and any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins). The PEGylated conjugate will typically elute earlier than the unconjugated protein due to the increased hydrophilicity from the PEG chain. Impurities can be identified as separate peaks.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Aldehyde/Ketone-containing Biomolecule reaction Reaction (pH 5-7) protein->reaction peg This compound peg->reaction purification Chromatographic Purification (e.g., SEC, IEX) reaction->purification analysis Characterization (HPLC, MS, NMR) purification->analysis final_product Purified m-PEG9-Hydrazone Conjugate analysis->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conjugation Yield cause1 Suboptimal pH start->cause1 cause2 Degraded PEG Reagent start->cause2 cause3 Inactive Carbonyl start->cause3 cause4 Steric Hindrance start->cause4 sol1 Optimize pH (4.5-7.0) cause1->sol1 sol2 Use Fresh Reagent cause2->sol2 sol3 Verify Carbonyl Content cause3->sol3 sol4 Increase Molar Excess of PEG cause4->sol4

Caption: Troubleshooting low yield in this compound reactions.

References

Technical Support Center: Hydrazone Linkage in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation utilizing hydrazone linkages. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of hydrazone bonds in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage in bioconjugates?

A1: The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis.[1] Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage under the acidic conditions found in cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][] This pH-dependent stability is crucial for the controlled release of payloads, such as drugs in antibody-drug conjugates (ADCs), within the target cells, thereby minimizing premature release in systemic circulation.[][3] The hydrolysis process involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond.

Q2: How do the chemical structures of the aldehyde/ketone and hydrazine components influence the stability of the hydrazone bond?

A2: The electronic and steric properties of the substituents on both the carbonyl (aldehyde or ketone) and hydrazine precursors significantly impact the stability of the resulting hydrazone bond.

  • Electronic Effects: Electron-donating groups on the aldehyde or ketone can increase the electron density at the hydrazone's carbon atom, making it more resistant to nucleophilic attack by water and thus increasing stability. Conversely, electron-withdrawing groups on the hydrazine moiety can decrease stability.

  • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This enhanced stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring, which delocalizes electron density.

Q3: How does the stability of hydrazone linkages compare to other linkages like oximes?

A3: There are significant differences in the hydrolytic stability of these linkages. Oximes are substantially more stable than hydrazones. The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone. For instance, at a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone. This makes oximes a preferred choice when a highly stable linkage is required for bioconjugation. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile at acidic pH.

Q4: Why is there often a discrepancy between hydrazone stability in buffer versus in plasma?

A4: Hydrazone linkers often show significantly lower stability in plasma compared to a buffer at the same pH. This is because plasma is a complex biological matrix containing proteins (like albumin) and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond. These components can lead to premature drug release, which is a critical consideration for in vivo applications. Therefore, it is essential to perform stability assays in plasma to get a more accurate prediction of a bioconjugate's behavior in systemic circulation.

Troubleshooting Guide

Issue 1: Premature Cleavage of the Hydrazone Linker in Plasma Stability Assays

  • Possible Cause: The specific hydrazone linkage has insufficient stability at physiological pH (7.4), potentially catalyzed by plasma components.

  • Troubleshooting Steps:

    • Structural Modification: Consider synthesizing a more stable hydrazone linker. Hydrazones derived from aromatic ketones are generally more stable than those from aliphatic aldehydes. The introduction of electron-donating groups near the carbonyl carbon can also enhance stability.

    • Alternative Linker Chemistry: If high stability is paramount, consider switching to an oxime linkage, which is significantly more resistant to hydrolysis.

    • Formulation Optimization: While less common for addressing plasma instability, ensure that the formulation buffer itself is not contributing to degradation.

Issue 2: Inefficient or Slow Payload Release at Target pH

  • Possible Cause: The hydrazone bond is too stable under the desired acidic conditions (e.g., pH 5.0-6.5).

  • Troubleshooting Steps:

    • Structural Modification: Synthesize a more acid-labile hydrazone. Using an aliphatic aldehyde instead of an aromatic one can increase the rate of hydrolysis. The length of an acyl hydrazide carbon chain can also influence the hydrolysis rate.

    • Verify pH of Assay: Ensure the pH of your release assay buffer is accurate and maintained throughout the experiment.

    • Increase Incubation Time: The hydrolysis, while accelerated at lower pH, is not instantaneous. Extend the experimental time points to observe release, referring to quantitative data for expected half-lives.

Issue 3: Aggregation of the Bioconjugate During Storage or Experiments

  • Possible Cause: The hydrophobicity of the payload and linker, or a high drug-to-antibody ratio (DAR), can lead to aggregation. Improper storage conditions can also contribute.

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Moieties: Use hydrophilic linkers, such as those containing polyethylene glycol (PEG), to improve the solubility and stability of the bioconjugate.

    • Optimize DAR: Utilize site-specific conjugation methods to achieve a more homogeneous product with a controlled and potentially lower DAR.

    • Formulation and Storage Optimization: Screen different buffer systems, pH values, and excipients to identify conditions that minimize aggregation. Store the bioconjugate at appropriate low temperatures and protected from light.

Quantitative Data Summary

The stability of hydrazone bonds is highly dependent on their chemical structure and the pH of the environment. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of Representative Hydrazone Linkers at Different pH Values

Hydrazone TypepH/pDHalf-life (t½)Reference
Generic Hydrazone Linker (Auristatin E conjugate)7.2183 hours
Generic Hydrazone Linker (Auristatin E conjugate)5.04.4 hours
Phenylketone-derived Hydrazone7.4 (in plasma)~2 days
Acetylhydrazone7.0~2 hours
Aliphatic Aldehyde-derived PEG-PE Conjugates5.5< 2 minutes
Aromatic Aldehyde-derived PEG-PE Conjugates7.4 and 5.5> 72 hours and > 48 hours, respectively

Table 2: Comparison of First-Order Rate Constants for Hydrolysis of Different Linkages at pD 7.0

Linkage TypeFirst-Order Rate Constant (k) in s⁻¹Relative Stability ComparisonReference
Oxime~3.2 x 10⁻⁷~600-fold more stable than methylhydrazone
Methylhydrazone~1.9 x 10⁻⁴-
Acetylhydrazone~9.6 x 10⁻⁵~300-fold less stable than oxime
Semicarbazone~5.1 x 10⁻⁵~160-fold less stable than oxime

Experimental Protocols

Protocol 1: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC

This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.

  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0 and 7.4) to mimic endosomal and physiological conditions, respectively. Common buffer systems include acetate or citrate for acidic pH and phosphate-buffered saline (PBS) for pH 7.4.

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked compound in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

    • Keep the final concentration of the organic solvent low (e.g., <5%) to avoid affecting stability or buffer pH.

  • Incubation: Incubate the samples at a constant 37°C to simulate physiological conditions.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately quench the hydrolysis reaction, for example, by adding an equal volume of a cold mobile phase or by freezing the sample at -20°C until analysis.

  • Sample Analysis by RP-HPLC:

    • Analyze the withdrawn aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or MS detection.

    • The mobile phase and gradient should be optimized to achieve good separation between the intact hydrazone conjugate and its hydrolysis products (the original aldehyde/ketone and hydrazine).

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero by integrating the peak area.

    • Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.

  • Sample Preparation: Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent. Spike the plasma with the stock solution to the desired final concentration (e.g., 1-10 µM). Minimize the final solvent concentration.

  • Incubation: Incubate the plasma samples at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Quenching and Processing:

    • Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile, to precipitate the plasma proteins.

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis of Supernatant: Carefully collect the supernatant, which contains the intact conjugate and any released payload. Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.

  • Data Analysis: Determine the concentration of the intact conjugate at each time point. Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.

Visual Guides

Hydrazone_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Bond Cleavage Hydrazone Hydrazone-Linked Bioconjugate Protonation Protonated Hydrazone Hydrazone->Protonation + H⁺ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H₂O Products Cleavage Products: - Carbonyl compound - Hydrazine derivative Intermediate->Products Rearrangement H_ion H⁺ (Acidic pH) H2O H₂O Stability_Factors Stability Hydrazone Stability Increase_Factors Increases Stability Increase_Factors->Stability Aromatic Aromatic Aldehyde/Ketone (Resonance Stabilization) EDG Electron-Donating Groups (on Carbonyl) Neutral_pH Neutral/Physiological pH (~7.4) Decrease_Factors Decreases Stability Decrease_Factors->Stability Aliphatic Aliphatic Aldehyde/Ketone Acidic_pH Acidic pH (e.g., Endosomes, Lysosomes) Plasma Plasma Components (Catalysis) Workflow_Stability_Assay start Prepare Bioconjugate Stock Solution prep_buffer Prepare Buffers (e.g., pH 7.4 & pH 5.0) start->prep_buffer prep_plasma Prepare Plasma start->prep_plasma incubate_buffer Incubate at 37°C in Buffer prep_buffer->incubate_buffer incubate_plasma Incubate at 37°C in Plasma prep_plasma->incubate_plasma sampling Withdraw Aliquots at Time Points (t = 0, 1, 2, ... hrs) incubate_buffer->sampling incubate_plasma->sampling quench Quench Reaction & Process Sample (e.g., Protein Precipitation for Plasma) sampling->quench analyze Analyze by RP-HPLC or LC-MS quench->analyze data Calculate % Intact Conjugate vs. Time analyze->data end Determine Half-Life (t½) data->end

References

Validation & Comparative

Validating m-PEG9-Hydrazide Conjugation: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product quality, safety, and efficacy. The process of attaching polyethylene glycol (PEG) chains, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The m-PEG9-Hydrazide linker is a discrete-length PEGylation reagent that allows for specific conjugation to aldehyde or ketone groups on a target molecule. Accurate validation of this conjugation is a critical step in the development workflow.

This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Conjugate Validation

Mass spectrometry (MS) is a powerful and indispensable tool for the characterization of PEGylated proteins and other biomolecules.[1][2] Its primary advantage lies in its ability to directly measure the molecular weight of the intact conjugate, providing unambiguous confirmation of successful PEGylation. The fundamental principle involves detecting the mass shift between the unconjugated molecule and the final product, which should correspond precisely to the mass of the this compound moiety.

Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed techniques.[1][3] For monodisperse PEG linkers like this compound, ESI-MS, often coupled with liquid chromatography (LC-MS), is frequently preferred due to its suitability for automated workflows and high resolution.[1] A challenge in ESI-MS analysis of PEGylated molecules is the generation of complex spectra due to multiple charge states. This can be mitigated by techniques such as the post-column addition of amines to reduce charge complexity and yield a more easily interpretable spectrum.

Experimental Protocol: LC-MS for this compound Conjugate Analysis

This protocol outlines a typical procedure for the validation of an this compound conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess, unreacted this compound.

  • Desalt the purified conjugate using a suitable method, such as ultrafiltration, to ensure compatibility with MS analysis.

  • Reconstitute the final sample in a solvent appropriate for reverse-phase chromatography, typically a mixture of water and acetonitrile containing 0.1% formic acid, to a concentration of approximately 1 mg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MS):

  • Instrument: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 100-2000 m/z.

4. Data Analysis:

  • Acquire the mass spectra for both the unconjugated target molecule and the purified conjugate.

  • Deconvolute the raw spectra to determine the zero-charge mass of the molecules present.

  • Compare the mass of the conjugate to the unconjugated starting material. A mass increase corresponding to the molecular weight of the this compound linker confirms successful conjugation.

Quantitative Data and Method Comparison

While mass spectrometry provides definitive structural confirmation, other methods can also be employed to assess conjugation efficiency and purity. The choice of technique often depends on the specific requirements of the analysis, such as the need for high-throughput screening versus detailed characterization.

Table 1: Comparison of Analytical Techniques for Conjugation Validation

FeatureMass Spectrometry (ESI/MALDI-TOF)¹H NMR SpectroscopyReversed-Phase HPLC (RP-HPLC)UV-Vis Spectroscopy
Principle Measures the mass-to-charge ratio of the conjugate to confirm the mass shift.Quantifies proton signals specific to the PEG linker and the target molecule.Separates the conjugate from reactants based on hydrophobicity.Measures the change in absorbance upon the formation of the hydrazone bond.
Primary Output Direct mass confirmation of the conjugate, purity assessment, and degree of PEGylation.Degree of conjugation (molar ratio).Purity of the conjugate, quantification of reactants and products.Reaction kinetics, qualitative confirmation of bond formation.
Sensitivity High (ng-µg range).Moderate (µg-mg range).High (ng-µg range).Low to moderate (µg-mg range).
Sample Prep Can be complex (desalting, matrix selection required).Simple (dissolution in a deuterated solvent).Simple (dissolution in mobile phase).Simple (dissolution in buffer).
Limitations Ion suppression effects, potential for complex spectra with polydisperse PEGs.Requires higher sample amounts, may have overlapping signals.Does not provide direct molecular weight information.Indirect measurement, susceptible to interference from other chromophores.

Visualizing the Workflow and Analysis

To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow and the fundamental principle of mass validation.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification & Prep cluster_analysis Analysis Target Target Molecule (Aldehyde/Ketone) Reaction Hydrazone Ligation Target->Reaction PEG This compound PEG->Reaction Purify Purification (e.g., SEC) Reaction->Purify Desalt Desalting & Sample Preparation Purify->Desalt LC LC Separation Desalt->LC MS MS Detection LC->MS Data Data Analysis (Deconvolution) MS->Data Result Validation of Conjugation Data->Result

Caption: Experimental workflow for this compound conjugation and MS validation.

mass_validation cluster_before Before Conjugation cluster_after After Conjugation cluster_linker Linker Unconjugated Unconjugated Molecule Mass = M Conjugated Conjugated Product Mass = M + ΔM Unconjugated->Conjugated + Validation Mass Spectrometry Confirms Mass Shift (ΔM) Conjugated->Validation PEG This compound Mass = ΔM PEG->Conjugated

Caption: Principle of validating conjugation by confirming the expected mass shift.

References

Confirming m-PEG9-Hydrazide Reaction Completion: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the complete conjugation of polyethylene glycol (PEG) derivatives is critical for the efficacy, safety, and purity of therapeutic molecules. The reaction of m-PEG9-Hydrazide with aldehydes or ketones on target molecules, such as proteins, peptides, or small drugs, forms a stable hydrazone linkage. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring this reaction, supported by experimental data and protocols, to assist in selecting the optimal analytical strategy.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and widely used technique for monitoring PEGylation reactions. It separates molecules based on their hydrophobicity. In the context of an this compound reaction, RP-HPLC can effectively resolve the hydrophilic this compound starting material from the more hydrophobic, newly formed PEGylated conjugate and the unreacted substrate.[][2][3] This separation allows for accurate quantification of each species, providing a clear picture of reaction progress and completion.

Experimental Workflow for RP-HPLC Analysis

The general workflow for analyzing a PEGylation reaction mixture involves quenching the reaction, preparing the sample, injecting it into the HPLC system, separating the components on a reversed-phase column, and detecting the eluted species to generate a chromatogram for analysis.

Figure 1: Experimental Workflow for RP-HPLC Analysis A Quench Reaction Mixture (e.g., pH adjustment, adding scavenger) B Sample Preparation (e.g., Dilution in mobile phase) A->B C Inject Sample into HPLC System B->C D Separation on RP Column (e.g., C4 or C18) C->D E Detection (UV, ELSD, or CAD) D->E F Data Analysis (Peak integration, % Completion) E->F

Caption: Workflow for monitoring reaction completion using RP-HPLC.

Detailed Experimental Protocol: RP-HPLC

This protocol is a representative method for analyzing the reaction between this compound and an aldehyde-containing peptide.

  • Instrumentation : UHPLC system with UV and/or Charged Aerosol Detection (CAD).[4]

  • Column : A C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5 µm, 300 Å) is often suitable.[5] C4 columns are generally preferred for larger proteins, while C18 columns can provide better separation for smaller molecules.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Gradient : A typical gradient might run from 20% to 65% Mobile Phase B over 25 minutes. This must be optimized based on the specific hydrophobicity of the reactants and product.

  • Column Temperature : 45-80°C. Elevated temperatures can improve peak shape and resolution for PEGylated proteins.

  • Detection :

    • UV : 220 nm or 280 nm for peptides and proteins. Note that PEG itself has no significant UV chromophore.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) : These detectors are useful for quantifying non-UV active species like free this compound, providing a more complete profile of the reaction mixture.

Comparison of Analytical Methods

While RP-HPLC is a robust method, other techniques can offer complementary or superior information depending on the analytical goal. The primary alternatives include Size-Exclusion Chromatography (SEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Reversed-Phase HPLC (RP-HPLC) Size-Exclusion Chromatography (SEC) Hydrophilic Interaction Chromatography (HILIC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation HydrophobicityHydrodynamic radius (size in solution)Polarity / HydrophilicityMass-to-charge ratio (m/z) following chromatographic separation
Primary Application Separating unreacted substrate, product, and positional isomers.Separating PEGylated conjugate from unreacted (and much smaller) PEG reagent and aggregates.Analysis of polar compounds; separation of PEG oligomers.Confirming product identity, identifying byproducts, and quantifying reactants/products with high specificity.
Resolution High to Excellent. Can often separate isomers.Low to Moderate. Generally cannot separate species of similar size.Moderate to High.Excellent. Provides mass information for definitive peak identification.
Typical Run Time 15-45 minutes15-30 minutes15-40 minutes15-45 minutes
Key Advantage High resolution for reaction components and byproducts.Good for quickly assessing high molecular weight vs. low molecular weight species.Effective for highly polar molecules that are poorly retained in RP-HPLC.Unambiguous identification of all species in the reaction mixture.
Key Limitation May require elevated temperatures; complex mixtures can be challenging to resolve.Poor resolution for molecules of similar hydrodynamic volume (e.g., mono- vs di-PEGylated species).Can have issues with sample solubility and reproducibility.Higher cost and complexity of instrumentation.

Protocols for Alternative Methodologies

Size-Exclusion Chromatography (SEC) Protocol

SEC is ideal for separating the large PEGylated product from the much smaller, unreacted this compound.

  • Column : SEC column appropriate for the molecular weight range of the product (e.g., Biosep SEC-s2000).

  • Mobile Phase : Isocratic elution using a buffered saline solution (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.8).

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : UV for the protein/peptide and Refractive Index (RI) or ELSD for the PEG components.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the gold standard for confirming the identity of the final product.

  • LC System : Typically an RP-HPLC method as described above, but using volatile mobile phase modifiers like formic acid instead of TFA.

  • Mass Spectrometer : An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Analysis : The mass of the eluting peaks is determined. The expected mass of the this compound conjugate can be calculated, allowing for definitive confirmation of its formation and the absence of starting materials.

Conclusion

For routine monitoring of this compound reaction completion, RP-HPLC offers an excellent balance of resolution, accessibility, and quantitative power. It is particularly effective at separating the desired product from starting materials and key impurities. For a quick assessment of aggregation or removal of unreacted PEG, SEC is a valuable and rapid tool. When dealing with highly polar molecules, HILIC may provide a better separation profile. For definitive structural confirmation and in-depth characterization of the reaction mixture, LC-MS is the most powerful and specific method available to researchers. The optimal choice of analytical technique depends on the specific properties of the molecule being PEGylated and the information required at a particular stage of development.

References

A Comparative Guide to Characterizing PEGylated Proteins: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product safety, efficacy, and consistency. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Mass Spectrometry (MS) and Size- Exclusion High-Performance Liquid Chromatography (SEC-HPLC)—for the comprehensive analysis of PEGylated proteins. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate analytical strategy.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improved solubility, extended serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to determine critical quality attributes such as the degree of PEGylation, identification of conjugation sites, and quantification of impurities.

Quantitative Performance Comparison

The selection of an analytical technique for characterizing PEGylated proteins depends on the specific information required, the properties of the protein conjugate, and available instrumentation. While NMR spectroscopy offers excellent quantitative capabilities, alternatives like Mass Spectrometry and SEC-HPLC provide complementary information and varying levels of sensitivity and resolution.

ParameterNMR SpectroscopyMass Spectrometry (MALDI-TOF & ESI-MS)SEC-HPLC
Primary Information - Average degree of PEGylation[1] - Higher-order structure assessment[2] - Conformation and dynamics- Accurate average molecular weight[3] - Degree and distribution of PEGylation[3] - Identification of PEGylation sites (with LC-MS/MS)[3]- Detection of aggregates and impurities - Separation of PEGylated and non-PEGylated forms - Estimation of hydrodynamic radius
Quantitative Accuracy High (inherently quantitative)Moderate to High (requires standards for quantitation)Moderate (dependent on detector and standards)
Sensitivity Low (typically requires mg of sample)High (can detect low-level species)Moderate (LOD and LOQ in the µg/mL range have been reported)
Resolution Can resolve different PEGylated species based on chemical environmentHigh (can resolve species with single PEG unit differences)Low to Moderate (may not resolve species with similar hydrodynamic radii)
Sample Preparation Simple, non-destructiveMore complex, may require matrix or specific buffer conditionsRelatively simple, requires mobile phase compatibility
Analysis Time Rapid for simple spectra, can be longer for detailed structural analysisRapid for direct infusion, longer with chromatographic separationRelatively rapid per sample

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for NMR spectroscopy, Mass Spectrometry, and SEC-HPLC for the characterization of PEGylated proteins.

NMR Spectroscopy for Determining the Degree of PEGylation

This protocol is adapted from a method for determining the average degree of PEGylation of protein bioconjugates by ¹H NMR spectroscopy.

a. Sample Preparation:

  • Purify the PEGylated protein from free, unreacted PEG. This is a critical step as NMR does not separate the species. Size-exclusion chromatography or centrifugal ultrafiltration can be used.

  • Lyophilize the purified PEGylated protein to remove water.

  • Dissolve a known mass of the lyophilized PEGylated protein in deuterium oxide (D₂O) to a final concentration of 1-10 mg/mL.

  • Add a known concentration of an internal standard, such as dimethyl sulfoxide (DMSO), for quantitative analysis.

b. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The characteristic signal for the methylene groups of the PEG backbone appears around 3.69 ppm. The signal for the methyl groups of the DMSO internal standard appears at approximately 2.71 ppm.

c. Data Analysis:

  • Integrate the area of the PEG methylene peak and the internal standard peak.

  • The degree of PEGylation can be calculated using the ratio of the integrals, the known concentration of the internal standard, and the molar mass of the protein and the PEG polymer.

Mass Spectrometry (MALDI-TOF) for Molecular Weight and Heterogeneity

This protocol provides a general guideline for analyzing PEGylated proteins using MALDI-TOF MS.

a. Sample Preparation:

  • Prepare a matrix solution appropriate for proteins, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Mix the PEGylated protein sample (typically 1-10 µM) with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry to promote co-crystallization.

b. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in linear mode, which is suitable for large molecules.

  • Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.

c. Data Analysis:

  • The resulting mass spectrum will display a distribution of peaks. The main peaks correspond to the un-PEGylated protein and the protein with one, two, or more attached PEG chains.

  • The mass difference between adjacent major peaks corresponds to the molecular weight of a single PEG chain.

  • The average degree of PEGylation can be estimated from the weighted average of the peak intensities.

SEC-HPLC for Purity and Aggregate Analysis

This protocol outlines a general method for analyzing the purity of PEGylated proteins using SEC-HPLC.

a. Sample Preparation:

  • Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

b. HPLC Method:

  • Column: A size-exclusion column suitable for protein separations (e.g., with a pore size of 150-300 Å).

  • Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detector: UV detector set to 214 nm or 280 nm.

  • Injection Volume: 10-20 µL.

c. Data Analysis:

  • The chromatogram will show peaks corresponding to different species based on their hydrodynamic size.

  • High molecular weight species, such as aggregates, will elute first.

  • The main peak will correspond to the PEGylated protein monomer.

  • Later eluting peaks may correspond to the un-PEGylated protein and free PEG.

  • The purity of the sample can be determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for the characterization of PEGylated proteins.

Workflow for PEGylated Protein Characterization cluster_synthesis Protein PEGylation cluster_purification Purification cluster_analysis Analytical Characterization Protein Native Protein Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG PEG->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., SEC, IEX) Crude->Purify Purified Purified PEGylated Protein Purify->Purified NMR NMR Spectroscopy Purified->NMR Degree of PEGylation, Conformation MS Mass Spectrometry Purified->MS Molecular Weight, Heterogeneity HPLC SEC-HPLC Purified->HPLC Purity, Aggregates

Caption: General workflow for the synthesis, purification, and characterization of PEGylated proteins.

Decision Tree for Technique Selection Start What is the primary analytical goal? Goal1 Determine average degree of PEGylation and assess higher-order structure? Start->Goal1 Goal2 Determine precise molecular weight and heterogeneity? Start->Goal2 Goal3 Assess purity and detect high molecular weight aggregates? Start->Goal3 NMR Use NMR Spectroscopy Goal1->NMR MS Use Mass Spectrometry (MALDI-TOF or ESI-MS) Goal2->MS HPLC Use SEC-HPLC Goal3->HPLC

Caption: Decision tree for selecting an analytical technique based on the primary research question.

Conclusion

The characterization of PEGylated proteins is a complex analytical challenge that often requires the use of multiple orthogonal techniques. NMR spectroscopy stands out for its ability to provide quantitative information on the degree of PEGylation and insights into the higher-order structure of the conjugate in a non-destructive manner. However, its lower sensitivity compared to Mass Spectrometry is a key consideration. Mass Spectrometry, particularly MALDI-TOF and ESI-MS, excels in providing accurate molecular weight information and detailing the heterogeneity of the PEGylated product. SEC-HPLC is an indispensable tool for routine purity assessment and the detection of aggregates.

By understanding the principles, advantages, and limitations of each technique, and by utilizing the detailed protocols provided in this guide, researchers can develop a comprehensive analytical strategy to ensure the quality, safety, and efficacy of their PEGylated protein therapeutics.

References

A Researcher's Guide to Determining the Degree of PEGylation for m-PEG9-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. For researchers working with m-PEG9-Hydrazide conjugates, accurately determining the degree of PEGylation—the average number of PEG molecules conjugated to a single parent molecule—is a critical quality control step. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to determine the degree of PEGylation, each with distinct principles, advantages, and limitations. The choice of method often depends on the nature of the conjugate, available instrumentation, and the desired level of detail.

Method Principle Advantages Limitations Typical Sample Requirements
¹H NMR Spectroscopy Quantifies the ratio of PEG-specific protons (e.g., the repeating ethylene oxide units) to protons on the parent molecule.[1][2][3]Provides a direct, quantitative measure of the average degree of PEGylation without the need for extensive calibration curves.[1][2] Applicable to a wide range of molecules.Lower sensitivity compared to MS. May require high sample concentrations. Spectra can be complex for heterogeneous mixtures.1-5 mg of purified conjugate dissolved in a suitable deuterated solvent (e.g., D₂O).
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of the intact conjugate. The mass shift after PEGylation is used to determine the number of attached PEG units.High sensitivity and accuracy. Provides information on the distribution of different PEGylated species (mono-, di-, multi-PEGylated). Can identify PEGylation sites.Polydispersity of larger PEGs can complicate spectra. Requires specialized instrumentation and expertise.Microgram to sub-microgram quantities of purified conjugate. Sample preparation can be complex.
HPLC (RP-HPLC, SEC) Separates PEGylated conjugates from the un-PEGylated molecule based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC).Robust, reproducible, and widely available. Can be used for both quantification and purification. SEC can estimate molecular weight changes.Often an indirect method requiring standards and calibration. Resolution may be insufficient to separate species with small differences in PEGylation.Microgram quantities of sample in a suitable mobile phase.
Colorimetric Assays (e.g., TNBS, Barium-Iodide) Indirectly quantifies PEGylation by measuring the reduction of available functional groups (e.g., primary amines with TNBS) or by directly measuring PEG content.Simple, rapid, and cost-effective. Suitable for high-throughput screening. Does not require sophisticated instrumentation.Indirect methods can be prone to inaccuracies and interference. The TNBS assay is only applicable for amine-targeted PEGylation. Requires careful controls.Microgram to milligram quantities, depending on the assay's sensitivity.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility, which is altered by the size and charge changes upon PEGylation.High-resolution separation of different PEGylated species. Requires very small sample volumes.Can be less robust than HPLC. Interaction of PEG with the capillary wall can be an issue.Nanoliter to microliter sample volumes.

Experimental Workflow and Key Methodologies

The general workflow for analyzing PEGylated conjugates involves synthesis, purification, and subsequent characterization to determine the degree of PEGylation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Result cluster_3 Analytical Options A Conjugation Reaction (Molecule + this compound) B Purification (e.g., SEC, Dialysis) A->B Crude Product C Sample Preparation B->C Purified Conjugate D Analytical Method Selection C->D E Data Acquisition D->E NMR NMR D->NMR MS Mass Spec D->MS HPLC HPLC D->HPLC Colorimetric Colorimetric D->Colorimetric F Data Analysis E->F G Determine Degree of PEGylation F->G

General workflow for determining the degree of PEGylation.

Detailed Experimental Protocols

Below are foundational protocols for key analytical methods. Researchers should optimize these protocols based on their specific conjugate and instrumentation.

Proton NMR (¹H NMR) Spectroscopy

This method provides a direct quantitative assessment of the average number of PEG chains attached to the molecule.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1-5 mg of the purified, lyophilized this compound conjugate in a known volume (e.g., 0.5 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O). Add a known quantity of an internal standard (e.g., DMSO) if precise concentration determination is needed.

  • Data Acquisition: Record the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic, sharp singlet peak of the PEG methylene protons (-O-CH₂-CH₂-O-) which typically appears around 3.6-3.7 ppm.

    • Identify a well-resolved, characteristic peak from the parent molecule that does not overlap with the PEG signals.

    • Integrate the area of the PEG peak and the selected parent molecule peak.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integration_PEG / Protons_PEG) / (Integration_Molecule / Protons_Molecule) (Where Protons_PEG is the number of protons per PEG chain and Protons_Molecule is the number of protons corresponding to the integrated signal of the parent molecule.)

MALDI-TOF Mass Spectrometry

Mass spectrometry is highly sensitive for determining the molecular weight distribution of the PEGylated product.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger molecules) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting: Mix the purified conjugate solution (approx. 1 mg/mL) with the matrix solution at a 1:1 ratio. Spot 1 µL of this mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected conjugate. Use a linear, positive ion mode.

  • Data Analysis:

    • Observe the spectrum for a distribution of peaks. The difference in mass between adjacent major peaks in the cluster should correspond to the mass of a single this compound unit.

    • The peak with the highest intensity represents the most abundant PEGylated species.

    • The overall mass distribution provides insight into the heterogeneity of the PEGylation reaction.

TNBS Colorimetric Assay (for Amine-Targeted Conjugation)

This assay indirectly measures PEGylation by quantifying the remaining free primary amines after conjugation.

G cluster_notes A Protein with Free Amines (Lysine) B PEGylation Reaction A->B TNBS TNBS Reagent D Colored Product (Absorbance at 420 nm) TNBS->D C PEGylated Protein (Fewer Free Amines) B->C This compound C->D Note1 Fewer free amines result in a lower absorbance reading.

Principle of the TNBS assay for indirect PEGylation analysis.

Protocol:

  • Standard Curve: Prepare a standard curve using the un-PEGylated parent molecule at various known concentrations.

  • Reaction Setup: In separate microplate wells, add:

    • Un-PEGylated control protein.

    • PEGylated conjugate sample.

    • Blank (buffer only).

  • TNBS Reaction:

    • Add 0.01% TNBS solution to each well.

    • Incubate at 37°C for 1-2 hours in the dark.

    • Stop the reaction by adding a quenching agent (e.g., SDS).

  • Measurement: Read the absorbance at 420 nm using a microplate reader.

  • Calculation:

    • Determine the concentration of free amines in the PEGylated sample by comparing its absorbance to the standard curve of the un-PEGylated molecule.

    • Calculate the degree of PEGylation based on the reduction in free amines compared to the control.

Conclusion

The selection of an appropriate analytical method is paramount for the successful development of this compound conjugates. ¹H NMR and Mass Spectrometry are powerful, direct methods that provide detailed and accurate information on the average degree of PEGylation and species distribution, respectively. HPLC and Capillary Electrophoresis offer excellent separative capabilities, crucial for both analysis and purification. Colorimetric assays , while indirect, serve as rapid, cost-effective tools for initial screening and process monitoring. For comprehensive characterization, a combination of these techniques is often recommended to leverage their orthogonal strengths, ensuring a well-characterized and consistent biopharmaceutical product.

References

A Head-to-Head Comparison: m-PEG9-Hydrazide vs. NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PEGylation linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final bioconjugate. This guide provides an in-depth, objective comparison of two widely used classes of PEG linkers: m-PEG9-Hydrazide and N-Hydroxysuccinimide (NHS)-ester PEGs. We will delve into their distinct reaction chemistries, target specificities, and the stability of the resulting conjugates, supported by experimental data and detailed protocols to aid in making an informed choice for your specific application.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG
Reactive Group Hydrazide (-CONHNH₂)N-Hydroxysuccinimide ester
Primary Target Aldehydes or ketonesPrimary amines (e.g., lysine residues, N-terminus)
Resulting Linkage Hydrazone bondAmide bond
Reaction pH Typically pH 5.0 - 7.0Typically pH 7.0 - 9.0[1]
Bond Stability Reversible, particularly under acidic conditions[1]Highly stable[1]
Key Advantages Enables site-specific conjugation, especially to glycoproteins; pH-sensitive linkage for controlled release.[1]High reactivity with abundant amine groups; forms highly stable bonds.[1]
Key Considerations Requires the presence or generation of carbonyl groups; hydrazone bond is less stable than an amide bond.Can result in a heterogeneous mixture of products due to multiple lysine residues; NHS-esters are susceptible to hydrolysis.

Delving Deeper: A Detailed Comparison

Reaction Chemistry and Specificity

This compound: Precision through Carbonyl Chemistry

This compound reacts specifically with aldehyde or ketone functional groups to form a hydrazone linkage. This chemistry is particularly advantageous for achieving site-specific PEGylation. While native proteins rarely contain accessible aldehydes or ketones, these functional groups can be selectively generated on the carbohydrate moieties of glycoproteins through mild periodate oxidation. This allows for the targeted attachment of the PEG linker away from the protein's active sites, thereby preserving its biological function.

The reaction is most efficient in a slightly acidic to neutral pH range (pH 5-7), which facilitates the nucleophilic attack of the hydrazide on the carbonyl group and the subsequent dehydration to form the hydrazone bond.

NHS-ester PEG: Broad Reactivity with Primary Amines

NHS-ester PEG linkers are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This reaction, which forms a stable amide bond, proceeds efficiently at neutral to slightly basic pH (pH 7-9). Due to the abundance of lysine residues on the surface of most proteins, NHS-ester PEGylation is a robust and widely applicable method.

However, this broad reactivity can also be a drawback, often leading to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can complicate purification and characterization, and may result in a product with variable biological activity.

Stability of the Resulting Linkage

The stability of the bond connecting the PEG linker to the biomolecule is a critical factor, especially for therapeutic applications.

Hydrazone Bond (from this compound): A pH-Sensitive Switch

The hydrazone bond is notably less stable than an amide bond and is susceptible to hydrolysis, particularly under acidic conditions. This pH-dependent lability can be a significant advantage in drug delivery systems designed for targeted release. For instance, a drug conjugated via a hydrazone linker can remain stable in the bloodstream at physiological pH (~7.4) and then be released in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.0). The stability of the hydrazone bond can also be influenced by the structure of the carbonyl precursor, with hydrazones derived from aliphatic aldehydes being more acid-sensitive than those from aromatic aldehydes.

Amide Bond (from NHS-ester PEG): Built to Last

In contrast, the amide bond formed through the reaction of an NHS-ester with a primary amine is highly stable and resistant to hydrolysis under a wide range of physiological conditions. This makes NHS-ester PEG linkers the preferred choice when the goal is to create a long-circulating bioconjugate with a stable, non-cleavable linkage.

Quantitative Data Summary

ParameterThis compound (Hydrazone Formation)NHS-ester PEG (Amide Formation)
Typical Molar Excess of PEG Linker 10- to 50-fold over the biomolecule5- to 20-fold over the protein
Reported Yields Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins. Site-specific C-terminal PEGylation has yielded products in the range of 55-75%.Can achieve high yields, but often results in a mixture of PEGylated species. Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions.

Experimental Workflows and Signaling Pathways

To visualize the chemical processes and experimental steps involved, the following diagrams have been generated using Graphviz.

This compound Conjugation Pathway

This pathway illustrates the two-step process for PEGylating a glycoprotein with this compound. First, the glycoprotein's sialic acid residues are oxidized to create aldehyde groups. These aldehydes then react with the hydrazide moiety of the PEG linker to form a hydrazone bond.

m_PEG9_Hydrazide_Conjugation cluster_oxidation Step 1: Oxidation cluster_conjugation Step 2: Conjugation Glycoprotein Glycoprotein (with sialic acid) Aldehyde_Glycoprotein Aldehyde-modified Glycoprotein Glycoprotein->Aldehyde_Glycoprotein NaIO₄ (Sodium Periodate) pH 5.5 PEG_Glycoprotein PEGylated Glycoprotein (Hydrazone Linkage) Aldehyde_Glycoprotein->PEG_Glycoprotein pH 5.0-7.0 mPEG_Hydrazide This compound mPEG_Hydrazide->PEG_Glycoprotein

Caption: Workflow for site-specific glycoprotein PEGylation using this compound.

NHS-ester PEG Conjugation Pathway

This diagram shows the direct reaction of an NHS-ester PEG linker with the primary amine groups (lysine residues) on a protein surface to form a stable amide bond.

NHS_ester_PEG_Conjugation Protein Protein (with Lysine residues) PEG_Protein PEGylated Protein (Amide Linkage) Protein->PEG_Protein pH 7.0-9.0 NHS_PEG NHS-ester PEG NHS_PEG->PEG_Protein

Caption: General workflow for protein PEGylation using an NHS-ester PEG linker.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Glycoprotein with this compound

This protocol is a two-step procedure involving the oxidation of the glycoprotein followed by conjugation with the hydrazide-PEG linker.

Materials:

  • Glycoprotein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

Procedure:

Step A: Oxidation of the Glycoprotein

  • Prepare a fresh solution of 20 mM sodium periodate in Oxidation Buffer.

  • To your glycoprotein solution, add the sodium periodate solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a lower concentration (e.g., 1 mM).

  • Incubate the reaction on ice in the dark for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for an additional 15 minutes on ice.

  • Remove excess periodate and glycerol by passing the solution through a desalting column pre-equilibrated with Conjugation Buffer. The collected oxidized glycoprotein is now ready for conjugation.

Step B: Conjugation with this compound

  • Dissolve the this compound in the Conjugation Buffer.

  • Add the this compound solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide linker is typically used.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction can be catalyzed by the addition of aniline.

  • Purify the PEGylated glycoprotein using size-exclusion chromatography or dialysis to remove unreacted PEG linker and other small molecules.

  • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE and mass spectrometry to determine the degree of PEGylation.

Protocol 2: General Protein PEGylation with NHS-ester PEG

This protocol provides a general guideline for the conjugation of an NHS-ester PEG to a protein via its primary amine groups.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2)

  • NHS-ester PEG

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

Procedure:

  • Equilibrate the vial of NHS-ester PEG to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the NHS-ester PEG in DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.

  • Add the desired molar excess (typically 5- to 20-fold) of the NHS-ester PEG stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining NHS-ester PEG. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG linker and quenching buffer.

  • Characterize the PEGylated protein using SDS-PAGE and other analytical methods to determine the degree and heterogeneity of PEGylation.

Conclusion: Making the Right Choice

The decision between this compound and NHS-ester PEG linkers is fundamentally driven by the specific goals of the bioconjugation.

Choose NHS-ester PEG when:

  • The primary objective is to create a highly stable, long-circulating bioconjugate.

  • The target protein has accessible lysine residues that are not essential for its biological activity.

  • A heterogeneous mixture of PEGylated products is acceptable or can be adequately purified.

Choose this compound when:

  • Site-specific conjugation is paramount to preserve the protein's active or binding sites, particularly for glycoproteins.

  • A pH-sensitive, cleavable linkage is desired for controlled release applications in drug delivery.

By carefully considering the factors outlined in this guide, researchers can select the optimal PEGylation strategy to advance their research and development of novel biotherapeutics.

References

A Head-to-Head Comparison of m-PEG9-Hydrazide and Maleimide-PEG for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective, data-driven comparison of two popular PEGylation reagents: m-PEG9-Hydrazide and Maleimide-PEG. We will delve into their reaction mechanisms, experimental protocols, and performance metrics to help you make an informed decision for your specific application.

The precise attachment of a polyethylene glycol (PEG) linker to an antibody can significantly impact the stability, homogeneity, and in vivo performance of the resulting conjugate. This compound and Maleimide-PEG represent two distinct and widely used strategies for antibody conjugation, each with its own set of advantages and disadvantages. This guide will explore these differences in detail, supported by experimental data and protocols.

Reaction Chemistries: A Tale of Two Targets

The fundamental difference between this compound and Maleimide-PEG lies in their target functional groups on the antibody and their respective reaction mechanisms.

This compound: Site-Specific Conjugation to Glycans

This compound facilitates a site-specific conjugation approach by targeting the carbohydrate moieties located in the Fc region of the antibody. This process involves two key steps:

  • Oxidation: The vicinal diols within the sugar residues of the antibody's glycans are gently oxidized using a reagent like sodium periodate (NaIO₄). This reaction creates reactive aldehyde groups.

  • Hydrazone Formation: The hydrazide group of the this compound linker then reacts with the newly formed aldehyde groups to form a stable hydrazone bond.

This method is considered site-specific because the conserved N-linked glycans are situated in the Fc region, distant from the antigen-binding Fab region. This targeted approach minimizes the risk of interfering with the antibody's binding affinity for its target.

Maleimide-PEG: Targeting Cysteine Residues

Maleimide-PEG chemistry targets the sulfhydryl (-SH) groups of cysteine residues. For native antibodies, this typically requires the reduction of interchain disulfide bonds, often in the hinge region, to generate free thiols. The maleimide group of the PEG linker then undergoes a Michael addition reaction with these sulfhydryl groups to form a stable thioether bond.

While effective, this method can result in a more heterogeneous mixture of conjugates, as multiple disulfide bonds can be reduced, leading to a varied number of attached PEG molecules per antibody. However, with engineered antibodies containing specifically introduced cysteine residues (e.g., THIOMABs), a high degree of homogeneity can be achieved.

Quantitative Performance Comparison

The choice between these two conjugation strategies often comes down to the desired characteristics of the final product. The following table summarizes key performance metrics based on available data.

FeatureThis compoundMaleimide-PEG
Target Site Aldehydes on oxidized glycans (Fc region)Sulfhydryls on cysteine residues
Specificity Site-specificCan be non-specific with native antibodies; site-specific with engineered cysteines
Homogeneity (DAR) Generally high and uniformCan be heterogeneous (DARs of 0, 2, 4, 6, 8) with native antibodies; high with engineered antibodies[1]
Bond Formed HydrazoneThioether
Bond Stability Generally stable; can be engineered to be acid-labile for pH-dependent release in lysosomes[1]Thioether bond is highly stable, but the thiosuccinimide ring can undergo retro-Michael reaction leading to deconjugation[1]
Conjugation Efficiency Can be very efficient, with some reports showing a significant increase in antibody coupling compared to other methods.High affinity and fast kinetics under mild, physiological conditions, with efficiencies often exceeding 80% reported for engineered cysteines[1]
Impact on Function Minimal impact on antigen binding as conjugation is distant from the Fab region[1]Potential for impact on antibody structure and function due to disulfide bond reduction. Conjugation near the antigen-binding site could reduce affinity

Experimental Protocols

The following sections provide detailed, generalized protocols for antibody conjugation using both this compound and Maleimide-PEG. It is important to note that these protocols should be optimized for each specific antibody and payload.

This compound Conjugation Protocol

This protocol involves the oxidation of the antibody's carbohydrate moieties followed by conjugation with the hydrazide-functionalized PEG.

1. Antibody Preparation and Oxidation:

  • Buffer Exchange: Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS).

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a calculated amount of sodium periodate (NaIO₄) solution to a final concentration of approximately 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quenching and Purification:

    • Quench the reaction by adding propylene glycol to a final concentration of about 15 mM and incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized antibody using a desalting column (e.g., G-25) pre-equilibrated with a conjugation buffer (pH 5.5) to remove excess reagents.

2. Conjugation:

  • Linker Preparation: Dissolve the this compound linker in the conjugation buffer.

  • Conjugation Reaction: Add a 50- to 100-fold molar excess of the hydrazide linker to the purified, oxidized antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature. The hydrazone bond formation is optimal at a pH range of 5 to 7.

3. Final Purification:

  • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess linker and other reagents.

Maleimide-PEG Conjugation Protocol

This protocol involves the reduction of the antibody's disulfide bonds followed by conjugation with the maleimide-functionalized PEG.

1. Antibody Preparation and Reduction:

  • Buffer Exchange: Exchange the antibody into a suitable buffer, such as PBS.

  • Reduction:

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.

    • Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of disulfide bonds.

  • Purification: Immediately remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0).

2. Conjugation:

  • Linker Preparation: Prepare a solution of the Maleimide-PEG linker.

  • Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the reduced antibody. The reaction proceeds efficiently at a neutral or slightly basic pH.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

3. Quenching and Final Purification:

  • Quenching: Quench any unreacted maleimide groups by adding a 20-fold excess of cysteine over the maleimide linker and incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a suitable method like SEC to remove unreacted linker, quenching agent, and other byproducts.

Visualizing the Workflows and Chemistries

To further clarify the processes, the following diagrams have been generated using Graphviz.

m_PEG9_Hydrazide_Workflow cluster_prep Antibody Preparation cluster_conj Conjugation cluster_purify Final Purification Ab Antibody in Amine-Free Buffer Oxidation Oxidation (NaIO₄, 4°C, 30 min) Ab->Oxidation Quench Quenching (Propylene Glycol) Oxidation->Quench Purify1 Purification (Desalting Column) Quench->Purify1 Reaction Conjugation Reaction (RT, 2-4h, pH 5.5-7) Purify1->Reaction Oxidized Antibody Linker This compound Linker->Reaction Purify2 Purification (e.g., SEC) Reaction->Purify2 Final_Product Antibody-PEG Conjugate Purify2->Final_Product

This compound Conjugation Workflow

Maleimide_PEG_Workflow cluster_prep Antibody Preparation cluster_conj Conjugation cluster_quench_purify Quenching & Final Purification Ab Antibody in Buffer Reduction Reduction (TCEP, 37°C, 30-90 min) Ab->Reduction Purify1 Purification (Desalting Column) Reduction->Purify1 Reaction Conjugation Reaction (RT, 1-2h, pH 7.0) Purify1->Reaction Reduced Antibody Linker Maleimide-PEG Linker->Reaction Quench Quenching (Cysteine) Reaction->Quench Purify2 Purification (e.g., SEC) Quench->Purify2 Final_Product Antibody-PEG Conjugate Purify2->Final_Product

Maleimide-PEG Conjugation Workflow

Reaction_Mechanisms cluster_hydrazide This compound Reaction cluster_maleimide Maleimide-PEG Reaction Ab_Glycan Antibody Glycan (Vicinal Diols) Oxidation NaIO₄ Ab_Glycan->Oxidation Ab_Aldehyde Antibody with Aldehyde Groups Oxidation->Ab_Aldehyde Oxidation Hydrazone_Bond Stable Hydrazone Bond Ab_Aldehyde->Hydrazone_Bond PEG_Hydrazide This compound PEG_Hydrazide->Hydrazone_Bond Ab_Disulfide Antibody Disulfide Bonds Reduction TCEP Ab_Disulfide->Reduction Ab_Thiol Antibody with Free Thiols (-SH) Reduction->Ab_Thiol Reduction Thioether_Bond Stable Thioether Bond Ab_Thiol->Thioether_Bond PEG_Maleimide Maleimide-PEG PEG_Maleimide->Thioether_Bond

Chemical Reaction Mechanisms

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Maleimide-PEG for antibody conjugation is not a one-size-fits-all decision. It depends heavily on the specific goals of the research or drug development program.

This compound is the preferred choice when:

  • Site-specificity and homogeneity are paramount. The ability to consistently produce conjugates with a uniform drug-to-antibody ratio (DAR) is a significant advantage for therapeutic applications, ensuring predictable pharmacokinetics and efficacy.

  • Preservation of the antibody's antigen-binding affinity is critical. By targeting the Fc region, the risk of disrupting the Fab region is minimized.

  • A pH-sensitive release mechanism is desired. The hydrazone bond can be engineered to be stable at physiological pH but cleavable in the acidic environment of endosomes and lysosomes.

Maleimide-PEG may be more suitable when:

  • Working with antibodies that have been specifically engineered with cysteine residues for conjugation. This allows for site-specific conjugation with high efficiency.

  • A highly stable, non-cleavable linker is required. While susceptible to retro-Michael addition, the thioether bond itself is very stable.

  • A well-established and widely used conjugation chemistry is preferred. Maleimide chemistry has a long history in bioconjugation and is extensively documented.

Ultimately, a thorough understanding of the strengths and weaknesses of each chemistry, as outlined in this guide, will enable researchers to select the optimal strategy for their antibody conjugation needs, leading to the development of more effective and well-characterized biotherapeutics.

References

advantages of hydrazone linkage over other conjugation chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the linkage chemistry chosen to connect a payload, such as a therapeutic agent, to a biomolecule, like an antibody, is a critical determinant of the conjugate's efficacy and safety. Among the diverse array of conjugation strategies, hydrazone linkage stands out for its unique pH-sensitive properties, offering a powerful tool for controlled drug release. This guide provides an objective comparison of hydrazone linkage with other prevalent conjugation chemistries, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal strategy for their specific application.

The Advantage of pH-Sensitivity: A Focus on Hydrazone Linkage

Hydrazone bonds are formed through the condensation reaction between a hydrazine (or a hydrazide) and an aldehyde or ketone. A key feature of this linkage is its susceptibility to hydrolysis under acidic conditions, while remaining relatively stable at physiological pH.[][2] This pH-dependent stability is highly advantageous in drug delivery, particularly in the context of antibody-drug conjugates (ADCs). ADCs are designed to target and bind to specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized into the cell through endosomes and subsequently trafficked to lysosomes.[] The environment within these cellular compartments is significantly more acidic (pH 4.5-6.5) than the bloodstream (pH ~7.4).[][2] This pH differential allows for the selective cleavage of the hydrazone linker within the target cell, releasing the cytotoxic payload precisely where it is needed, thereby minimizing off-target toxicity.

Comparative Analysis of Conjugation Chemistries

While hydrazone linkage offers the significant benefit of controlled release, it is essential to compare its performance with other widely used conjugation chemistries to make an informed decision. The primary alternatives include stable amide bonds, thiol-maleimide linkages, and bioorthogonal "click chemistry" reactions.

Parameter Hydrazone Linkage Amide Linkage (EDC/NHS) Thiol-Maleimide Linkage Click Chemistry (SPAAC)
Bond Type Imine (C=N)Amide (O=C-N)ThioetherTriazole
Cleavability pH-sensitive (acid-labile)Non-cleavableGenerally non-cleavable (can be reversible)Non-cleavable
Primary Advantage Controlled payload release in acidic environments (e.g., endosomes, lysosomes).High stability.Site-specific conjugation to cysteine residues.High specificity, bioorthogonal, and fast reaction kinetics.
Key Considerations Potential for premature drug release in circulation if not optimally designed. Stability can be influenced by substituents.Requires activation of carboxyl groups; can lead to protein cross-linking if not controlled.Maleimide can react with other nucleophiles; potential for retro-Michael reaction leading to deconjugation.Requires incorporation of non-native functional groups (azide and alkyne).
Reaction pH Typically acidic (pH 4.5-6.0 for optimal rate), but can proceed at neutral pH.Two-step process: activation at pH 4.5-6.0, coupling at pH 7.2-8.5.pH 6.5-7.5.Physiological pH (~7.4).
Reaction Speed Can be slow at neutral pH without catalysts.Moderate.Fast.Very fast.

Visualizing the Chemistry in Action

To further elucidate the mechanisms and workflows associated with these conjugation chemistries, the following diagrams are provided.

hydrazone_formation Hydrazone Bond Formation Antibody Antibody with Aldehyde/Ketone Group Intermediate Tetrahedral Intermediate Antibody->Intermediate + Drug Drug with Hydrazine/Hydrazide Group Drug->Intermediate HydrazoneADC Antibody-Drug Conjugate (Hydrazone Linkage) Intermediate->HydrazoneADC - H2O Water H2O

Caption: Chemical reaction for hydrazone bond formation.

adc_internalization_cleavage ADC Internalization and Hydrazone Cleavage cluster_cell Cancer Cell Endosome Endosome (pH 5.5-6.5) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload Released Cytotoxic Payload Lysosome->Payload Hydrazone Cleavage (Hydrolysis) ADC Hydrazone-Linked ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Internalization->Endosome

Caption: Mechanism of pH-dependent hydrazone cleavage.

adc_workflow_comparison Comparative ADC Development Workflow start Start: ADC Design linker_choice Linker Chemistry Selection start->linker_choice hydrazone Hydrazone Linkage linker_choice->hydrazone Need pH-sensitive release? thiol Thiol-Maleimide Linkage linker_choice->thiol Utilize Cysteine residues? click Click Chemistry linker_choice->click Need high specificity & bioorthogonality? hydrazone_req Requires Aldehyde/Ketone on Antibody/Drug hydrazone->hydrazone_req conjugation Conjugation Reaction hydrazone->conjugation thiol_req Requires Cysteine Residue (Native or Engineered) thiol->thiol_req thiol->conjugation click_req Requires Azide and Alkyne Incorporation click->click_req click->conjugation purification Purification conjugation->purification characterization Characterization (e.g., DAR) purification->characterization stability Stability & Release Studies characterization->stability end Final ADC Candidate stability->end

References

A Comparative Guide to Hydrazone and Amide Bond Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of a bioconjugate's success. The stability of the bond connecting a payload, such as a drug, to a biomolecule, like an antibody, directly impacts its efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth comparison of two commonly employed linkages: the pH-sensitive hydrazone bond and the highly stable amide bond, supported by experimental data and detailed protocols.

Introduction to Hydrazone and Amide Linkages

Amide bonds are characterized by their exceptional stability, formed by the reaction of a carboxylic acid and an amine.[1] This robustness is attributed to resonance stabilization, which imparts a partial double bond character to the C-N bond.[1] In bioconjugation, this translates to a permanent and stable connection between the biomolecule and the payload.

Hydrazone bonds , formed from the condensation of a hydrazine derivative with an aldehyde or ketone, offer a stark contrast.[2] Their defining feature is pH-lability; they are relatively stable at physiological pH (~7.4) but are susceptible to hydrolysis in acidic environments, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] This characteristic makes them ideal for applications requiring controlled drug release within target cells.

Comparative Stability Data

The stability of hydrazone and amide bonds under different pH conditions is a key differentiator. While amide bonds are largely inert across a wide pH range, hydrazone bond stability is highly dependent on the surrounding pH and the specific chemical structure of the hydrazone linker.

Linker TypeBondConditionHalf-life (t½)Reference
Amide R-CO-NH-R'Broad pH rangeGenerally considered stable
Acylhydrazone R-CO-NH-N=C-R'pH 7.4 (Physiological)> 2 hours - 183 hours
pH 5.0 (Endosomal/Lysosomal)2.4 minutes - 4.4 hours
Aromatic Hydrazone Ar-CH=N-NH-CO-R'pH 7.4Highly stable (>72h)
pH 5.5Highly stable (>48h)
Aliphatic Hydrazone R-CH=N-NH-CO-R'pH 5.5Highly unstable (<2 min)

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Factors Influencing Hydrazone Bond Stability

The stability of a hydrazone linker can be finely tuned by modifying the chemical structure of its precursors:

  • Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.

  • Electronic Effects: Electron-donating groups on the aldehyde or ketone can increase the stability of the hydrazone bond, making it more resistant to hydrolysis. Conversely, electron-withdrawing groups on the hydrazine moiety can decrease stability.

  • Acylhydrazones vs. Alkylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones, making them well-suited for drug delivery applications that require stability in circulation followed by rapid cleavage in acidic intracellular compartments.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro pH-Dependent Hydrolysis Assay

Objective: To determine the rate of hydrazone bond cleavage at different pH values.

Materials:

  • Hydrazone-linked bioconjugate

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.0)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Prepare stock solutions of the bioconjugate in a suitable solvent.

  • Incubation: Dilute the bioconjugate stock solution into the different pH buffers to a final concentration (typically 1-10 µM). Incubate the solutions at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Sample Quenching: Immediately mix the aliquot with a cold quenching solution to stop the hydrolysis reaction and precipitate any proteins.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by HPLC to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the initial concentration. Determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the bioconjugate in a more physiologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Animal or human plasma (anticoagulated)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Spike the bioconjugate into the plasma to the desired final concentration. The final concentration of any organic solvent from the stock solution should be minimal (<1%) to avoid protein precipitation.

  • Time-Point Sampling: At various time points, withdraw aliquots of the plasma-conjugate mixture.

  • Sample Processing: Immediately add the plasma aliquot to a cold quenching solution to stop enzymatic and chemical degradation and precipitate plasma proteins. Vortex and centrifuge the samples.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.

  • Data Analysis: Plot the concentration of the intact bioconjugate over time and determine the half-life in plasma. Discrepancies between buffer and plasma stability can indicate catalysis of hydrolysis by plasma components.

Visualizing Linker Chemistry and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Workflow for Comparing Linker Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Prepare Bioconjugate Solutions buffer_prep Prepare Buffers (pH 7.4, 5.0) & Plasma start->buffer_prep incubate_buffer Incubate at 37°C in Buffers buffer_prep->incubate_buffer incubate_plasma Incubate at 37°C in Plasma buffer_prep->incubate_plasma sampling Collect Aliquots at Time Points incubate_buffer->sampling incubate_plasma->sampling quench Quench Reaction & Precipitate Proteins sampling->quench hplc Analyze by HPLC or LC-MS/MS quench->hplc half_life Calculate Half-life (t½) hplc->half_life compare Compare Stability Profiles half_life->compare

References

A Comparative Guide to Analytical Techniques for Quality Control of PEGylated Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to biologic drugs, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic value. This modification can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of PEGylation presents significant analytical challenges for quality control. Ensuring the consistency, efficacy, and safety of these complex biomolecules necessitates a robust analytical toolbox.

This guide provides an objective comparison of key analytical techniques used for the quality control of PEGylated biologics, supported by experimental data and detailed methodologies.

Key Quality Attributes of PEGylated Biologics

The quality control of PEGylated biologics focuses on several critical attributes:

  • Degree of PEGylation: The number of PEG molecules attached to the protein.

  • PEGylation Site Heterogeneity: The different amino acid residues where PEG is attached.

  • Quantification of PEGylated vs. Un-PEGylated Protein: Determining the extent of the PEGylation reaction.

  • Analysis of Aggregates: Detecting and quantifying protein aggregates, which can impact immunogenicity and efficacy.

  • Structural Integrity: Ensuring the protein's higher-order structure is maintained post-PEGylation.

  • Stability: Assessing the stability of the PEGylated biologic under various stress conditions.

Comparison of Analytical Techniques

A variety of analytical techniques are employed to assess these quality attributes. The choice of method depends on the specific attribute being investigated, the properties of the biologic, and the desired level of detail.

Table 1: Quantitative Performance Comparison of Key Analytical Techniques
Analytical TechniqueParameter MeasuredPrincipleAdvantagesLimitations
Mass Spectrometry (MS)
MALDI-TOF MSAverage molecular weight, degree of PEGylation, heterogeneity.[1][2]Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high accuracy for molecular weight, and high-throughput potential.[2]Primarily qualitative, though can be made quantitative with standards.[1][2]
ESI-MSPEGylation sites, heterogeneity, molecular weight.Generates ions from solution, allowing for analysis of large molecules.Automated workflow, reduced sample preparation time compared to MALDI.Complex spectra due to overlapping charge patterns and PEG polydispersity.
Chromatography
Size-Exclusion Chromatography (SEC)Aggregates, separation of PEGylated species from free protein and PEG.Separates molecules based on their hydrodynamic radius.Method of choice for determining impurities with higher molecular mass.Potential for PEG-mediated interactions with the stationary phase, leading to poor peak shape.
Reversed-Phase HPLC (RP-HPLC)Separation of PEGylation isomers, quantification of free PEG and PEGylated protein.Separates molecules based on hydrophobicity.Can resolve species with the same molecular weight but different PEGylation sites.May require optimization for each specific PEGylated protein.
Two-Dimensional Liquid Chromatography (2D-LC)Simultaneous characterization of PEGylated protein and unreacted PEGylation reagent.Combines two different chromatographic separation modes.Automated analyte trapping, matrix removal, and enhanced separation of complex mixtures.More complex setup and method development compared to single-dimension chromatography.
Other Techniques
Dynamic Light Scattering (DLS)Hydrodynamic radius, molecular weight estimation, detection of aggregates.Measures fluctuations in scattered light intensity due to particle motion.Convenient for evaluating molecular size and discriminating between linear and branched PEGs.Provides an average size and is sensitive to the presence of small amounts of large aggregates.
Capillary Electrophoresis (CE)PEGylation pattern, heterogeneity.Separates molecules based on their electrophoretic mobility.Robust, reproducible, and provides direct characterization of PEG adducts.Can be less sensitive than MS for certain applications.
Immunoassays (e.g., ELISA)Quantification of PEGylated protein.Utilizes specific antibody-antigen interactions for detection.High sensitivity for quantifying low amounts of PEGylated proteins.Conjugation can mask protein epitopes, potentially affecting assay response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key analytical techniques.

MALDI-TOF Mass Spectrometry Protocol for Degree of PEGylation

1. Sample Preparation:

  • Dissolve the PEGylated protein sample in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1-10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be employed.

3. Target Spotting:

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry at room temperature, facilitating co-crystallization.

4. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in linear mode, which is suitable for large molecules.

  • Optimize laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

5. Data Analysis:

  • The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG molecules.

  • The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain.

  • The degree of PEGylation can be determined from the mass of the most abundant species or by calculating the average molecular weight of the entire distribution.

Size-Exclusion Chromatography (SEC) Protocol for Aggregate Analysis

1. System Preparation:

  • Equilibrate the SEC column (e.g., a column with a pore size suitable for the expected size range of the monomer and aggregates) with the mobile phase.

  • A common mobile phase is a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

2. Sample Preparation:

  • Dissolve the PEGylated protein sample in the mobile phase.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

3. Instrumental Analysis:

  • Inject a defined volume of the sample onto the SEC column.

  • Maintain a constant flow rate.

  • Detect the eluting species using a UV detector (typically at 280 nm for proteins).

4. Data Analysis:

  • The chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, which will elute before any free, un-PEGylated protein.

  • The area under each peak can be used to quantify the relative amounts of aggregates, monomer, and other species. For accurate molecular weight determination, SEC can be coupled with multi-angle light scattering (SEC-MALS).

Mandatory Visualizations

General Workflow for Quality Control of PEGylated Biologics

QC_Workflow cluster_production Production cluster_purification Purification cluster_qc Quality Control Analysis PEGylation_Reaction PEGylation Reaction (Protein + Activated PEG) Purification Purification (e.g., IEX, HIC) PEGylation_Reaction->Purification Degree_of_PEGylation Degree of PEGylation (MALDI-TOF MS, ESI-MS) Purification->Degree_of_PEGylation Heterogeneity Site Heterogeneity (LC-MS/MS, Peptide Mapping) Purification->Heterogeneity Aggregation Aggregation Analysis (SEC-MALS, DLS) Purification->Aggregation Purity Purity & Identity (RP-HPLC, CE) Purification->Purity Final_Product Final PEGylated Biologic Degree_of_PEGylation->Final_Product Heterogeneity->Final_Product Aggregation->Final_Product Purity->Final_Product Stability Stability Assessment (Forced Degradation) Stability->Final_Product

Caption: A generalized workflow for the production and quality control of PEGylated biologics.

Analytical Logic for Characterizing PEGylation Heterogeneity

Heterogeneity_Analysis cluster_separation Separation of Isoforms cluster_analysis Analysis of Separated Species PEGylated_Protein Heterogeneous PEGylated Protein Sample Chromatography Chromatography (e.g., IEX, RP-HPLC) PEGylated_Protein->Chromatography Intact_Mass Intact Mass Analysis (ESI-MS) Chromatography->Intact_Mass Peptide_Mapping Peptide Mapping (LC-MS/MS) Chromatography->Peptide_Mapping Characterization_Result Identification of PEGylation Sites & Relative Abundance Intact_Mass->Characterization_Result Peptide_Mapping->Characterization_Result

Caption: Logical workflow for the detailed characterization of PEGylation site heterogeneity.

Conclusion

The quality control of PEGylated biologics is a multifaceted endeavor that relies on a suite of orthogonal analytical techniques. While mass spectrometry provides unparalleled detail on molecular weight and PEGylation sites, chromatographic methods are indispensable for separating isoforms and aggregates. Techniques like DLS and CE offer complementary information on size and heterogeneity. The selection of an appropriate analytical strategy should be guided by the specific quality attributes of interest and the stage of drug development. A thorough and well-designed analytical characterization is paramount to ensuring the safety, consistency, and efficacy of these important therapeutic agents.

References

A Comparative Guide to Assessing the Homogeneity of m-PEG9-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The homogeneity of the resulting PEGylated conjugate is a critical quality attribute that can significantly impact its efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the homogeneity of conjugates prepared with m-PEG9-Hydrazide, a monodisperse PEGylation reagent, and contrasts its performance with alternative PEGylation strategies.

The Importance of Homogeneity in PEGylated Biotherapeutics

PEGylation can improve a biotherapeutic's stability, solubility, and circulation half-life while reducing its immunogenicity.[1][2][3] However, conventional PEGylation with polydisperse PEG reagents—mixtures of polymers with varying chain lengths—results in a heterogeneous mixture of conjugates. This heterogeneity complicates the manufacturing process, purification, and analytical characterization of the final drug product.[2][4]

The use of monodisperse (or discrete) PEG (dPEG®) reagents, such as this compound, which have a precise, single molecular weight, is a key strategy to overcome these challenges. Conjugation with monodisperse PEGs leads to a more homogeneous product, simplifying downstream processing and analytical characterization, and ensuring lot-to-lot consistency.

Analytical Strategies for Homogeneity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying the components of a PEGylation reaction mixture, including the desired conjugate, unreacted protein, and excess PEG reagent.

  • Size-Exclusion Chromatography (SEC-HPLC): This is often the initial method of choice for assessing the presence of high molecular weight aggregates and separating the PEGylated conjugate from the smaller, unreacted protein and free PEG.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is particularly effective at resolving species with the same molecular weight but different PEGylation sites (positional isomers).

  • Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, and IEX-HPLC can be used to separate conjugates with different degrees of PEGylation.

Table 1: Comparison of HPLC Techniques for Homogeneity Assessment

Technique Principle of Separation Primary Application in PEG Conjugate Analysis Advantages Limitations
SEC-HPLC Hydrodynamic volume (size)Separation of aggregates, conjugate, and unreacted protein/PEG.Robust, non-denaturing conditions.Limited resolution for species of similar size.
RP-HPLC HydrophobicitySeparation of positional isomers and isoforms.High resolution.Can be denaturing, potentially altering protein structure.
IEX-HPLC Net surface chargeSeparation of species with different degrees of PEGylation.High resolution for charge variants, non-denaturing.PEG may mask surface charges, reducing separation efficiency.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the precise molecular weight of the conjugate, thereby confirming successful PEGylation and assessing the degree of PEGylation.

  • Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is well-suited for analyzing the monodisperse products resulting from this compound conjugation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): This technique is useful for determining the average molecular weight and the distribution of PEGylated species, particularly for larger and more complex conjugates.

A common challenge in the ESI-MS analysis of PEGylated molecules is the formation of a complex series of multiply charged ions. This can be simplified by the post-column addition of a charge-reducing agent like triethylamine (TEA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, quantitative method for determining the average number of PEG chains attached to a protein, known as the degree of PEGylation. By comparing the integral of the characteristic repeating ethylene glycol proton signal of the PEG chain to the integral of a well-resolved protein signal, a precise degree of PEGylation can be calculated.

Comparison with Alternative PEGylation Reagents

The choice of PEGylation reagent significantly impacts the homogeneity of the final conjugate. While this compound offers the advantage of being monodisperse, other reagents with different reactive moieties are available for targeting specific functional groups on a protein.

Table 2: Comparison of this compound with Other PEGylation Chemistries

Reagent Class Target Functional Group Resulting Linkage Key Characteristics Homogeneity Consideration
m-PEG-Hydrazide Aldehydes/KetonesHydrazoneReacts with carbonyls, often introduced by oxidizing sugars on glycoproteins.High, especially with monodisperse PEGs like this compound.
m-PEG-NHS Ester Primary Amines (e.g., Lysine)AmideCommon, robust chemistry.Can lead to a heterogeneous mixture due to multiple lysine residues.
m-PEG-Maleimide Sulfhydryls (e.g., Cysteine)ThioetherSite-specific conjugation to free cysteines.Can achieve high homogeneity if a single cysteine is available for reaction.
m-PEG-Carboxylic Acid Primary AminesAmide (via activation)Requires activation (e.g., with EDC/NHS) to react with amines.Similar heterogeneity concerns as NHS esters.

The use of a monodisperse reagent like this compound is expected to yield a significantly more homogeneous product compared to a polydisperse PEG-hydrazide reagent, as illustrated by the representative data in Table 3.

Table 3: Representative Purity Data: Monodisperse vs. Polydisperse PEG-Hydrazide Conjugates

Analytical Method Parameter This compound Conjugate (Monodisperse) Polydisperse PEG-Hydrazide Conjugate (e.g., 5 kDa)
SEC-HPLC Main Peak Purity (%)> 98%85 - 95%
RP-HPLC Isomer DistributionSingle major peakMultiple, broader peaks
ESI-MS Deconvoluted MassSingle, sharp peak at expected MWBroad peak distribution centered around average MW

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are critical for the accurate assessment of conjugate homogeneity.

Experimental Workflow for Conjugation and Analysis

cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis Protein Preparation Protein Preparation Conjugation Reaction Conjugation Reaction Protein Preparation->Conjugation Reaction Hydrazide-modified protein Purification_SEC Size-Exclusion Chromatography Conjugation Reaction->Purification_SEC Crude Reaction Mixture mPEG9_Hydrazide This compound Solution mPEG9_Hydrazide->Conjugation Reaction Analysis_SEC SEC-HPLC (Purity, Aggregates) Purification_SEC->Analysis_SEC Purified Conjugate Analysis_RP RP-HPLC (Isomers) Purification_SEC->Analysis_RP Analysis_MS LC-MS (Molecular Weight) Purification_SEC->Analysis_MS Analysis_NMR NMR (Degree of PEGylation) Purification_SEC->Analysis_NMR cluster_0 Homogeneity Assessment Logic PEG_Reagent PEGylation Reagent Choice Polydisperse Polydisperse PEG PEG_Reagent->Polydisperse Monodisperse Monodisperse PEG (e.g., this compound) PEG_Reagent->Monodisperse Heterogeneous Heterogeneous Conjugate Mixture Polydisperse->Heterogeneous Homogeneous Homogeneous Conjugate Monodisperse->Homogeneous Complex_Analysis Complex Purification & Analysis Heterogeneous->Complex_Analysis Simplified_Analysis Simplified Purification & Analysis Homogeneous->Simplified_Analysis Consistent_Product Consistent Product Quality Simplified_Analysis->Consistent_Product

References

A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein therapeutic, a process known as PEGylation, offers a powerful strategy to enhance its pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, a critical step in the development of any PEGylated protein is the thorough validation of its functional activity to ensure that the therapeutic efficacy is retained or optimally modulated. This guide provides a comparative overview of key functional assays for different classes of PEGylated proteins, complete with experimental data and detailed protocols.

The addition of PEG chains can sometimes sterically hinder the protein's active or binding sites, potentially leading to a decrease in its biological activity. Therefore, it is crucial to quantify the functional consequences of PEGylation. This guide will delve into the specifics of assays for three major classes of protein therapeutics: enzymes, cytokines, and antibodies.

Comparing the Functional Activity of PEGylated Proteins

The impact of PEGylation on protein activity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of conjugation. Below are comparative data summarizing the effects of PEGylation on the functional activity of representative proteins from each class.

Protein ClassExample ProteinAssay TypeKey ParameterNative ProteinPEGylated ProteinReference
Enzyme UricaseEnzyme KineticsK_m (μM)5427-30[1]
Residual Activity (%)10075-87[1]
Cytokine Interferon-α2aAntiviral AssayEC_50 (pg/mL)37.150.9[2]
Cytokine G-CSFCell ProliferationEC_50 (pM)37 ± 1246 ± 5.5[3]
Antibody Anti-Sialoadhesin mAb (SER-4)Inhibition of BindingIC_50 (nM)~10~0.1 (2x 20kDa PEG)

Functional Assays for PEGylated Enzymes: The Case of Uricase

PEGylated uricase is a therapeutic enzyme used to reduce high levels of uric acid in patients with conditions like gout. The primary functional assay for uricase measures its catalytic activity in converting uric acid to allantoin.

Enzyme Kinetic Assay

This assay determines the kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), providing a quantitative measure of the enzyme's catalytic efficiency and substrate affinity.

Experimental Protocol: Spectrophotometric Uricase Activity Assay

This protocol is adapted from established methods for measuring uricase activity by monitoring the decrease in absorbance at 290 nm as uric acid is consumed.[4]

Materials:

  • 0.1 M Sodium borate buffer, pH 8.5

  • Uric acid solution (prepared by dissolving 100 mg uric acid in 100 ml of water containing 60 mg of lithium carbonate)

  • Native and PEGylated uricase solutions

  • UV-Vis Spectrophotometer

Procedure:

  • Equilibrate the spectrophotometer to 25°C and set the wavelength to 290 nm.

  • In a quartz cuvette, mix 2.0 mL of the uric acid solution with 0.5 mL of the 0.1 M sodium borate buffer.

  • Incubate the mixture in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the reaction by adding 0.5 mL of the enzyme solution (either native or PEGylated uricase).

  • Immediately start recording the decrease in absorbance at 290 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA290/min) from the initial linear portion of the curve.

  • The enzymatic activity is calculated using the molar extinction coefficient of uric acid (12.2 mM⁻¹cm⁻¹).

Data Interpretation: A lower K_m value for the PEGylated uricase compared to the native enzyme, as shown in the table above, suggests an increased affinity for its substrate. The residual activity percentage indicates how much of the catalytic function is retained after PEGylation.

Functional Assays for PEGylated Cytokines

Cytokines are signaling proteins that mediate immune responses. PEGylation is often used to extend their short in vivo half-lives. Functional assays for PEGylated cytokines typically involve cell-based assays that measure their biological effects on target cells.

Antiviral Assay for Interferons

Interferons (IFNs) are a class of cytokines with potent antiviral activity. The most common functional assay is the cytopathic effect (CPE) inhibition assay, which measures the ability of the interferon to protect cells from virus-induced cell death.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a general method for determining the antiviral activity of native and PEGylated interferon.

Materials:

  • Human cell line susceptible to a specific virus (e.g., A549 cells)

  • Encephalomyocarditis virus (EMCV) or another suitable virus

  • Cell culture medium and supplements

  • Native and PEGylated interferon standards and samples

  • 96-well cell culture plates

  • Crystal Violet staining solution

Procedure:

  • Seed the 96-well plates with A549 cells and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the native and PEGylated interferon samples.

  • Remove the culture medium from the cells and add the interferon dilutions to the respective wells. Include cell control (no virus, no IFN) and virus control (virus, no IFN) wells.

  • Incubate the plates for 18-24 hours to allow the cells to develop an antiviral state.

  • Add a pre-titered amount of virus (e.g., EMCV) to all wells except the cell control wells.

  • Incubate the plates for a further 24-48 hours, until approximately 100% CPE is observed in the virus control wells.

  • Remove the medium and stain the remaining viable cells with Crystal Violet solution.

  • After washing and drying, the amount of stain, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

  • The antiviral activity is expressed as the concentration of interferon that inhibits the viral CPE by 50% (EC_50).

Data Interpretation: The EC_50 value represents the concentration of the cytokine required to elicit a half-maximal response. A higher EC_50 for the PEGylated interferon suggests a reduction in in vitro specific activity.

Cell Proliferation Assay for Granulocyte-Colony Stimulating Factor (G-CSF)

G-CSF is a cytokine that stimulates the production of neutrophils. Its activity is typically measured by its ability to induce the proliferation of a G-CSF-dependent cell line, such as M-NFS-60.

Experimental Protocol: M-NFS-60 Cell Proliferation Assay

This protocol is based on the G-CSF-dependent proliferation of the murine myeloblastic M-NFS-60 cell line.

Materials:

  • M-NFS-60 cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and other necessary components

  • Native and PEGylated G-CSF standards and samples

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, XTT)

Procedure:

  • Wash the M-NFS-60 cells to remove any residual growth factors and resuspend them in a low-serum medium.

  • Seed the cells into 96-well plates.

  • Add serial dilutions of native and PEGylated G-CSF to the wells.

  • Incubate the plates for 48-72 hours.

  • Add the cell proliferation reagent (e.g., MTT) to each well and incubate for a further 4 hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • The cell proliferation is proportional to the absorbance, and the EC_50 value is calculated from the dose-response curve.

Data Interpretation: Similar to the antiviral assay, the EC_50 value indicates the concentration of G-CSF required for a half-maximal proliferative response. The data in the comparison table shows that in this particular case, PEGylation had a minimal impact on the in vitro bioactivity of G-CSF.

Functional Assays for PEGylated Antibodies

PEGylated antibodies and antibody fragments are developed to improve their pharmacokinetic properties for therapeutic applications. The key functional aspect of an antibody is its ability to bind specifically to its target antigen.

Binding Assays

Binding assays are essential to confirm that PEGylation does not significantly compromise the antibody's ability to recognize and bind to its antigen. Common techniques include Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol provides a general framework for a competitive ELISA to determine the binding affinity (Kd) of native and PEGylated antibodies.

Materials:

  • Antigen-coated 96-well microtiter plates

  • Native and PEGylated antibody solutions

  • Biotinylated version of the native antibody

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Add serial dilutions of the native or PEGylated antibody to the wells of the antigen-coated plate.

  • Add a constant concentration of the biotinylated native antibody to all wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound antibodies.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • The concentration of the competitor (native or PEGylated antibody) that causes a 50% reduction in the signal (IC_50) is determined. This can be used to compare the relative binding affinities.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of binding kinetics, providing association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Antigen and antibody solutions in a suitable running buffer

Procedure:

  • Immobilize the antigen onto the sensor chip surface.

  • Inject a series of concentrations of the native or PEGylated antibody over the sensor surface and monitor the binding response in real-time.

  • After each injection, allow for a dissociation phase where the buffer flows over the surface.

  • Regenerate the sensor surface between different antibody concentrations if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d values.

Data Interpretation: A higher K_d value for the PEGylated antibody would indicate a lower binding affinity compared to the native antibody. The comparison table for the anti-sialoadhesin mAb shows that while slight PEGylation had minimal effect on binding, extensive PEGylation with larger PEG molecules could slightly reduce binding activity but dramatically increase inhibitory potency, likely due to steric hindrance.

Visualizing Workflows and Pathways

Understanding the experimental process and the underlying biological mechanisms is crucial. The following diagrams, created using the DOT language, illustrate key workflows and a signaling pathway relevant to the functional validation of PEGylated proteins.

G cluster_pegylation Protein PEGylation Workflow Protein Native Protein Reaction Conjugation Reaction Protein->Reaction ActivatedPEG Activated PEG Polymer ActivatedPEG->Reaction Purification Purification (e.g., IEX, SEC) Reaction->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein Characterization Physicochemical Characterization PEG_Protein->Characterization FunctionalAssay Functional Assay PEG_Protein->FunctionalAssay

A simplified workflow for the production and initial validation of a PEGylated protein.

G cluster_assay ELISA Workflow for Binding Assay plate Antigen-Coated Plate add_abs Add Native or PEGylated Antibody (Competitor) plate->add_abs add_biotin_ab Add Biotinylated Detection Antibody add_abs->add_biotin_ab incubation1 Incubate & Wash add_biotin_ab->incubation1 add_hrp Add Streptavidin-HRP incubation1->add_hrp incubation2 Incubate & Wash add_hrp->incubation2 add_sub Add TMB Substrate incubation2->add_sub read Read Absorbance add_sub->read

A step-by-step workflow for a competitive ELISA to assess antibody binding.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., Interferon, G-CSF) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activation

The JAK-STAT signaling pathway, a common mechanism of action for many cytokines.

References

Safety Operating Guide

Proper Disposal of m-PEG9-Hydrazide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of m-PEG9-Hydrazide is a critical aspect of laboratory safety and environmental responsibility. As a compound containing a hydrazide functional group, it requires careful handling as hazardous waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.

While polyethylene glycol (PEG) itself is generally considered non-hazardous and biodegradable, the presence of the hydrazide moiety necessitates treating this compound with caution due to the potential hazards associated with hydrazine derivatives.[1][2][3][4] Hydrazine compounds can be corrosive, toxic, and potential carcinogens.[4] Therefore, this compound waste should not be disposed of in regular trash or flushed down the drain.

Hazard Summary for Hydrazide Compounds

The following table summarizes the potential hazards associated with hydrazide compounds, which should be considered when handling this compound waste.

Hazard TypeDescriptionCitations
Toxicity Can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.
Corrosivity May cause severe skin burns and eye damage.
Carcinogenicity Some hydrazine compounds are suspected or known to cause cancer.
Environmental Hazard Can be very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

Adherence to the following procedures is essential for the safe management and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (inspect before use).

  • A lab coat.

  • Safety goggles or a face shield for eye protection.

2. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams.

  • Collect All Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, weighing paper, and empty containers, must be treated as hazardous waste.

  • Use a Designated Container: Collect all waste in a designated, leak-proof container that is compatible with the chemical. The original container can be used if it is in good condition.

3. Container Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Secure Closure: Ensure the container is tightly sealed to prevent leaks or spills.

  • Proper Storage: Store the sealed waste container in a designated, well-ventilated, and cool area. Keep it away from incompatible materials.

4. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific procedures regarding hazardous waste pickup and disposal.

  • Follow Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. A licensed chemical waste disposal contractor should handle the final disposal.

  • Handle Empty Containers as Waste: Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generate This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe collect Step 2: Collect Waste (Solid & Liquid) and Contaminated Items ppe->collect container Step 3: Place in Designated, Labeled Hazardous Waste Container collect->container labeling Ensure Container is Labeled: 'Hazardous Waste, this compound' container->labeling storage Step 4: Store Securely in a Ventilated, Cool Area container->storage contact_ehs Step 5: Contact Institutional EHS for Disposal Guidance storage->contact_ehs disposal Arrange for Pickup by Licensed Waste Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling m-PEG9-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling m-PEG9-Hydrazide, based on recommendations for hazardous chemicals, including hydrazides.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for high-risk operations like weighing and handling waste.
Eyes/Face Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Flame-resistant lab coatA lab coat made of Nomex® or 100% cotton is required to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during decontamination.
Respiratory NIOSH-approved respiratorAll handling of solid this compound and any procedures that could generate aerosols should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Inspection :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Ensure the container is clearly labeled with the chemical name and relevant hazard warnings.

    • Prepare the work surface within a chemical fume hood by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

  • Weighing and Solution Preparation :

    • When weighing the solid compound, handle it carefully to avoid generating dust.

    • Use anti-static measures where appropriate.

    • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Reaction Setup and Execution :

    • Ensure all reaction glassware is securely clamped and the setup is stable.

    • Maintain adequate ventilation throughout the experiment.

    • Continuously monitor the reaction for any unexpected changes.

  • Spill Management :

    • Small Spills (<1g): Wearing appropriate PPE (including double gloves and a respirator), absorb the spill with an inert material, and place it in a sealed container for hazardous waste disposal.

    • Large Spills (>1g): Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Only personnel with specialized training and equipment should handle large spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials (e.g., gloves, bench paper, empty containers) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this compound waste with other incompatible waste streams.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.

The following diagram outlines the key stages of the handling and disposal workflow for this compound.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep1 Inspect Container prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weighing and Aliquoting prep3->handle1 handle2 Solution Preparation handle1->handle2 handle3 Reaction Setup handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 dispose1 Store in Labeled Container cleanup2->dispose1 dispose2 Contact EHS for Pickup dispose1->dispose2

Caption: Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.